Potassium 3-phenylpropyltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro(3-phenylpropyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBLRDCATLYQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC1=CC=CC=C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718664 | |
| Record name | Potassium trifluoro(3-phenylpropyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329976-75-2 | |
| Record name | Borate(1-), trifluoro(3-phenylpropyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329976-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(3-phenylpropyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 3-phenylpropyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Potassium 3-phenylpropyltrifluoroborate: Synthesis, Properties, and Applications in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Organotrifluoroborates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, facilitating the creation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Historically, boronic acids have been the workhorse nucleophilic partners in these transformations. However, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation, can complicate handling, storage, and reaction stoichiometry.[1][2] In response to these challenges, potassium organotrifluoroborates have emerged as a superior class of reagents.[2] These crystalline, air- and moisture-stable salts offer enhanced stability, simplifying their use and often allowing for near-stoichiometric application, which improves the overall atom economy of the reaction.[1][2]
This guide provides an in-depth technical overview of a specific and valuable member of this class: Potassium 3-phenylpropyltrifluoroborate. We will explore its chemical and physical properties, synthesis, and provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, offering insights into the rationale behind the experimental design.
This compound: Core Data
This compound is a versatile building block in organic synthesis, valued for its stability and predictable reactivity. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 329976-75-2 | [3][] |
| Molecular Formula | C₉H₁₁BF₃K | [3][] |
| Molecular Weight | 226.09 g/mol | [3] |
| Appearance | White to off-white solid/powder | [5] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [5] |
| Purity | Typically ≥96% | [] |
Synthesis and Stability: A Self-Validating System
The enhanced stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is less susceptible to protodeboronation compared to its tricoordinate counterparts like boronic acids.[2][6] This inherent stability allows for indefinite storage at room temperature under normal atmospheric conditions for many organotrifluoroborates, though for this compound, freezer storage is recommended to ensure long-term integrity.[2][5]
The synthesis of potassium alkyltrifluoroborates is typically straightforward. A common and efficient method involves the reaction of an appropriate organoboron precursor, such as a boronic acid or its ester, with an excess of potassium hydrogen fluoride (KHF₂).[2][6] This reaction is often performed in aqueous or alcoholic media and the desired potassium organotrifluoroborate salt precipitates from the reaction mixture, allowing for simple isolation by filtration. The use of the inexpensive and readily available KHF₂ makes this a highly practical and scalable method.[2]
Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol
The utility of this compound is prominently demonstrated in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a C(sp³)–C(sp²) bond, introducing the 3-phenylpropyl moiety to various aromatic and heteroaromatic systems.
Causality Behind Experimental Choices
The following protocol is designed based on established methodologies for the cross-coupling of potassium alkyltrifluoroborates.[1][6] The choice of each reagent and condition is critical for a successful transformation:
-
Catalyst System: A combination of a palladium source, such as Palladium(II) acetate (Pd(OAc)₂), and a sterically hindered, electron-rich phosphine ligand, like 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos), is often employed. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Base: A base, such as potassium carbonate (K₂CO₃), is essential for the activation of the potassium trifluoroborate salt. It is believed to facilitate the formation of a more reactive organoboron species in the catalytic cycle.
-
Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like toluene and water, is used. This system effectively dissolves both the organic-soluble aryl halide and catalyst components, as well as the water-soluble potassium trifluoroborate and base.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol provides a general procedure that can be adapted for a range of aryl and heteroaryl chlorides.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Deionized water
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Argon or Nitrogen source
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).[1]
-
Seal the Schlenk tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
In a separate vial, weigh out the Palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).[1]
-
Under a positive pressure of argon, add the catalyst and ligand to the Schlenk tube.
-
Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe.[1]
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction detailed above.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound represents a significant advancement in the field of cross-coupling chemistry. Its superior stability, ease of handling, and high reactivity make it an invaluable tool for medicinal chemists and synthetic organic chemists alike. The robust and reproducible protocol provided herein serves as a practical guide for the efficient synthesis of a diverse array of 3-phenylpropyl-substituted aromatic and heteroaromatic compounds, which are important scaffolds in drug discovery and materials science. As the demand for more efficient and sustainable synthetic methodologies grows, the prominence of potassium organotrifluoroborates is set to increase, further expanding the horizons of what is achievable in modern organic synthesis.
References
- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286.
- Molander, G. A., & Figueroa, R. (2005).
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(10), 2031–2034.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3623-3628.
- Molander, G. A., Yun, C.-S., Ribagorda, M., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539.
-
ResearchGate. (n.d.). Potassium Phenyltrifluoroborate. Retrieved from [Link]
- Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
Sources
Stability and handling of Potassium 3-phenylpropyltrifluoroborate
An In-depth Technical Guide to the Stability and Handling of Potassium 3-phenylpropyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability, ease of handling, and unique reactivity profile compared to traditional boronic acids and their esters make them highly valuable reagents in academic and industrial research. This guide provides a comprehensive overview of the stability and handling of a specific and versatile alkyltrifluoroborate, this compound. We will delve into its chemical and physical properties, explore the nuances of its stability under various conditions, and provide detailed protocols for its safe handling, storage, and application, grounding all recommendations in established scientific principles.
Introduction: The Ascendancy of Organotrifluoroborates
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation. However, the practical application of its key organoboron reagents, particularly boronic acids, can be hampered by inherent limitations. Many boronic acids are prone to decomposition via protodeboronation or oxidative degradation and can undergo trimerization to form boroxines, complicating stoichiometry and purification.
Potassium organotrifluoroborates ([R-BF₃]K) present an elegant solution to these challenges.[1] These tetracoordinate boron species are typically crystalline, monomeric solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage on the benchtop.[2][3][4] The trifluoroborate moiety effectively serves as a robust protecting group for the boronic acid, masking the reactivity of the C-B bond.[5] This stability is not just a matter of convenience; it enables a "slow-release" mechanism of the active boronic acid in situ under cross-coupling conditions, often leading to cleaner reactions and higher yields by minimizing side reactions.[6][7]
This compound, the subject of this guide, is an exemplar of this class, providing a versatile building block for introducing a phenylpropyl moiety, a common substructure in pharmaceuticals and advanced materials.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use.
| Property | Value | Reference |
| Chemical Name | Potassium (3-phenylpropyl)trifluoroborate | [8][9] |
| CAS Number | 329976-75-2 | [8][9][10][] |
| Molecular Formula | C₉H₁₁BF₃K | [8][9] |
| Molecular Weight | 226.09 g/mol | [8][9] |
| Appearance | White to off-white crystalline solid/powder | [12] |
| Melting Point | 301°C | [12] |
| Solubility | Poorly soluble in many common organic solvents (e.g., chloroform, dichloromethane). Soluble in methanol, acetonitrile, and water. | [13] |
The Stability Profile: A Detailed Analysis
The term "stable" is context-dependent. For organotrifluoroborates, stability refers to their inertness during storage and handling, which contrasts with their controlled reactivity under specific reaction conditions.
General, Thermal, and Atmospheric Stability
As crystalline solids with high melting points, potassium organotrifluoroborates, including the 3-phenylpropyl variant, exhibit excellent thermal stability under standard laboratory conditions.[12] Unlike many boronic acids, they are generally stable to air and moisture, do not require storage under an inert atmosphere for routine use, and have a long shelf-life.[2][3][5] This robustness simplifies weighing and reagent preparation.
Hydrolytic Stability: The Key to Reactivity
The utility of potassium trifluoroborates in Suzuki-Miyaura coupling is paradoxically linked to their controlled hydrolysis. The [R-BF₃]K salt is the storage form, while the corresponding boronic acid, RB(OH)₂, is the species that enters the catalytic cycle.
The overall hydrolysis process is a stepwise equilibrium: [R-BF₃]K + 2 H₂O ⇌ RB(OH)₂ + K[HF₂] + HF
This hydrolysis is the crucial "deprotection" step. The rate is highly dependent on several factors:
-
Base: The reaction is typically performed with a base (e.g., Cs₂CO₃, K₂CO₃), which facilitates the hydrolysis by neutralizing the acidic byproducts.[6][7]
-
Solvent: Aqueous solvent mixtures (e.g., THF/H₂O, propanol/H₂O) are required to provide the water for hydrolysis.[2][14]
-
The Organic Group (R): The electronic and steric nature of the R group significantly influences the hydrolysis rate. Alkyltrifluoroborates, like this compound, are classified as "fast release" substrates, meaning they hydrolyze relatively quickly under basic Suzuki-Miyaura conditions to provide a sufficient concentration of the active boronic acid for efficient catalytic turnover.[6][15]
This controlled, demand-based release of the boronic acid is a primary advantage, as it keeps the instantaneous concentration of the unstable boronic acid low, thereby minimizing common side reactions like protodeboronation and oxidative homocoupling.[6][7]
Chemical Incompatibilities
While robust, certain conditions and reagents should be avoided during storage and handling:
-
Strong Acids: Can accelerate protodeboronation, cleaving the C-B bond.
-
Glassware: While generally not an issue, the generation of hydrogen fluoride (HF) during hydrolysis means that prolonged heating in sealed glass vessels under hydrolytic conditions could potentially etch the glass.[16] This is more of a concern in process scale-up than in typical lab-scale synthesis.
Recommended Handling and Storage Protocols
Adherence to proper laboratory procedure is essential for safety and for maintaining the integrity of the reagent.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures where dust may be generated, a chemical fume hood is required.[16][18]
-
Eye Protection: Chemical safety goggles or glasses are mandatory.[12][16][18][19]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile) to prevent skin contact.[12][16][17]
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities, additional protective clothing may be necessary.[16][18]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and all necessary PPE is worn.
-
Dispensing: Open the container away from your breathing zone. Use a spatula or scoop to carefully transfer the solid to a weighing vessel. Avoid actions that could generate dust, such as dropping the material from a height.
-
Cleaning: After dispensing, securely close the container. Clean any residual dust from the spatula and weighing area with a damp cloth.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[12][16]
Storage and Spill Management
-
Storage Conditions: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated place.[12][16][17][19] For long-term storage to ensure maximum purity, some suppliers recommend storage in a freezer (-20°C).[10]
-
Spill Response: In the event of a spill, avoid creating dust. Carefully sweep or shovel the solid material into an appropriate container for disposal.[12][16] Ensure the area is then cleaned with water.
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.[18][19]
Application Context: Stability in the Suzuki-Miyaura Reaction
The stability of this compound is best understood as a functional characteristic that enables its role in synthesis. The following workflow illustrates its application.
Caption: Workflow of [R-BF₃]K use in Suzuki-Miyaura coupling.
This diagram shows the transition of the stable potassium salt to the active boronic acid via controlled hydrolysis within the reaction vessel, which then participates in the palladium-catalyzed cross-coupling cycle to form the desired product.
Conclusion
This compound is a highly valuable and versatile reagent, offering significant advantages in stability and handling over traditional organoboron compounds. Its identity as a bench-stable, crystalline solid simplifies storage and experimental setup. The nuanced concept of its stability—robustness on the shelf coupled with controlled hydrolytic release under reaction conditions—is the key to its efficacy in modern synthesis. By understanding these principles and adhering to the handling protocols outlined in this guide, researchers can safely and effectively leverage the full potential of this powerful synthetic tool.
References
- Molander, G. A., & Figueroa, R. (2005).
-
Darses, S., & Genet, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. URL: [Link]
-
Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Organic Letters, 4(11), 1867-1870. URL: [Link]
-
Lloyd-Jones, G. C., & Watson, A. J. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8642–8654. URL: [Link]
-
Molander, G. A., & Ito, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 8(10), 2031-2034. URL: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. URL: [Link]
-
Vedejs, E., et al. (2004). Tetrabutylammonium Trifluoroborates: Reagents for Suzuki-Miyaura Couplings. Organic Syntheses, 81, 26. URL: [Link]
Sources
- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. labsolu.ca [labsolu.ca]
- 9. scbt.com [scbt.com]
- 10. 329976-75-2|Potassium (3-phenylpropyl)trifluoroborate|BLD Pharm [bldpharm.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.ca [fishersci.ca]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
Potassium 3-phenylpropyltrifluoroborate molecular weight and formula
An In-depth Technical Guide to Potassium 3-phenylpropyltrifluoroborate for Advanced Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the properties, synthesis, and application of this compound. We will delve into the causality behind its synthetic utility, focusing on its role as a superior boronic acid surrogate in modern organic chemistry, particularly in the context of carbon-carbon bond formation.
Core Concepts: Understanding this compound
This compound belongs to the class of organotrifluoroborate salts, which are characterized by a tetracoordinate boron atom.[1][2] These compounds have emerged as highly valuable reagents in organic synthesis due to their exceptional stability to air and moisture, a stark contrast to their boronic acid counterparts, which are prone to dehydration and other forms of degradation.[2][3] This stability allows for precise stoichiometric control and indefinite storage without special precautions, making them highly practical for a wide range of applications.[2][3]
Functionally, this compound acts as a "protected" form of 3-phenylpropylboronic acid.[2][4] Under specific reaction conditions, it undergoes slow hydrolysis to release the active boronic acid in situ. This slow-release mechanism is critical as it minimizes common side reactions associated with boronic acids, such as homocoupling and protodeboronation, leading to cleaner reactions and higher yields.[4]
Physicochemical and Structural Data
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C9H11BF3K | [5][6][] |
| Molecular Weight | 226.09 g/mol | [5][6] |
| CAS Number | 329976-75-2 | [5][6] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Stability | Stable in air and towards moisture | [1][2][3] |
| SMILES Code | F(CCCC1=CC=CC=C1)F.[K+] | [6] |
Synthesis of this compound
The preparation of potassium organotrifluoroborates is a robust and straightforward process, making them readily accessible. The most common and efficient method involves the reaction of the corresponding organoboronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1][2] This procedure leverages the high stability of the resulting trifluoroborate salt, which often precipitates from the reaction mixture and can be easily isolated.
General Synthesis Workflow
The conversion from a boronic acid to a potassium organotrifluoroborate salt is a simple, one-pot procedure. The workflow is designed for high efficiency and ease of product isolation.
Caption: General workflow for synthesizing potassium organotrifluoroborates.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for preparing various potassium organotrifluoroborates.[2][8]
Materials:
-
3-Phenylpropylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Deionized water
-
Standard glassware (Erlenmeyer flask, beaker, Büchner funnel)
-
Magnetic stirrer
Procedure:
-
Prepare KHF₂ Solution: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and upon contact with water or acids can release hydrogen fluoride (HF).[3] Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves. Normal glassware may be etched over time.[3]
-
Dissolve Boronic Acid: In an Erlenmeyer flask, dissolve the 3-phenylpropylboronic acid in a minimal amount of methanol.
-
Reaction: While stirring vigorously, slowly add an excess (approximately 3-4 equivalents) of the saturated aqueous KHF₂ solution to the methanolic solution of the boronic acid.
-
Precipitation: Continue to stir the mixture vigorously at room temperature. The desired this compound salt will begin to precipitate as a white solid, typically within 15-30 minutes.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under high vacuum to yield the final this compound as a crystalline solid. The product can be stored indefinitely at room temperature without special precautions.[3]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This compound serves as an exceptionally effective nucleophilic partner in these palladium-catalyzed reactions.[1][9]
Mechanism and Advantage
The key to the utility of organotrifluoroborates in this reaction is their prerequisite hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[1][2] This hydrolysis is often facilitated by a base and water present in the reaction medium.
The process unfolds as follows:
-
Hydrolysis (Slow Release): The [R-BF₃]K salt slowly hydrolyzes to the boronic acid, R-B(OH)₂. The rate of this hydrolysis can be influenced by factors such as the base, solvent system, and even the surface of the glass reaction vessel, which can act as a fluoride scavenger.[4]
-
Transmetalation: The newly formed boronic acid undergoes transmetalation with the palladium(II) pre-catalyst, transferring its organic group (3-phenylpropyl) to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) intermediate undergoes reductive elimination to form the new carbon-carbon bond of the desired product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.
This in situ generation of the reactive species from a stable precursor is what makes organotrifluoroborates superior reagents for complex syntheses where substrate stability is a concern.[4]
Suzuki-Miyaura Reaction Workflow
The following diagram illustrates the key phases of a typical Suzuki-Miyaura cross-coupling using this compound.
Caption: Key stages of a Suzuki-Miyaura reaction using an organotrifluoroborate.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the cross-coupling of this compound with an aryl chloride, a challenging but readily available electrophile. Conditions are adapted from established methods for coupling secondary alkyltrifluoroborates.[10]
Materials:
-
This compound (1.2 equiv.)
-
Aryl chloride (Ar-Cl, 1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv.)
-
Cyclopentyl methyl ether (CPME) and Water (10:1 ratio)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Vessel Preparation: To a reaction vessel equipped with a magnetic stir bar, add the aryl chloride, this compound, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Atmosphere Control: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium(0) species in the catalytic cycle can be sensitive to oxygen.
-
Solvent Addition: Add the CPME/H₂O solvent mixture via syringe.
-
Heating: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the required reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the desired aryl-substituted product.
This protocol highlights the utility of potassium organotrifluoroborates in coupling with less reactive but more cost-effective aryl chlorides, expanding their synthetic utility.[10]
References
-
Wikipedia. Organotrifluoroborate. [Link]
-
Chembly. Potassium (3-phenylpropyl)trifluoroborate. [Link]
-
Chem-Station. Organotrifluoroborate Salts. [Link]
-
University of Illinois. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism. [Link]
-
Organic Syntheses. PREPARATION OF POTASSIUM-trans-1-PROPENYL TRIFLUOROBORATE. [Link]
-
ACS Publications. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]
-
PubChemLite. This compound (C9H11BF3). [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. [Link]
-
National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
ResearchGate. Electrochemical Synthesis of Potassium Aryltrifluoroborates. [Link]
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]
-
National Institutes of Health (NIH). Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem. [Link]
-
National Institutes of Health (NIH). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. [Link]
-
Organic Chemistry Portal. Potassium vinyltrifluoroborate synthesis. [Link]
-
ResearchGate. ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
Sources
- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 5. labsolu.ca [labsolu.ca]
- 6. 329976-75-2|Potassium (3-phenylpropyl)trifluoroborate|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Ascendance of Potassium Organotrifluoroborates: A Technical Guide for the Modern Chemist
Foreword: From Curiosity to Cornerstone of Catalysis
For the discerning researcher in organic synthesis and drug development, the relentless pursuit of robust, versatile, and efficient chemical methodologies is a familiar narrative. Within this narrative, the story of potassium organotrifluoroborates stands as a compelling chapter. Once relegated to the realm of "chemical curiosities" in the mid-20th century, these remarkable boron-containing compounds have undergone a dramatic evolution, emerging as indispensable tools in the modern synthetic chemist's arsenal.[1] Their superior stability, ease of handling, and unique reactivity have carved a significant niche, particularly in the domain of cross-coupling reactions, fundamentally altering the landscape of complex molecule construction.
This in-depth technical guide is crafted for the hands-on scientist. It eschews a rigid, templated approach to provide a fluid, logical exploration of the discovery, history, and core applications of potassium organotrifluoroborates. We will delve into the foundational principles that underpin their utility, dissect key experimental protocols with an emphasis on the "why" behind the "how," and explore their expanding role in cutting-edge synthetic transformations. It is my hope that this guide will not only serve as a comprehensive reference but also inspire new avenues of research and application for these exceptional reagents.
I. The Genesis of a Reagent: A Historical Perspective
The journey of potassium organotrifluoroborates from obscurity to prominence is a testament to the cumulative nature of scientific discovery. While their widespread application is a relatively recent phenomenon, their origins can be traced back to the mid-20th century.
The Dawn of Discovery (1960s):
The first documented synthesis of a potassium organotrifluoroborate salt appeared in a 1960 publication in the Journal of the American Chemical Society by R.D. Chambers, H.C. Clark, and C.J. Willis. Their work detailed the preparation of potassium trifluoromethyltrifluoroborate (K[CF₃BF₃]) through the reaction of trimethyltin-CF₃ with boron trifluoride, followed by treatment with potassium fluoride. This seminal report, while not immediately seizing the attention of the broader synthetic community, laid the fundamental groundwork for this new class of compounds. Throughout the 1960s, a few other reports on similar compounds emerged, but they remained largely of academic interest.[2]
The Vedejs Renaissance (1995):
The transformative moment for organotrifluoroborate chemistry arrived in 1995 with a landmark paper by Professor Edwin Vedejs and his colleagues. Published in the Journal of the Organic Chemistry, this work introduced a remarkably simple and highly efficient method for the synthesis of potassium aryltrifluoroborates.[3] The Vedejs method, which involves the straightforward reaction of arylboronic acids with potassium hydrogen fluoride (KHF₂), democratized access to these reagents. This development was the catalyst that propelled organotrifluoroborates from laboratory novelties to readily accessible and highly practical synthetic building blocks.
The Molander Era of Application and Expansion:
Following the synthetic breakthrough by Vedejs, the full potential of potassium organotrifluoroborates as versatile reagents in organic synthesis was championed and extensively developed by Professor Gary A. Molander. His group's pioneering work throughout the late 1990s and 2000s systematically explored and demonstrated the exceptional utility of these reagents, particularly as superior coupling partners in the Suzuki-Miyaura reaction.[4] Molander's research highlighted their enhanced stability, functional group tolerance, and ability to participate in challenging cross-coupling reactions where traditional boronic acids often faltered.[4][5] This extensive body of work solidified the position of potassium organotrifluoroborates as mainstream reagents in modern organic chemistry.
II. The Scientific Underpinnings of Superiority: Why Organotrifluoroborates Excel
The widespread adoption of potassium organotrifluoroborates stems from a collection of advantageous chemical and physical properties that overcome many of the limitations associated with their organoboron predecessors, such as boronic acids and boronate esters.[6]
Enhanced Stability and Handling:
Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[7] This contrasts sharply with boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides, making accurate stoichiometry challenging. The tetracoordinate nature of the boron atom in organotrifluoroborates renders them less susceptible to protodeboronation, a common side reaction with boronic acids, especially in the presence of base and protic solvents.[4] This inherent stability allows for long-term storage without special precautions and simplifies their use in routine laboratory operations.[8]
Monomeric Structure and Stoichiometric Precision:
Unlike boronic acids, which exist as equilibria of monomers, dimers, and trimers, potassium organotrifluoroborates are well-defined monomeric species.[1] This ensures precise stoichiometric control in reactions, a critical factor for reproducibility and high yields, particularly in high-throughput screening and process development settings.
Improved Performance in Cross-Coupling Reactions:
In the context of the Suzuki-Miyaura reaction, potassium organotrifluoroborates often exhibit superior performance compared to boronic acids.[4] Their slow, controlled release of the corresponding boronic acid under the reaction conditions is believed to be a key factor in their success. This minimizes the concentration of the active boronic acid in the reaction mixture at any given time, thereby reducing the rates of undesired side reactions such as homocoupling.[4] In numerous instances, reactions that yield poor results with boronic acids can be significantly improved by simply switching to the corresponding organotrifluoroborate.[4]
III. The Synthetic Chemist's Toolkit: Preparation of Potassium Organotrifluoroborates
The accessibility of potassium organotrifluoroborates is a cornerstone of their utility. The following section provides detailed, step-by-step methodologies for the preparation of representative examples of aryl, vinyl, and alkyltrifluoroborates, grounded in established and reliable procedures.
A. Synthesis of Potassium Aryltrifluoroborates: The Vedejs Protocol
This protocol is adapted from the seminal work of Vedejs and the detailed procedure available in Organic Syntheses.
Reaction Scheme:
Figure 2. General scheme for the synthesis of potassium vinyltrifluoroborates.
Experimental Protocol: General Procedure for Potassium Vinyltrifluoroborates [9]
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve trimethyl borate in anhydrous THF and cool to -78 °C.
-
Grignard Addition: Slowly add a solution of the vinyl Grignard reagent in THF to the cooled trimethyl borate solution. Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching and Salt Formation: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of KHF₂. Stir vigorously at room temperature for 1-2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid residue is then purified by recrystallization, typically from a mixture of acetone and diethyl ether or acetonitrile.
C. Synthesis of Potassium Alkyltrifluoroborates
Alkyltrifluoroborates can be prepared via hydroboration of alkenes followed by treatment with KHF₂.
Reaction Scheme:
Figure 3. General scheme for the synthesis of potassium alkyltrifluoroborates.
Experimental Protocol: General Procedure for Potassium Alkyltrifluoroborates [7]
-
Hydroboration: To a solution of the alkene in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-THF complex dropwise. Allow the reaction to warm to room temperature and stir until the hydroboration is complete (monitored by TLC or GC).
-
Salt Formation: Cool the reaction mixture to 0 °C and add a saturated aqueous solution of KHF₂. Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
-
Workup: Remove the THF under reduced pressure. The remaining aqueous slurry is filtered, and the solid is washed with cold water and then diethyl ether to remove any unreacted starting material.
-
Purification: The crude solid is purified by recrystallization, typically from aqueous acetone or acetonitrile.
IV. Expanding the Horizons: Applications Beyond the Suzuki-Miyaura Reaction
While the Suzuki-Miyaura coupling remains the most prominent application of potassium organotrifluoroborates, their unique reactivity has led to their adoption in a growing number of other synthetic transformations. [1] A. Photoredox Catalysis and Radical Chemistry:
In recent years, potassium organotrifluoroborates have emerged as excellent precursors for the generation of carbon-centered radicals under photoredox conditions. [10]The single-electron oxidation of the organotrifluoroborate by an excited-state photocatalyst leads to the formation of a radical species, which can then participate in a variety of bond-forming reactions. [11]This has opened up new avenues for C-C and C-heteroatom bond formation, including the alkylation of imines and the conjugate addition to electron-deficient alkenes. [12][13] B. Rhodium-Catalyzed Conjugate Additions:
Potassium aryl- and alkenyltrifluoroborates have been shown to be effective nucleophiles in rhodium-catalyzed 1,4-conjugate addition reactions to α,β-unsaturated ketones, esters, and amides. These reactions provide a reliable method for the construction of carbon-carbon bonds under mild conditions.
C. Petasis (Borono-Mannich) Reaction:
Organotrifluoroborates can serve as the boronic acid component in the Petasis reaction, a multicomponent reaction between an amine, a carbonyl compound, and an organoboronic acid to form α-amino acids and their derivatives.
D. Applications in Medicinal Chemistry:
The stability and favorable toxicological profile of organotrifluoroborates have made them attractive building blocks in medicinal chemistry and drug discovery. [3]Their ability to be incorporated into complex molecules and their compatibility with a wide range of functional groups are highly valued in the synthesis of biologically active compounds.
V. Concluding Remarks: An Enduring Legacy and a Bright Future
The trajectory of potassium organotrifluoroborates from their initial discovery to their current status as a staple in organic synthesis is a powerful illustration of how a single methodological innovation can have a profound and lasting impact on the field. The work of pioneers like Chambers, Vedejs, and Molander has provided the chemical community with a class of reagents that are not only highly effective but also practical and user-friendly.
As we look to the future, the story of organotrifluoroborates is far from over. Their burgeoning role in photoredox catalysis and other emerging areas of synthetic chemistry suggests that their full potential is yet to be realized. For the researchers, scientists, and drug development professionals who strive to build better molecules, potassium organotrifluoroborates will undoubtedly remain a trusted and indispensable partner in discovery.
References
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
-
Primer, D. N., & Molander, G. A. (2017). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. The Journal of Organic Chemistry, 82(19), 10457–10464. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
-
Stefani, H. A., & Cella, R. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 63(18), 3623-3658. [Link]
-
Organic Chemistry Portal. Potassium vinyltrifluoroborate synthesis. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Molander, G. A., & Brown, A. R. (2013). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 153. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. The Journal of Organic Chemistry, 73(15), 6000-6002. [Link]
-
Zhang, L., Wang, G., & Zhao, Y. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1). [Link]
-
Molander, G. A., & Brown, A. R. (2013). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 90, 153-163. [Link]
-
Akita, M., & Itoh, M. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. ACS Catalysis, 6(7), 4154-4158. [Link]
-
Cammoun, C., & Genet, J.-P. (2007). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 72(16), 6135-6140. [Link]
-
Dhudshia, B., & Thadani, A. N. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1-21). American Chemical Society. [Link]
- CN1522960A - Preparation method of potassium fluoride - Google P
-
Akita, M., & Itoh, M. (2015). Combination of organotrifluoroborates with photoredox catalysis marking a new phase in organic radical chemistry. Beilstein Journal of Organic Chemistry, 11, 1816-1829. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288-325. [Link]
-
Plasko, J. R., & You, W. (2018). Visible light-promoted alkylation of imines using potassium organotrifluoroborates. Tetrahedron Letters, 59(31), 3042-3045. [Link]
-
Massey, A. G., & Park, A. J. (1964). The Chemistry of Organoboron Species: Classification and Basic Properties. Journal of Organometallic Chemistry, 2(4), 245-250. [Link]
-
Wikipedia. (2023). Organoboron chemistry. [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Tetrabutylammonium Trifluoroborates: Novel and Versatile Reagents for Organic Synthesis. Organic Syntheses, 87, 234. [Link]
-
Leiding, T., et al. (2023). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. Molecules, 28(15), 5789. [Link]
-
Plasko, J. R., & You, W. (2018). Photoredox Mediated Alkylation of Imines with Potassium Organotrifluoroborates in the Presence of an Organic Photocatalyst. S.U.R.E. Posters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
- 9. Potassium vinyltrifluoroborate synthesis [organic-chemistry.org]
- 10. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Visible light-promoted alkylation of imines using potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.winthrop.edu [digitalcommons.winthrop.edu]
An In-depth Technical Guide to the Physical Properties of Potassium 3-phenylpropyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 3-phenylpropyltrifluoroborate (K3-pPTFB) is an organoboron compound that has garnered significant interest in the field of organic synthesis and medicinal chemistry. As a member of the versatile family of potassium organotrifluoroborate salts, it serves as a stable, crystalline, and readily handleable precursor for the corresponding boronic acid. This guide provides a comprehensive overview of the physical properties of K3-pPTFB, offering valuable insights for its application in research and development.
Organotrifluoroborates are noted for their enhanced stability compared to boronic acids, exhibiting resistance to air and moisture, which simplifies storage and handling.[1] Their utility in Suzuki-Miyaura cross-coupling reactions, among other transformations, has made them indispensable reagents for the formation of carbon-carbon bonds. A thorough understanding of the physical characteristics of K3-pPTFB is paramount for its effective use, from reaction setup and solvent selection to purification and long-term storage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C9H11BF3K | [2] |
| Molecular Weight | 226.09 g/mol | [2][3] |
| CAS Number | 329976-75-2 | [2] |
| Appearance | White solid | [4] |
| Purity | Typically ≥96% | [5] |
| Storage Conditions | Store in freezer, under -20°C in an inert atmosphere | [3] |
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis. While quantitative solubility data is not extensively documented, a qualitative understanding can be inferred from its ionic nature and the properties of similar organotrifluoroborate salts. It is expected to be soluble in polar aprotic solvents such as acetone and dimethyl sulfoxide (DMSO).[1] Its solubility in water is likely, a common feature of potassium salts. Conversely, it is expected to have limited solubility in nonpolar organic solvents like diethyl ether and hydrocarbons.
Stability and Handling
This compound is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep it in a freezer at temperatures below -20°C under an inert atmosphere.[3] This precaution minimizes potential degradation from atmospheric moisture and other reactive species.
Safety Precautions:
It is important to handle this compound with appropriate personal protective equipment. It is known to cause skin and eye irritation and may cause respiratory irritation.[5][6]
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of organotrifluoroborates.
-
¹H and ¹³C NMR: These spectra provide information about the hydrogen and carbon framework of the 3-phenylpropyl moiety.
-
¹⁹F and ¹¹B NMR: These nuclei are characteristic of the trifluoroborate group. The ¹⁹F NMR spectrum is expected to show a quartet due to coupling with the ¹¹B nucleus, while the ¹¹B NMR spectrum should exhibit a quartet due to coupling with the three fluorine atoms.[1][4] For related potassium organotrifluoroborates, ¹⁹F NMR chemical shifts are typically observed in the range of -129 to -141 ppm.[4]
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in the molecule. Characteristic vibrations for the phenyl group and the B-F bonds are expected.
Crystal Structure
The three-dimensional arrangement of atoms in the solid state is described by the crystal structure. While the specific crystal structure of this compound is not detailed in the provided search results, studies on similar potassium aryltrifluoroborate salts reveal a distorted tetrahedral geometry around the boron atom.[7] The potassium cation is typically coordinated to multiple fluorine atoms from neighboring trifluoroborate anions, forming a complex crystal lattice.[7]
Experimental Protocols
Workflow for Determining Physical Properties
The following diagram illustrates a general workflow for the experimental determination of the key physical properties of a solid organic compound like this compound.
Caption: Experimental workflow for physical property determination.
Step-by-Step Methodologies
1. Melting Point Determination using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and assess the thermal stability of the compound.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting transition.
-
2. Solubility Assessment
-
Objective: To determine the qualitative solubility of the compound in various solvents.
-
Methodology:
-
Add approximately 10 mg of this compound to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, acetone, DMSO, diethyl ether, hexane).
-
Vortex each mixture for 1 minute at room temperature.
-
Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
-
3. Spectroscopic Analysis: NMR
-
Objective: To obtain detailed structural information.
-
Methodology:
-
Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer.[1]
-
Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values.
-
Conclusion
This compound is a valuable and versatile reagent in modern organic chemistry. Its physical properties, particularly its stability and handling characteristics, make it an attractive alternative to the corresponding boronic acid. This technical guide has provided a detailed overview of its known physical and spectroscopic properties, along with standardized methodologies for their determination. A comprehensive understanding of these characteristics is essential for researchers and scientists to effectively utilize this compound in the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
-
PubChem. Potassium phenyltrifluoroborate. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C9H11BF3). [Link]
-
da Costa, J. C. S., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Vella, J. R., et al. (2018). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1477–1481. [Link]
-
da Costa, J. C. S., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
Sources
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 329976-75-2|Potassium (3-phenylpropyl)trifluoroborate|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. labsolu.ca [labsolu.ca]
- 6. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Potassium 3-phenylpropyltrifluoroborate: Sourcing and Synthetic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates represent a significant advancement in the field of organic synthesis, offering a unique combination of stability, reactivity, and ease of handling that surpasses many traditional organometallic reagents. As crystalline, air- and moisture-stable solids, they have become indispensable tools in modern synthetic chemistry, particularly within the pharmaceutical industry. This guide provides an in-depth analysis of Potassium 3-phenylpropyltrifluoroborate, a versatile building block. We will explore its physicochemical properties, detail its commercial availability from key suppliers, and present a comprehensive overview of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery. This document serves as a practical resource, offering field-proven insights, a detailed experimental protocol, and essential safety guidelines to facilitate its effective use in the laboratory.
Introduction: The Ascendancy of Organotrifluoroborates
The development of robust and reliable carbon-carbon bond-forming reactions is a central theme in organic chemistry, enabling the construction of complex molecular architectures required for pharmaceuticals and advanced materials. While traditional organoboron reagents like boronic acids are mainstays, their sensitivity to air and moisture can present handling challenges and affect reproducibility.
Potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of reagents to address these limitations. Their tetracoordinate boron center imparts exceptional stability, allowing them to be handled on the benchtop without special precautions like a glovebox or Schlenk line techniques.[1] Despite this stability, they readily participate in crucial transformations, most notably the Suzuki-Miyaura cross-coupling, by slowly releasing the reactive boronic acid in situ under specific reaction conditions.[1][2]
This compound is a prime example of this reagent class. It provides a saturated three-carbon linker to a phenyl group, a common motif in pharmacologically active compounds. Its utility lies in its ability to couple with a wide array of aryl and heteroaryl halides or triflates, making it a valuable tool for scaffold elaboration in drug discovery programs.[3][4]
Physicochemical Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and safe handling. This compound is a white to off-white crystalline solid.
| Property | Value | Source(s) |
| CAS Number | 329976-75-2 | [5][6] |
| Molecular Formula | C₉H₁₁BF₃K | [5][6] |
| Molecular Weight | 226.09 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [7] |
| Purity | Typically ≥96% | [8] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) for long-term stability | [6] |
Commercial Availability and Sourcing
This compound is readily available from several reputable chemical suppliers catering to the research and development sector. When selecting a supplier, researchers should consider purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | ≥97% | A leading global supplier with extensive documentation and technical support. |
| TCI Chemicals | >98% (T) | Offers high-purity reagents suitable for sensitive synthetic applications. |
| Combi-Blocks | >97% | Specializes in providing a diverse range of building blocks for combinatorial chemistry and drug discovery. |
| BLD Pharm | Specification available | Provides various quantities for research purposes.[6] |
| BOC Sciences | Inquiry-based | A supplier focused on specialty chemicals for drug discovery and development.[] |
| Santa Cruz Biotechnology | Data available on CoA | Supplies the reagent for research use.[5] |
Note: This table is not exhaustive but represents major, readily accessible suppliers. Purity and availability may vary by lot and region.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp³) bonds, which are ubiquitous in pharmaceutical agents.
Mechanistic Rationale and Advantages
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
-
Expertise & Causality: The key to the process is the initial activation of the highly stable trifluoroborate salt. This is typically achieved with a base (e.g., Cs₂CO₃, K₂CO₃) in the presence of water or an alcohol. The base facilitates the hydrolysis of the R-BF₃K salt to the corresponding boronic acid (R-B(OH)₂), which is the active transmetalating agent.[2] This in situ generation is highly advantageous as it minimizes the decomposition of the otherwise sensitive boronic acid. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical for promoting the challenging reductive elimination step involving the C(sp³) center.
The overall catalytic cycle can be visualized as follows:
Detailed Experimental Protocol: A Representative Workflow
This protocol describes a typical Suzuki-Miyaura coupling between an aryl bromide and this compound.
-
Trustworthiness: This protocol is a self-validating system. Each step, from reagent stoichiometry to reaction monitoring and purification, is based on established best practices in synthetic organic chemistry to ensure reproducibility.
Reagents and Equipment
-
Aryl Bromide (1.0 eq)
-
This compound (1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Cs₂CO₃ (3.0 eq)
-
Toluene/H₂O (10:1 v/v)
-
Schlenk flask or reaction vial with stir bar
-
Nitrogen or Argon source
-
Standard glassware for workup and chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), this compound (1.5 mmol, 339 mg), cesium carbonate (3.0 mmol, 977 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Scientist's Note: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
Experimental Workflow Diagram
Handling, Storage, and Safety
While this compound is more stable than many organometallic reagents, proper handling is essential for safety and reagent integrity.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][10][11]
-
Handling: The compound is an irritant. It causes skin irritation and serious eye irritation.[10][12] Avoid breathing dust.[11][12] Handle in a well-ventilated area or a chemical fume hood.[11][12] Wash hands thoroughly after handling.[7][10]
-
Storage: For long-term viability, store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at approximately -20°C.[6] This precaution minimizes slow hydrolysis from ambient moisture over time.
-
Incompatibilities: Avoid strong oxidizing agents.[7]
Conclusion
This compound stands out as a robust, versatile, and commercially accessible reagent for introducing the 3-phenylpropyl moiety into complex molecules. Its superior stability and ease of handling make it an excellent alternative to traditional boronic acids, enhancing the reliability and efficiency of Suzuki-Miyaura cross-coupling reactions. For researchers in drug discovery and process development, a solid understanding of its properties, sourcing, and application provides a significant advantage in the rapid synthesis of novel chemical entities.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325.
-
MDPI. Discovery of Novel TASK-3 Channel Blockers Using a Pharmacophore-Based Virtual Screening. [Link]
-
ResearchGate. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
PubMed Central (PMC). Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 71(23), 8863–8868. [Link]
-
Carl ROTH. Safety Data Sheet: Potassium fluoride. [Link]
-
Loba Chemie. POTASSIUM FLUORIDE ANHYDROUS. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. 329976-75-2|Potassium (3-phenylpropyl)trifluoroborate|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. labsolu.ca [labsolu.ca]
- 10. tcichemicals.com [tcichemicals.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Potassium 3-phenylpropyltrifluoroborate
Foreword: The Critical Role of Thermal Stability in Drug Development
In the landscape of modern pharmaceutical development and complex organic synthesis, potassium organotrifluoroborates have emerged as remarkably versatile and stable reagents.[1][2][3][4] Their enhanced stability compared to boronic acids and esters makes them invaluable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions.[3][4] Potassium 3-phenylpropyltrifluoroborate (K[(C₆H₅CH₂CH₂CH₂)BF₃]), with its unique alkyl-aryl structure, is a prime example of a reagent that promises to introduce valuable pharmacophores in drug discovery. However, to fully harness its potential, a comprehensive understanding of its material properties is paramount. Thermal stability, in particular, is a critical parameter that dictates storage conditions, reaction scalability, and safety protocols. This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of this compound, offering both a theoretical framework and a practical, field-proven experimental protocol.
The 'Why' Behind the 'How': Understanding the Causality of TGA Experimental Design
Thermogravimetric analysis is a cornerstone technique for assessing the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data, a TGA curve, provides a quantitative measure of degradation, decomposition, and other thermal events. The design of a TGA experiment is not a one-size-fits-all approach; each parameter is a deliberate choice rooted in the chemical nature of the analyte.
For a compound like this compound, which is generally stable to air and moisture at ambient temperatures, the primary concern during heating is its decomposition profile.[1][2][5] The choice of experimental parameters directly influences the quality and interpretation of the resulting thermogram.
-
Heating Rate: A slower heating rate (e.g., 10 °C/min) is generally preferred for kinetic analysis and to ensure that the sample temperature remains uniform and close to the furnace temperature. This allows for better resolution of distinct decomposition steps. Faster heating rates can shift decomposition temperatures to higher values and may mask overlapping thermal events.
-
Atmosphere: The choice of purge gas is critical as it can influence the decomposition pathway.
-
Inert Atmosphere (Nitrogen or Argon): An inert atmosphere is essential to study the intrinsic thermal stability of the compound without the influence of oxidative processes. This is the recommended primary atmosphere for analyzing this compound to understand its inherent decomposition mechanism.
-
Oxidative Atmosphere (Air or Oxygen): Running a parallel experiment in an oxidative atmosphere can provide valuable information about the compound's stability in the presence of air and the nature of its combustion products.
-
-
Sample Preparation: The sample should be finely ground to ensure uniform heat transfer. The amount of sample used is a balance between obtaining a detectable mass change and avoiding thermal gradients within the sample. A sample size of 5-10 mg is typically recommended. The crucible material (e.g., alumina, platinum) should be inert to the sample and its decomposition products.
A Plausible Thermal Decomposition Pathway for this compound
Hypothesized TGA/DTG Curve of this compound in an Inert Atmosphere
| Temperature Range (°C) | Mass Loss (%) | Postulated Decomposition Events |
| 25 - 200 | Minimal | Desorption of any loosely bound solvent or moisture. Potassium organotrifluoroborates are generally crystalline and stable, so significant mass loss is not expected in this range.[2][5] |
| 200 - 400 | Significant | Initial decomposition of the organotrifluoroborate anion. This is likely the most complex stage, potentially involving the cleavage of the C-B bond and the B-F bonds. Gaseous products could include fluorinated organic fragments and boron trifluoride (BF₃). |
| 400 - 600 | Gradual | Further degradation of the organic moiety and potential reactions involving the potassium cation. The formation of potassium fluoride (KF) and various carbonaceous residues is plausible. Thermal decomposition of similar compounds can generate borane/boron oxides, carbon oxides, and hydrogen fluoride. |
| > 600 | Plateau | Formation of a stable residue, likely consisting of a mixture of potassium fluoride, boron nitride (in a nitrogen atmosphere), and/or elemental carbon. |
The Self-Validating Protocol: A Step-by-Step Guide to TGA of this compound
This protocol is designed to be a self-validating system, incorporating instrument calibration and verification steps to ensure the integrity of the data.
Instrument Preparation and Calibration
-
Instrument Startup: Power on the TGA instrument and the accompanying gas supply system. Allow for a sufficient warm-up period as recommended by the manufacturer.
-
Balance Verification: Tare the balance and verify its accuracy using a certified calibration weight.
-
Temperature Calibration: Perform a temperature calibration using certified reference materials (e.g., indium, tin, zinc) to ensure the accuracy of the furnace thermocouple.
-
Crucible Conditioning: Heat a new, empty alumina crucible to a temperature above the planned experimental range (e.g., 1000 °C) to remove any contaminants and then cool it back to room temperature.
Sample Preparation and Loading
-
Sample Acquisition: Obtain a representative sample of this compound (CAS No: 329976-75-2).[6][7]
-
Grinding: Gently grind the crystalline sample to a fine powder using an agate mortar and pestle to ensure homogeneity.
-
Sample Weighing: Tare the pre-conditioned alumina crucible on the TGA's microbalance. Accurately weigh 5-10 mg of the powdered sample into the crucible. Record the exact initial mass.
-
Sample Loading: Carefully place the crucible containing the sample onto the TGA's autosampler tray or manually load it into the furnace, ensuring it is correctly positioned.
Experimental Method Setup
-
Temperature Program:
-
Initial Temperature: 25 °C
-
Heating Rate: 10 °C/min
-
Final Temperature: 800 °C
-
Isothermal Hold (Initial): Hold at 25 °C for 10 minutes to allow the furnace to equilibrate.
-
-
Atmosphere:
-
Purge Gas: High-purity nitrogen.
-
Flow Rate: 50 mL/min.
-
-
Data Acquisition:
-
Record mass, temperature, and time throughout the experiment.
-
The instrument software will generate the TGA (mass vs. temperature) and DTG (derivative of mass vs. temperature) curves.
-
Post-Experiment Analysis
-
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve.
-
Identify the peak temperatures of each decomposition stage from the DTG curve.
-
Quantify the percentage mass loss for each decomposition step.
-
-
Residue Analysis (Optional):
-
After the experiment, carefully remove the crucible and analyze the remaining residue using techniques such as X-ray diffraction (XRD) or scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) to identify its composition.
-
Visualizing the Workflow and Logic
A clear understanding of the experimental workflow is crucial for reproducibility and troubleshooting. The following diagrams illustrate the logical flow of the TGA experiment and the hypothesized decomposition pathway.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Caption: Hypothesized thermal decomposition pathway of this compound in an inert atmosphere.
Concluding Remarks and Future Perspectives
This guide has provided a comprehensive framework for the thermogravimetric analysis of this compound. By understanding the causality behind the experimental design and following a self-validating protocol, researchers can obtain high-quality, reproducible data on the thermal stability of this important synthetic building block. The insights gained from TGA are invaluable for ensuring the safe and effective use of this compound in drug development and other applications. Future studies could involve coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) to identify the evolved gases during decomposition, providing a more detailed mechanistic understanding of the thermal degradation process.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research2007 , 40 (4), 275–286. [Link]
-
Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development2009 , 12 (6), 833–845. [Link]
-
Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. labsolu.ca [labsolu.ca]
- 7. 329976-75-2|Potassium (3-phenylpropyl)trifluoroborate|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note & Protocol: The Strategic Advantage of Potassium 3-Phenylpropyltrifluoroborate in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Evolving the Suzuki-Miyaura Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly vital in the pharmaceutical and materials science industries for constructing complex molecular architectures, such as the biaryl motifs found in numerous top-selling drugs.[2] However, the traditional organoboron reagents—boronic acids and their esters—possess inherent limitations, including instability, challenging purification, and uncertain stoichiometry due to the formation of cyclic anhydrides (boroxines).[3][4][5]
Potassium organotrifluoroborate salts have emerged as a superior class of reagents that overcome these challenges.[4][5][6] These crystalline, monomeric solids are exceptionally stable to air and moisture, can be stored indefinitely, and are less prone to protodeboronation, a common side reaction with boronic acids.[1][4][6][7] This guide provides an in-depth look at a specific and versatile member of this class, Potassium 3-phenylpropyltrifluoroborate , detailing its advantages, reaction mechanism, and a comprehensive protocol for its use in Suzuki-Miyaura cross-coupling reactions.
The Trifluoroborate Advantage: Why Make the Switch?
The decision to use this compound is grounded in its robust chemical and physical properties, which translate to more reliable and reproducible experimental outcomes.
-
Exceptional Stability: Unlike boronic acids, which can dehydrate or decompose upon storage, potassium organotrifluoroborates are bench-stable crystalline solids that can be stored indefinitely at room temperature without special precautions.[1][4][7] This stability extends to many reaction conditions, allowing for functional group manipulations on the molecule while preserving the carbon-boron bond for subsequent coupling.[6][8]
-
Stoichiometric Precision: Organotrifluoroborates exist as well-defined, monomeric tetracoordinate species.[6] This avoids the stoichiometric ambiguity associated with boronic acids, which often exist as equilibrium mixtures with their boroxine anhydrides, ensuring more precise and reproducible reagent ratios in reactions.[3][5]
-
Resistance to Protodeboronation: The tetracoordinate nature of the boron atom makes these reagents significantly less susceptible to premature cleavage of the C-B bond (protodeboronation) under reaction conditions, especially in the presence of water or acidic protons.[1][2][6][7] This leads to higher reaction efficiency, allowing for near-stoichiometric use of the boron partner.[1][7]
-
Ease of Preparation and Handling: These salts are easily prepared from a wide range of organoboron precursors by treatment with inexpensive potassium hydrogen fluoride (KHF₂).[1][7] Their solid, free-flowing nature simplifies weighing and handling compared to often hygroscopic or waxy boronic acids.
The Suzuki-Miyaura Mechanism with Organotrifluoroborates
The widely accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The use of an organotrifluoroborate introduces a key preliminary step: hydrolysis.
-
Hydrolysis (Deprotection): Under the basic aqueous conditions of the reaction, the potassium organotrifluoroborate (R-BF₃K) undergoes slow hydrolysis to release the corresponding boronic acid [RB(OH)₂] or a related boronate species.[9][10] This "slow release" is critical as it maintains a low concentration of the active boronic acid, minimizing side reactions like oxidative homocoupling.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).
-
Transmetalation: This is the rate-determining step. The base (e.g., CO₃²⁻) activates the boronic acid to form a more nucleophilic borate species [RB(OH)₃]⁻.[11] This species then transfers its organic group (the 3-phenylpropyl moiety in this case) to the palladium center, displacing the halide and forming an R-Pd-Ar intermediate.
-
Reductive Elimination: The R-Pd-Ar complex undergoes reductive elimination to yield the final cross-coupled product (R-Ar) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction using an organotrifluoroborate.
Experimental Protocol: Synthesis of 1-(3-Phenylpropyl)-4-methoxybenzene
This protocol details a representative cross-coupling reaction between this compound and 4-bromoanisole.
Reaction Scheme: this compound + 4-Bromoanisole → 1-(3-Phenylpropyl)-4-methoxybenzene
Materials and Reagents
-
Boron Reagent: this compound (C₉H₁₁BF₃K, MW: 226.09 g/mol )
-
Electrophile: 4-Bromoanisole (C₇H₇BrO, MW: 187.04 g/mol )
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂]
-
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Base: Potassium Phosphate Tribasic (K₃PO₄)
-
Solvents: 1,4-Dioxane (anhydrous), Deionized Water
-
Workup: Diethyl ether, Brine, Magnesium Sulfate (anhydrous)
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate
Recommended Reaction Conditions
The optimal conditions for Suzuki-Miyaura couplings can vary significantly based on the specific substrates. The following table summarizes common starting points for optimization.[1][3][12][13][14]
| Component | Recommendation | Rationale |
| Catalyst Loading | 1-3 mol % Pd(OAc)₂ | Efficient for many couplings; higher loading for difficult substrates. |
| Ligand Loading | 2-6 mol % (Ligand:Pd ratio of 2:1) | Electron-rich, bulky phosphines (e.g., SPhos, RuPhos, XPhos) are highly effective. |
| Base | 2-3 equivalents (e.g., K₃PO₄, Cs₂CO₃) | Strong, non-nucleophilic bases are crucial for the hydrolysis and transmetalation steps. |
| Solvent System | Anhydrous organic solvent with water (e.g., Toluene/H₂O, THF/H₂O, Dioxane/H₂O) | The presence of water is necessary for the hydrolysis of the trifluoroborate salt. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle efficiently. |
| Concentration | 0.1 - 0.5 M | A moderate concentration is generally effective. |
Step-by-Step Protocol
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv).
-
Add potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol %), and the ligand, SPhos (0.04 mmol, 4 mol %).
-
Seal the flask with a rubber septum.
-
-
Atmosphere Exchange:
-
Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Solvents and Electrophile:
-
Through the septum via syringe, add anhydrous 1,4-dioxane (8.0 mL).
-
Add deionized water (2.0 mL).
-
Finally, add the liquid electrophile, 4-bromoanisole (1.0 mmol, 1.0 equiv), via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient base; Low temperature; Poor solvent choice. | Use a fresh catalyst/ligand. Ensure the base is anhydrous and of high quality. Increase reaction temperature. Screen different solvent systems (e.g., THF/H₂O, Toluene/H₂O). |
| Recovery of Starting Materials | Inefficient oxidative addition or transmetalation. | For aryl chlorides, a more electron-rich ligand (e.g., XPhos) may be required. Ensure the base is strong enough (Cs₂CO₃ is often more effective than K₂CO₃). |
| Protodeboronation of Boron Reagent | Presence of acidic impurities; prolonged reaction time at high temperature. | Ensure solvents are properly degassed and reagents are pure. Monitor the reaction and stop it once the starting material is consumed. |
| Homocoupling of Boron Reagent | Oxygen contamination leading to oxidative homocoupling. | Rigorously maintain an inert atmosphere throughout the setup and reaction. Ensure solvents are thoroughly degassed. |
Applications in Drug Discovery and Beyond
The 3-phenylpropyl moiety and related structures synthesized via this method are valuable scaffolds in medicinal chemistry. The flexible alkyl linker between two aryl rings is a common feature in pharmacologically active compounds, allowing for optimal positioning of functional groups to interact with biological targets.[15] The robustness and reliability of this compound make it an ideal building block in the synthesis of compound libraries for high-throughput screening and in the late-stage functionalization of complex molecules during drug development.[16][17]
Conclusion
This compound offers a compelling alternative to traditional organoboron reagents for Suzuki-Miyaura cross-coupling. Its superior stability, handling characteristics, and resistance to common side reactions provide significant advantages, leading to more efficient, reliable, and scalable synthetic routes. By understanding the underlying mechanism and adopting optimized protocols, researchers can leverage this powerful reagent to accelerate the synthesis of complex molecules for a wide range of applications, from drug discovery to materials science.
References
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867–1870. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4). [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Cantavella, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(32), 5764-5775. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6841-6844. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(20), 7430–7433. [Link]
-
da Silva, F. A., et al. (2014). Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. Journal of the Brazilian Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Figueroa, R. (2007). Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Dreher, S. D., et al. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(1), 113-116. [Link]
-
Navarro-Santos, P., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 389. [Link]
-
Lima, G. P., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(21), 14039-14046. [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 8(11), 2213-2216. [Link]
-
Jean-Gerard, L. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Dreher, S. D., & Molander, G. A. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Nature Protocols, 3(9), 1432-1436. [Link]
-
Molander, G. A., & Ito, T. (2001). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform. [Link]
-
Anhäuser, D. S., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki−Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12615-12623. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Precedence Research. (n.d.). Exploring the Diverse Properties and Applications of Potassium Fluoride in Various Industries. [Link]
-
Zhang, L., et al. (2022). Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept. Pharmaceutics, 14(7), 1369. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 13. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distribution- and Metabolism-Based Drug Discovery: A Potassium-Competitive Acid Blocker as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling using Potassium 3-phenylpropyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Potassium 3-phenylpropyltrifluoroborate in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Within the diverse array of nucleophilic boron reagents available for this transformation, potassium organotrifluoroborates have emerged as a superior class of coupling partners.[3] These crystalline, air- and moisture-stable solids offer significant advantages over their boronic acid and ester counterparts, which often suffer from instability, difficult purification, and uncertain stoichiometry.[3]
This guide focuses on a specific and highly valuable member of this class: This compound . As a primary alkyltrifluoroborate, it serves as a versatile building block for introducing a 3-phenylpropyl moiety—a common structural motif in pharmaceuticals and biologically active molecules. The robust nature of the trifluoroborate salt allows for its use in complex synthetic sequences where traditional organoboron reagents might fail. This document provides a comprehensive overview of its application, from the underlying mechanistic principles to detailed, field-tested protocols and troubleshooting guidance.
The Unparalleled Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates, including 3-phenylpropyltrifluoroborate, offer a multitude of benefits that streamline synthetic workflows and enhance experimental reproducibility:
-
Enhanced Stability: Unlike many boronic acids that are prone to dehydration to form cyclic boroxines, potassium trifluoroborates are typically stable, free-flowing crystalline solids that can be stored indefinitely under ambient conditions without special precautions.[3]
-
Ease of Handling: Their stability to air and moisture eliminates the need for strictly anhydrous conditions or inert atmosphere techniques during storage and handling, simplifying experimental setup.
-
Precise Stoichiometry: As crystalline solids, they can be weighed accurately, allowing for precise control over reaction stoichiometry. This is a significant improvement over boronic acids, which can be challenging to obtain in a pure, anhydrous state.
-
Reduced Side Reactions: The tetracoordinate nature of the boron atom in trifluoroborates renders them less susceptible to protodeboronation, a common side reaction that plagues boronic acids, especially under basic conditions.[4] This often allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy.
The Mechanism of the Suzuki-Miyaura Catalytic Cycle
The palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X) follows the general Suzuki-Miyaura catalytic cycle. The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.
A crucial aspect of using potassium organotrifluoroborates is their activation under basic conditions. The trifluoroborate salt itself is not directly active in the transmetalation step. It is believed that under the aqueous basic conditions of the reaction, the trifluoroborate is slowly hydrolyzed to the corresponding boronic acid or a related reactive species, which then participates in the catalytic cycle.[4] The role of the base is to facilitate the formation of a borate species, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[5]
Figure 1. The Suzuki-Miyaura catalytic cycle for the cross-coupling of this compound.
Experimental Protocol: A General Method for the Cross-Coupling of this compound with Aryl Chlorides
The following protocol is a general and robust method for the Suzuki-Miyaura cross-coupling of primary alkyltrifluoroborates, such as this compound, with a variety of aryl chlorides.[1][6] This procedure has been shown to be effective for a range of substrates, including those that are electronically diverse and sterically hindered.[1][7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial Source | |
| Aryl Chloride | ≥98% | Commercial Source | |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercial Source | Catalyst precursor. |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | ≥98% | Commercial Source | Ligand. RuPhos is often optimal for primary alkyltrifluoroborates.[1][6] |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Commercial Source | Base. |
| Toluene | Anhydrous | Commercial Source | Solvent. |
| Water | Deionized | In-house | Co-solvent. |
| Ethyl Acetate | ACS Grade | Commercial Source | For workup. |
| Brine | Saturated Aqueous | In-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.50 mmol, 1.0 equiv), the aryl chloride (0.50 mmol, 1.0 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (5.0 mL) and deionized water (0.5 mL) via syringe.
-
Degassing: Vigorously stir the mixture and sparge with a stream of argon for 15-20 minutes to ensure the solution is thoroughly degassed.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.01 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%). Quickly add the catalyst and ligand to the reaction mixture under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure cross-coupled product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides guidance on common issues and their potential solutions.
Figure 2. A logical workflow for troubleshooting common issues in the cross-coupling reaction.
Common Problems and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Ensure that the reaction setup is properly degassed and that the catalyst and ligand are added under a positive pressure of argon. Using fresh, high-purity catalyst and ligand is critical.
-
Insufficiently Active Electrophile: While the described conditions are generally effective for aryl chlorides, some highly electron-rich or sterically hindered chlorides can be challenging. Increasing the reaction temperature to 110 °C or screening alternative ligands (e.g., SPhos, XPhos) may be beneficial.
-
Base Inefficiency: Ensure the base is anhydrous and of high purity. For particularly stubborn couplings, switching from K₂CO₃ to the more soluble and often more effective Cs₂CO₃ can improve yields.
-
-
Formation of Side Products:
-
Protodeboronation: If significant amounts of arene (from the aryl halide) are observed, this may indicate protodeboronation of the organotrifluoroborate. This is less common with trifluoroborates than with boronic acids but can still occur. Ensure the base is not excessively strong and that the reaction is not heated for an unnecessarily long time.
-
Homocoupling: The formation of biaryl products (from the coupling of two aryl halides) can occur, particularly at high temperatures or if the transmetalation step is slow. Optimizing the ligand and ensuring efficient stirring can help to mitigate this.
-
References
-
Lloyd-Jones, G. C., et al. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(37), 12722–12724. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
Lima, C. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Molander, G. A., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Protocol for Suzuki-Miyaura Coupling with Potassium 3-Phenylpropyltrifluoroborate: A Guide to C(sp³)-C(sp²) Cross-Coupling
An Application Guide for Researchers
This document provides a detailed protocol and scientific background for utilizing potassium 3-phenylpropyltrifluoroborate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to form carbon-carbon bonds between an sp³-hybridized alkyl group and an sp²-hybridized aryl or vinyl partner.
Introduction: The Superiority of Organotrifluoroborates
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1][2] While traditionally employing boronic acids or esters, these reagents suffer from drawbacks such as difficult purification, uncertain stoichiometry due to the formation of cyclic boroxines, and potential instability.[3][4]
Potassium organotrifluoroborate salts (RBF₃K) have emerged as a superior class of organoboron reagents.[5][6] They are robust, crystalline solids that are stable to air and moisture, allowing for indefinite storage and precise stoichiometric measurements.[1][7] Their use circumvents many of the issues associated with boronic acids, making them highly valuable in complex molecule synthesis and high-throughput screening applications.[8] This protocol focuses on this compound, a key reagent for introducing a flexible three-carbon chain with a terminal phenyl group, a common motif in medicinal chemistry.
Mechanistic Insights: The Critical Role of Hydrolysis
The efficacy of potassium organotrifluoroborates in Suzuki-Miyaura coupling hinges on their in-situ conversion to the active boronic acid species. The overall catalytic cycle is well-established, involving oxidative addition, transmetalation, and reductive elimination.[2][5] However, the tetracoordinate RBF₃K salt is inert to transmetalation. It must first undergo hydrolysis to form the corresponding tricoordinate boronic acid, which can then engage with the palladium catalyst.
This hydrolysis step is a crucial control point in the reaction.[9][10][11] The concept of "slow release" is vital: the rate of hydrolysis of the RBF₃K salt should ideally match the rate of the catalytic cycle.[9][11][12] This controlled, gradual generation of the boronic acid minimizes its concentration in the reaction mixture, thereby suppressing common side reactions like protodeboronation and oxidative homocoupling.[9][10][11] The choice of base and the presence of water in the solvent system are therefore critical not only for the transmetalation step but also for initiating the reaction through hydrolysis of the trifluoroborate salt.[9][13]
Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Reagents & Equipment
-
Reagents: this compound, Aryl Halide (e.g., 4-Bromoanisole), Palladium(II) Acetate (Pd(OAc)₂), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), Cesium Carbonate (Cs₂CO₃), Toluene, and Deionized Water.
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser, nitrogen or argon gas line, heating mantle or oil bath, standard laboratory glassware, rotary evaporator, and silica gel for column chromatography.
Reagent Stoichiometry (Example Reaction)
| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Amount (mg) |
| 4-Bromoanisole | 187.04 | 1.0 | 0.5 | 93.5 |
| This compound | 224.12 | 1.5 | 0.75 | 168 |
| Pd(OAc)₂ | 224.5 | 0.02 | 0.01 | 2.2 |
| RuPhos | 476.65 | 0.04 | 0.02 | 9.5 |
| Cs₂CO₃ | 325.82 | 3.0 | 1.5 | 489 |
| Toluene | - | - | - | 4 mL |
| Water | - | - | - | 1 mL |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the solid reagents in the following order: this compound (1.5 equiv.), Cesium Carbonate (3.0 equiv.), Palladium(II) Acetate (2 mol%), and RuPhos (4 mol%).
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Addition of Liquids: Through the sidearm under a positive flow of inert gas, add the Aryl Halide (1.0 equiv.), followed by degassed toluene and degassed water to achieve the desired solvent ratio (e.g., 4:1 Toluene:Water).
-
Reaction Conditions: Equip the flask with a condenser and place it in a preheated oil bath at 85-100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Optimization & Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficient base or hydrolysis. 3. Reaction temperature too low. | 1. Use a pre-catalyst or ensure catalyst is from a reliable source. Increase catalyst loading slightly (e.g., to 3-5 mol%). 2. Ensure the base is dry and freshly opened. Try alternative bases like K₂CO₃ or K₃PO₄.[14][15] Ensure water is present in the solvent system. 3. Increase the temperature in 10 °C increments. |
| Protodeboronation | 1. Boronic acid is generated too quickly. 2. Presence of protic impurities. | 1. Lower the reaction temperature. 2. Use carefully dried and degassed solvents. |
| Homocoupling | 1. Presence of oxygen. 2. High concentration of boronic acid. | 1. Ensure the reaction is set up under a strictly inert atmosphere; thoroughly degas all solvents. 2. Lower the reaction temperature to slow the rate of hydrolysis and keep the boronic acid concentration low.[9][10] |
| Incomplete Reaction | 1. Sterically hindered or electron-rich coupling partner. 2. Insufficient reaction time. | 1. Switch to a more active ligand system (e.g., Buchwald-type biaryl phosphine ligands).[5][16] 2. Allow the reaction to run for a longer period (e.g., up to 48 hours), monitoring periodically. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Cesium carbonate is a strong base and can be corrosive. Avoid contact with skin and eyes.
-
Solvents: Toluene is flammable and has associated health risks. Always work in a well-ventilated fume hood.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
PubMed. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. PubMed. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Murray, B., Zhao, S., Aramini, J. M., Wang, H., & Biscoe, M. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Ito, T. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic-Chemistry.org. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Utility of Potassium 3-phenylpropyltrifluoroborate in Modern Pharmaceutical Synthesis
Introduction: A Paradigm Shift in Cross-Coupling Stability and Efficiency
In the landscape of pharmaceutical research and development, the quest for robust, efficient, and versatile synthetic methodologies is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, pivotal in the assembly of complex drug molecules.[1][2] Traditionally reliant on boronic acids and their esters, this powerful transformation has often been hampered by the inherent instability of these reagents, which are prone to decomposition and can be challenging to handle and purify.
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners, offering remarkable stability to both air and moisture.[2][3] This inherent stability simplifies storage and handling, broadens functional group tolerance, and allows for more precise stoichiometric control in reactions. Among these valuable reagents, Potassium 3-phenylpropyltrifluoroborate provides a versatile building block for introducing a flexible, non-polar three-carbon linker with a terminal phenyl group, a common motif in various pharmacologically active agents.
This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Core Advantages of this compound
The utility of this compound in pharmaceutical synthesis is underpinned by several key advantages over traditional organoboron reagents.
| Feature | This compound | Boronic Acids/Esters |
| Stability | Crystalline, free-flowing solids; stable to air and moisture. | Often prone to dehydration to form cyclic anhydrides (boroxines); can be unstable to chromatography. |
| Handling | Can be weighed and handled in the open atmosphere without special precautions. | Often require inert atmosphere for long-term storage and handling to prevent degradation. |
| Stoichiometry | Less prone to protodeboronation, allowing for near-stoichiometric usage. | Susceptible to protodeboronation, often requiring an excess of the reagent. |
| Purity | Readily purified by recrystallization to high and consistent purity. | Purification can be complicated by the presence of boroxines and other byproducts. |
| Reactivity | Acts as a slow-release source of the corresponding boronic acid under reaction conditions, often leading to cleaner reactions. | Can lead to higher concentrations of reactive boron species, potentially increasing side reactions. |
Synthetic Utility and Applications in Pharmaceutical Scaffolds
The 3-phenylpropyl motif is a key structural element in a range of bioactive molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties. Its incorporation via this compound allows for the late-stage functionalization of complex heterocyclic cores, a common strategy in medicinal chemistry.
Diagram: Strategic Bond Formation
Caption: Strategic introduction of the 3-phenylpropyl group onto a core scaffold.
Experimental Protocols
The following protocols are based on established methodologies for the Suzuki-Miyaura cross-coupling of primary alkyltrifluoroborates and can be confidently applied to this compound.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be readily achieved from the corresponding Grignard reagent and trimethyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq.) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-phenylpropyl bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir the reaction mixture at room temperature until the magnesium is consumed.
-
Borate Ester Formation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.2 eq.) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
Hydrolysis and Trifluoroborate Salt Formation: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the mixture in an ice bath and quench by the slow addition of an aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq.).
-
Isolation and Purification: Stir the resulting biphasic mixture vigorously for 1 hour. Separate the layers and extract the aqueous layer with diethyl ether. The product may precipitate from the aqueous layer. If so, collect the solid by filtration. If the product remains in the organic layer, dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Aryl Chlorides
This protocol is adapted from the general procedure for the cross-coupling of primary alkyltrifluoroborates with aryl chlorides developed by Molander and coworkers.[1][2]
Reaction Scheme:
Ar-Cl + K⁺[F₃B-(CH₂)₃-Ph]⁻ --(Pd catalyst, Ligand, Base)--> Ar-(CH₂)₃-Ph
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl chloride (1.0 eq., 0.5 mmol), this compound (1.05 eq., 0.525 mmol), and potassium carbonate (K₂CO₃, 3.0 eq., 1.5 mmol).
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add toluene (0.2 M) and deionized water (10:1 toluene/water) via syringe.
-
Catalyst Preparation and Addition: In a separate vial, pre-mix the palladium(II) acetate (Pd(OAc)₂, 2 mol%, 0.01 mmol) and the phosphine ligand (e.g., RuPhos, 4 mol%, 0.02 mmol). Add the catalyst mixture to the reaction vessel under a positive pressure of the inert gas.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Catalyst and Ligand Selection:
The choice of palladium source and ligand is crucial for the success of the cross-coupling reaction. For primary alkyltrifluoroborates, sterically hindered and electron-rich phosphine ligands have shown excellent performance.
| Catalyst/Ligand System | Substrate Scope | Notes |
| Pd(OAc)₂ / RuPhos | Broad applicability for various aryl and heteroaryl chlorides.[1][2] | Generally provides high yields and good functional group tolerance. |
| PdCl₂(dppf)·CH₂Cl₂ | Effective for aryl bromides and triflates. | A reliable and commercially available catalyst. |
Mechanistic Considerations
The Suzuki-Miyaura coupling of potassium organotrifluoroborates is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The trifluoroborate salt is thought to act as a stable precursor that slowly hydrolyzes under the basic aqueous conditions to generate the active boronic acid in situ. This slow release can minimize side reactions, such as the homocoupling of the organoboron reagent.
Simplified Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of organotrifluoroborates.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activation or decomposition. | Ensure proper inerting of the reaction vessel. Consider a different ligand or a pre-catalyst. |
| Insufficient base strength or solubility. | Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure adequate mixing of the biphasic system. | |
| Protodeboronation of the Trifluoroborate | Presence of acidic protons; prolonged reaction time at high temperature. | Ensure the reaction medium is sufficiently basic. Monitor the reaction and stop it once the starting material is consumed. |
| Formation of Homocoupled Byproducts | Inefficient oxidative addition or transmetalation. | Optimize the catalyst and ligand system. Adjust the reaction temperature. |
Conclusion
This compound is a highly valuable and practical reagent for the introduction of the 3-phenylpropyl moiety in pharmaceutical synthesis. Its exceptional stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional organoboron compounds. By leveraging the detailed protocols and mechanistic understanding presented in this guide, researchers can effectively incorporate this versatile building block into their synthetic strategies, accelerating the discovery and development of new therapeutic agents.
References
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient cross-coupling of secondary alkyltrifluoroborates with aryl chlorides--reaction discovery using parallel microscale experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of organic chemistry, 74(9), 3626–3631. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Figueroa, R. (2006). cis-Dihydroxylation of unsaturated potassium alkyl- and aryltrifluoroborates. Organic letters, 8(1), 75–78. [Link]
-
Molander, G. A., & Ham, J. (2006). A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. Organic letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., Yun, C. S., Ribagorda, M., & Biolatto, B. (2003). B-alkyl Suzuki-Miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of organic chemistry, 68(14), 5534–5539. [Link]
-
PubChem. (n.d.). 3-Phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Notes and Protocols for the Use of Potassium 3-Phenylpropyltrifluoroborate in Natural Product Synthesis
Introduction: The Ascendancy of Potassium Organotrifluoroborates in Complex Molecule Synthesis
In the landscape of modern organic synthesis, the quest for robust, efficient, and selective carbon-carbon bond-forming reactions is perpetual. The Suzuki-Miyaura cross-coupling reaction has long been a cornerstone in this endeavor, traditionally relying on boronic acids and their ester derivatives. However, the inherent instability of many boronic acids to air and moisture, coupled with their propensity for protodeboronation, often necessitates stringent reaction conditions and excess reagent usage.[1]
The advent of potassium organotrifluoroborates has marked a significant advancement, offering a superior class of nucleophilic partners for palladium-catalyzed cross-coupling reactions.[2][3] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, simplifying handling, storage, and stoichiometry in complex synthetic sequences.[1][3] Their enhanced stability and predictable reactivity have made them invaluable tools for medicinal chemists and natural product synthesis teams, where reliability and reproducibility are paramount.
This document provides a comprehensive guide to the application of potassium 3-phenylpropyltrifluoroborate, a representative alkyltrifluoroborate, in the context of natural product synthesis. We will delve into the mechanistic underpinnings of its reactivity, showcase its strategic application in the synthesis of a complex natural product, and provide detailed, field-proven protocols to ensure successful implementation in the laboratory.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle with Potassium Organotrifluoroborates
The efficacy of this compound in Suzuki-Miyaura cross-coupling reactions is rooted in a well-defined catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (e.g., aryl or vinyl halide) to a palladium(0) complex, forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For potassium organotrifluoroborates, this process is facilitated by a base, which is believed to promote the formation of a more reactive boronate species. The exact mechanism of transmetalation with organotrifluoroborates is a subject of ongoing research, but it is a critical determinant of reaction efficiency.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.
Application in Natural Product Synthesis: The Case of Diazonamide A
The diazonamides are a class of structurally complex and biologically active marine natural products that have garnered significant attention from the synthetic community. Diazonamide A, in particular, exhibits potent antimitotic activity. Its intricate molecular architecture, featuring a highly substituted and strained macrocyclic core, presents a formidable synthetic challenge.
Several total syntheses of Diazonamide A have been reported, with the construction of the macrocyclic core often relying on a strategic Suzuki-Miyaura cross-coupling reaction to forge a key biaryl bond. While the specific use of this compound has not been explicitly detailed in all published routes, the principles of using a stable, functionalized alkylboron reagent are directly applicable. For the purpose of these application notes, we will consider a convergent synthesis where a fragment bearing a 3-phenylpropyl moiety is coupled to a complex heterocyclic partner, a strategy that mirrors the logic employed in several Diazonamide A syntheses.[4][5]
The strategic incorporation of the 3-phenylpropyl group via a Suzuki-Miyaura coupling offers several advantages in a late-stage fragment coupling:
-
Convergence: It allows for the independent synthesis of complex fragments, which are then joined together in a highly efficient manner.
-
Functional Group Tolerance: The mild conditions of the Suzuki-Miyaura reaction are compatible with the numerous sensitive functional groups present in advanced intermediates of natural product synthesis.
-
Stability of the Boron Reagent: The use of an air- and moisture-stable potassium trifluoroborate salt like this compound is critical for the successful execution of a complex, multi-step synthesis where reagent stability and reliability are paramount.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general, yet robust, starting point for the Suzuki-Miyaura cross-coupling of this compound with a complex aryl or heteroaryl halide. Optimization of specific parameters may be necessary depending on the substrate.
Materials and Reagents:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (2-5 mol %) or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, RuPhos)
-
Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane/Water (e.g., 10:1 v/v) or Toluene/Water
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating plate
-
TLC plates and appropriate visualization reagents
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Brine)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (3.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction mixture under a positive pressure of argon.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates with various aryl halides. While specific to a range of alkyltrifluoroborates, these data provide a valuable reference for planning experiments with this compound.
| Entry | Aryl Halide | Alkyltrifluoroborate | Catalyst (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Potassium n-butyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (3) | Cs₂CO₃ | THF/H₂O | 80 | 85 |
| 2 | 4-Chlorotoluene | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3 | 1-Bromonaphthalene | Potassium isobutyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (3) | Cs₂CO₃ | THF/H₂O | 80 | 78 |
| 4 | 2-Bromopyridine | Potassium n-pentyltrifluoroborate | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 88 |
Data compiled from various literature sources on Suzuki-Miyaura couplings of potassium alkyltrifluoroborates.
Conclusion and Future Outlook
This compound, and alkyltrifluoroborates in general, represent a significant advancement in the field of synthetic organic chemistry. Their enhanced stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make them ideal reagents for the construction of complex molecules, including challenging natural products like Diazonamide A. The protocols and insights provided in this document are intended to empower researchers to confidently incorporate these valuable building blocks into their synthetic strategies, paving the way for future discoveries in drug development and chemical biology.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Ito, T. (2006). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 5-Membered Heteroaryl Halides. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
MacMillan, D. W. C., et al. (2011). Total Synthesis of Diazonamide A. Chemical Science, 2(2), 308-311. [Link]
-
Harran, P. G., et al. (2003). Synthesis of the Diazonamide A Macrocyclic Core via a Dieckmann-Type Cyclization. Organic Letters, 5(12), 2123–2126. [Link]
Sources
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with Potassium 3-Phenylpropyltrifluoroborate
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] While traditionally relying on boronic acids and esters, the emergence of potassium organotrifluoroborates (R-BF₃K) has marked a significant advancement in the field.[3] These crystalline, air- and moisture-stable salts offer distinct advantages, including ease of preparation and handling, enhanced stability, and a reduced propensity for side reactions like protodeboronation.[1][3] This guide provides a detailed exploration of the reaction conditions for coupling aryl halides with a specific and versatile building block: potassium 3-phenylpropyltrifluoroborate. This particular reagent is valuable for introducing a flexible three-carbon chain with a terminal phenyl group, a common motif in pharmacologically active compounds and materials science.
Potassium organotrifluoroborates are readily synthesized from a variety of organoboron precursors through the addition of the inexpensive reagent, potassium hydrogen fluoride (KHF₂).[1] Their tetracoordinate nature imparts greater stability compared to their tricoordinate counterparts, allowing for the use of near stoichiometric amounts in coupling reactions.[1] This enhanced stability also permits the functionalization of the organic substructure of the trifluoroborate salt while preserving the crucial carbon-boron bond for subsequent cross-coupling.[4]
The Catalytic Cycle and Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is paramount for rationally selecting and optimizing reaction conditions.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity of the aryl halide follows the general trend I > Br > Cl > F. Electron-rich phosphine ligands on the palladium center can facilitate the oxidative addition, especially for less reactive aryl chlorides.[6]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For organotrifluoroborates, this step requires the presence of a base.[2] The base facilitates the hydrolysis of the trifluoroborate to the corresponding boronic acid or promotes the formation of a more reactive boronate species, which then undergoes transmetalation.[7][8]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond (Ar-R) and regenerate the active Pd(0) catalyst.[5]
Optimized Protocol for the Coupling of Aryl Halides with this compound
This protocol provides a robust and generally applicable starting point for the coupling of various aryl halides with this compound.
Reagents and Equipment
-
This compound: (1.0 - 1.5 equivalents)
-
Aryl halide (bromide or chloride): (1.0 equivalent)
-
Palladium Catalyst: Pd(OAc)₂ (2 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Ligand (if using Pd(OAc)₂): RuPhos (4 mol%) or SPhos (4 mol%)
-
Base: K₂CO₃ (3.0 equivalents) or Cs₂CO₃ (3.0 equivalents)
-
Solvent: Toluene/H₂O (10:1 v/v) or THF/H₂O (9:1 v/v)
-
Reaction Vessel: Schlenk flask or sealed reaction vial
-
Inert Atmosphere: Nitrogen or Argon
-
Standard laboratory glassware, magnetic stirrer, heating mantle or oil bath, and equipment for workup and purification (e.g., separatory funnel, rotary evaporator, column chromatography supplies).
Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean and dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, ligand (if applicable), and base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10:1 toluene/H₂O) to the reaction vessel via syringe. The reaction concentration is typically in the range of 0.1 to 0.5 M with respect to the aryl halide.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Key Reaction Parameters and Optimization Strategies
The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Conditions | Rationale and Optimization Insights |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂ | Pd(OAc)₂ is a common and cost-effective choice, often requiring an external ligand.[9] PdCl₂(dppf)·CH₂Cl₂ is an air-stable precatalyst that can be effective for a broad range of substrates.[10][11] |
| Ligand | RuPhos, SPhos, XPhos | For challenging substrates, particularly aryl chlorides, the use of sterically bulky and electron-rich phosphine ligands is crucial.[6][9] These ligands promote the oxidative addition step and stabilize the active catalytic species.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical for the hydrolysis or activation of the trifluoroborate salt.[7][8] Cs₂CO₃ is often highly effective but more expensive.[12][13] K₂CO₃ and K₃PO₄ are good alternatives.[9] The strength and solubility of the base can significantly impact the reaction rate and yield. |
| Solvent | Toluene/H₂O, THF/H₂O, i-PrOH/H₂O | A biphasic solvent system containing water is generally required for the hydrolysis of the trifluoroborate.[7][9] The organic solvent solubilizes the aryl halide and the catalyst complex. Toluene/H₂O and THF/H₂O are commonly used and have proven effective in many cases.[9][13][14] |
| Temperature | 80 - 110 °C | The reaction temperature needs to be high enough to promote the catalytic cycle but not so high as to cause decomposition of the catalyst or reactants. The optimal temperature will depend on the reactivity of the specific aryl halide and the catalyst system employed. |
| Equivalents of R-BF₃K | 1.1 - 1.5 | A slight excess of the trifluoroborate salt is typically used to drive the reaction to completion. |
graph TD { subgraph "Workflow for Suzuki-Miyaura Coupling" A[Reagent Preparation] --> B{Reaction Setup}; B --> C{Inert Atmosphere}; C --> D[Solvent Addition]; D --> E{Reaction Execution}; E --> F[Reaction Monitoring]; F --> G{Workup}; G --> H[Purification]; H --> I[Product Characterization]; endstyle A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style B fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style D fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style E fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style F fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style G fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style H fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style I fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF
}
Figure 2: Experimental Workflow for the Coupling Reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst and ensure proper handling.- Improve inert gas purging technique.- Screen different bases (e.g., Cs₂CO₃) and solvent systems.- Increase the reaction temperature in increments. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Ensure a thoroughly deoxygenated reaction mixture.- Use a more robust ligand or a lower reaction temperature. |
| Protodeboronation of Trifluoroborate | - Excessively harsh basic or acidic conditions during workup | - Use a milder base for the reaction.- Perform a neutral workup. |
| Difficulty in Product Purification | - Co-elution with byproducts or starting materials | - Optimize the column chromatography eluent system.- Consider alternative purification methods like recrystallization or preparative HPLC. |
Conclusion
The Suzuki-Miyaura coupling of aryl halides with this compound offers a reliable and versatile method for the synthesis of valuable molecular scaffolds. The stability and ease of handling of the trifluoroborate salt make it an attractive alternative to traditional organoboron reagents. By carefully selecting the catalyst system, base, and solvent, and by adhering to a well-defined experimental protocol, researchers can achieve high yields of the desired coupled products. The information and protocols provided in this guide are intended to serve as a comprehensive resource for scientists engaged in organic synthesis and drug discovery.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(10), 3781–3786. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(20), 7430–7433. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(15), 3141–3144. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2215–2218. [Link]
-
Alacid, E., & Nájera, C. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]
-
Alacid, E., & Nájera, C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(16), 6058–6063. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Parikh, J., et al. (2019). Suzuki reaction between aryl bromide and potassium phenyl trifluoroborate catalysed by palladium nanoparticles supported on graphene platelets. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Cella, R., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 244–250. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Ito, T. (2003). B-alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3826–3832. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Catalytic Systems for the Activation of Potassium 3-phenylpropyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium organotrifluoroborates have emerged as highly versatile and robust nucleophilic partners in transition metal-catalyzed cross-coupling reactions, offering significant advantages over traditional organoboron reagents.[1] Their inherent stability to air and moisture, coupled with their monomeric nature and reduced susceptibility to protodeboronation, makes them particularly attractive for applications in complex molecule synthesis and drug discovery. This document provides a detailed guide to the catalytic activation of a representative alkyltrifluoroborate, potassium 3-phenylpropyltrifluoroborate, focusing on palladium- and nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the underlying mechanistic principles, provide experimentally validated protocols, and discuss the critical parameters that ensure high efficiency and reproducibility.
Introduction: The Ascendancy of Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While boronic acids have traditionally been the workhorses for this transformation, their limitations, such as trimerization, potential for polymerization (in the case of vinylboronic acids), and sensitivity to certain reaction conditions, have driven the development of more robust alternatives.[2][3] Potassium organotrifluoroborates (R-BF3K) have risen to this challenge, offering a stable, crystalline, and easy-to-handle class of reagents.[3][4] The 3-phenylpropyltrifluoroborate salt serves as an excellent model for understanding the activation of sp3-hybridized organotrifluoroborates, a class of substrates of increasing importance in pharmaceutical and materials science.
The Principle of Activation: From R-BF3K to Transmetalation
The activation of potassium organotrifluoroborates is a critical prerequisite for their participation in the catalytic cycle. Unlike boronic acids, the tetracoordinate boron center in R-BF3K is not sufficiently Lewis acidic to readily undergo transmetalation with the palladium or nickel center. The activation process generally involves the hydrolysis of the trifluoroborate to the corresponding boronic acid or a related boronate species in situ.[5][6][7] This hydrolysis is typically facilitated by a base and the presence of water.
The rate of this hydrolysis is a crucial parameter. A "slow release" of the boronic acid can be advantageous as it maintains a low concentration of the active boron species in the reaction mixture, thereby minimizing undesirable side reactions like oxidative homocoupling and protodeboronation.[5][6][7] The choice of base and solvent system plays a pivotal role in controlling this hydrolysis rate.[5][6][7]
Catalytic Systems: Palladium vs. Nickel
Both palladium and nickel complexes are effective catalysts for the cross-coupling of this compound. The choice between them often depends on the nature of the electrophilic coupling partner and the desired reaction conditions.
-
Palladium Catalysis: Palladium-based systems are the most extensively studied and widely used for Suzuki-Miyaura reactions. They offer a broad substrate scope and high functional group tolerance. For the coupling of alkyltrifluoroborates, the use of electron-rich and sterically hindered phosphine ligands is often crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Nickel Catalysis: Nickel catalysts have emerged as a powerful alternative, particularly for the coupling of unactivated alkyl halides and for reactions involving more challenging substrates.[9][10] Nickel systems can sometimes offer higher reactivity and may be more cost-effective than their palladium counterparts.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, although the presence of water is necessary for the hydrolysis of the trifluoroborate.
-
Inert Atmosphere: While potassium organotrifluoroborates are air-stable, the catalytic reactions, particularly those involving phosphine ligands and the active Pd(0) or Ni(0) species, should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Safety: Always handle reagents and solvents in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use. Potassium fluoride (KF) can be used as a base and is a toxic substance that should be handled with care.[11]
Protocol 1: Palladium-Catalyzed Cross-Coupling with an Aryl Bromide
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 226.09 | 1.2 | 1.2 |
| Aryl Bromide | - | 1.0 | 1.0 |
| Pd(OAc)2 | 224.5 | 0.02 | 0.02 |
| SPhos | 410.48 | 0.04 | 0.04 |
| K2CO3 | 138.21 | 3.0 | 3.0 |
| Toluene | - | 4 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K2CO3 (3.0 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add toluene (4 mL) and water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Trifluoroborate: A slight excess of the trifluoroborate salt is used to ensure complete consumption of the limiting aryl bromide.
-
Catalyst and Ligand: Pd(OAc)2 is a common palladium precatalyst. SPhos is a sterically bulky and electron-rich phosphine ligand that facilitates the challenging oxidative addition of the aryl bromide and subsequent reductive elimination.[8]
-
Base and Solvent System: K2CO3 is a moderately strong base that promotes the hydrolysis of the trifluoroborate.[12] The toluene/water solvent system allows for both the organic reactants and the inorganic base to be present in the reaction mixture.
Protocol 2: Nickel-Catalyzed Cross-Coupling with an Unactivated Alkyl Bromide
This protocol outlines a method for the cross-coupling of this compound with a more challenging unactivated alkyl bromide using a nickel catalyst.[9][10]
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 226.09 | 1.5 | 1.5 |
| Alkyl Bromide | - | 1.0 | 1.0 |
| NiCl2(dme) | 219.7 | 0.05 | 0.05 |
| Bathophenanthroline | 332.4 | 0.10 | 0.10 |
| K3PO4 | 212.27 | 3.0 | 3.0 |
| Dioxane | - | 5 mL | - |
Procedure:
-
In a glovebox, add NiCl2(dme) (0.05 mmol) and bathophenanthroline (0.10 mmol) to a dry Schlenk tube.
-
Add dioxane (2 mL) and stir for 10 minutes to form the catalyst complex.
-
To this mixture, add this compound (1.5 mmol), the alkyl bromide (1.0 mmol), and K3PO4 (3.0 mmol).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 18-36 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, quench the reaction with 1 M HCl (5 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.
-
Purify the product by flash chromatography.
Causality Behind Experimental Choices:
-
Nickel Catalyst System: NiCl2(dme) is a convenient source of Ni(II). Bathophenanthroline serves as a robust ligand for nickel, promoting the desired cross-coupling pathway.[9][10]
-
Stronger Base: K3PO4 is a stronger base than K2CO3, which can be beneficial for activating the trifluoroborate and facilitating the catalytic cycle with less reactive alkyl halides.
-
Anhydrous Conditions (Initially): While water is ultimately needed for hydrolysis, the initial complex formation is often best performed under anhydrous conditions to ensure catalyst integrity. The base itself can contain trace amounts of water, or it can be added in a controlled manner.
Visualization of Key Processes
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for catalytic cross-coupling reactions.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or ligand | Use fresh catalyst/ligand; ensure inert atmosphere. |
| Insufficient hydrolysis of trifluoroborate | Increase base concentration, water content, or reaction temperature. Consider a stronger base.[13] | |
| Deactivation of the catalyst | Screen different ligands or catalyst precursors. | |
| Formation of Homocoupled Byproducts | Rate of transmetalation is slow compared to side reactions | Use a more effective ligand; adjust the base or solvent to optimize the rate of trifluoroborate hydrolysis. |
| Protodeboronation of R-BF3K | Presence of acidic protons; prolonged reaction times | Use a non-protic solvent if possible; minimize reaction time once the starting material is consumed. |
Conclusion
This compound is a versatile and stable reagent for the construction of C(sp3)-C(sp2) and C(sp3)-C(sp3) bonds via palladium- and nickel-catalyzed cross-coupling reactions. The key to its successful application lies in the controlled in situ hydrolysis to the corresponding boronic acid, which is influenced by the choice of base, solvent, and temperature. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of organotrifluoroborates in their synthetic endeavors. By understanding the underlying principles and carefully controlling the reaction parameters, these powerful building blocks can be effectively utilized in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Molander, G. A., & Figueroa, R. (2005).
- Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Vedejs, E., Fields, S. C., & Hayashi, R. (1999). Suzuki Coupling with an Air-Stable Potassium Alkynyltrifluoroborate. Journal of the American Chemical Society, 121(11), 2460–2470.
- Molander, G. A., & Biolatto, B. (2002).
- Yang, H., Sun, J.-W., Gu, W., & Tang, W. (2020). Enantioselective Palladium-Catalyzed C–B Cross-Coupling for the Synthesis of Axially Chiral Biaryl Monophosphine Oxides. Journal of the American Chemical Society, 142(17), 8036–8043.
- Kabalka, G. W., Zhou, L., & Naravane, A. (2006). A convenient synthesis of potassium aryl- and heteroaryltrifluoroborates. Tetrahedron Letters, 47(39), 6887-6889.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling of Potassium Alkenyl- and Alkyltrifluoroborates. The Journal of Organic Chemistry, 74(9), 3626–3631.
- Cammidge, A. N., & Crepy, K. V. L. (2004). Palladium-catalysed cross-coupling of potassium organotrifluoroborate salts.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441.
- Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2010). Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. Organic Letters, 12(22), 5346–5349.
Sources
- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Diverse Properties and Applications of Potassium Fluoride in Various Industries [mgahv.in]
- 12. Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
One-Pot Synthesis Utilizing Potassium 3-Phenylpropyltrifluoroborate: A Comprehensive Guide for Advanced Cross-Coupling Reactions
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic synthesis, the pursuit of robust, efficient, and operationally simple methodologies is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in carbon-carbon bond formation, prized for its functional group tolerance and mechanistic reliability.[1] While traditionally reliant on boronic acids, the inherent challenges associated with their stability and handling have paved the way for superior alternatives. Among these, potassium organotrifluoroborates have emerged as exceptionally versatile and stable coupling partners. These crystalline, air- and moisture-stable salts offer significant advantages, including ease of handling, purification, and storage, making them highly amenable to a wide range of synthetic applications, particularly in the realms of pharmaceutical and materials science research.[2][3]
This guide provides an in-depth exploration of the one-pot synthesis and application of potassium 3-phenylpropyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and present a comprehensive overview of the substrate scope and expected outcomes. The methodologies described herein are designed to be self-validating, empowering researchers to confidently employ this powerful synthetic tool.
Core Principles: Why this compound?
The utility of this compound stems from the inherent stability of the trifluoroborate moiety. The tetracoordinate nature of the boron atom in the [R-BF₃]K salt imparts a remarkable stability compared to its boronic acid analogue, mitigating issues such as protodeboronation.[4] This stability allows for a "one-pot" approach where the trifluoroborate salt is generated in situ from a readily available precursor, such as 3-phenylpropyl bromide, and subsequently utilized in a cross-coupling reaction without the need for isolation and purification of the intermediate. This streamlined workflow enhances efficiency and minimizes waste.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organotrifluoroborate is activated by a base, facilitating the transfer of the organic group (in this case, the 3-phenylpropyl moiety) from the boron atom to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides detailed protocols for a one-pot synthesis utilizing this compound. The procedure is divided into two main parts: the in situ generation of the trifluoroborate salt and the subsequent cross-coupling reaction.
Protocol 1: One-Pot Synthesis of 4'-(3-Phenylpropyl)acetophenone
This protocol details the synthesis of 4'-(3-phenylpropyl)acetophenone from 3-phenylpropyl bromide and 4'-bromoacetophenone in a one-pot fashion.
Materials:
-
3-Phenylpropyl bromide (1.0 mmol, 1.0 equiv)
-
Magnesium turnings (1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (1.2 mmol, 1.2 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 mmol, 4.0 equiv)
-
4'-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
Part A: In Situ Generation of this compound
-
To a flame-dried Schlenk flask under an argon atmosphere, add magnesium turnings.
-
Add a solution of 3-phenylpropyl bromide in anhydrous THF dropwise to initiate the formation of the Grignard reagent. The reaction mixture may require gentle heating to initiate.
-
Once the magnesium is consumed, cool the reaction mixture to 0 °C.
-
Slowly add trimethyl borate to the Grignard solution and allow the mixture to warm to room temperature and stir for 1 hour.
-
In a separate flask, prepare a saturated aqueous solution of KHF₂.
-
Cool the boronate ester solution to 0 °C and add the KHF₂ solution dropwise. Stir vigorously for 30 minutes. The this compound will precipitate as a white solid.
Part B: Suzuki-Miyaura Cross-Coupling
-
To the flask containing the in situ generated this compound, add 4'-bromoacetophenone, cesium carbonate, toluene, and degassed water.
-
In a separate vial, weigh out Pd(OAc)₂ and RuPhos, and add them to the reaction mixture under a positive flow of argon.
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for the one-pot synthesis and cross-coupling.
Quantitative Data and Substrate Scope
The Suzuki-Miyaura cross-coupling of primary alkyltrifluoroborates is a versatile reaction with a broad substrate scope. The following table summarizes representative yields for the coupling of various aryl halides with primary alkyltrifluoroborates, analogous to 3-phenylpropyltrifluoroborate.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4'-(3-Phenylpropyl)acetophenone | ~85 |
| 2 | 4-Chlorobenzonitrile | 4-(3-Phenylpropyl)benzonitrile | ~80 |
| 3 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-(3-phenylpropyl)benzene | ~90 |
| 4 | 2-Bromopyridine | 2-(3-Phenylpropyl)pyridine | ~75 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 1,3-Dimethyl-5-(3-phenylpropyl)benzene | ~88 |
Yields are approximate and based on literature reports for similar primary alkyltrifluoroborates. Actual yields may vary depending on specific reaction conditions.[4][5]
The reaction tolerates a wide range of functional groups on the aryl halide partner, including ketones, nitriles, nitro groups, and heterocyclic systems. Electron-withdrawing and electron-donating groups are generally well-tolerated.
Conclusion
The one-pot synthesis and subsequent Suzuki-Miyaura cross-coupling of this compound represents a highly efficient and practical approach for the construction of valuable aryl-alkyl linkages. The enhanced stability and ease of handling of the trifluoroborate salt, coupled with the operational simplicity of a one-pot procedure, make this methodology a powerful tool for researchers in drug discovery and materials science. By understanding the underlying mechanistic principles and adhering to the detailed protocols provided, scientists can confidently and effectively implement this strategy in their synthetic endeavors.
References
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
- BenchChem. (2025).
- Molander, G. A., & Ito, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Molander, G. A., & Sandrock, D. L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(19), 7372–7377.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Molander, G. A., & Yun, C.-S. (2002). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society, 124(46), 13692–13693.
- Molander, G. A., & Canturk, B. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Molander, G. A., & Petrillo, D. E. (2008).
- Stefani, H. A., et al. (2015). Synthesis of Biphenyl Tyrosine Via Cross-Coupling Suzuki-Miyaura Reaction Using Aryltrifluoroborate Salts. Journal of the Brazilian Chemical Society, 26(4), 765-774.
- Daugulis, O., & Zaitsev, V. G. (2005). Suzuki–Miyaura Coupling of Aryl Halides with Boronic Acids in the Presence of a Palladium Catalyst Supported on a Polymer Containing N-Heterocyclic Carbene Ligands.
- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Expert Opinion on Drug Discovery, 5(11), 1049–1063.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Sigma-Aldrich. (n.d.). 1-Bromo-3-phenylpropane.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Phenylpropyl Bromide.
- BLD Pharm. (n.d.). Potassium (3-phenylpropyl)
- PubChem. (n.d.).
- TCI Chemicals. (n.d.). 3-Phenylpropyl Bromide.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Potassium 3-phenylpropyltrifluoroborate in Cross-Coupling Reactions
Welcome to the technical support center for potassium 3-phenylpropyltrifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in cross-coupling reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.
Introduction to this compound
This compound is an air- and moisture-stable crystalline solid that serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its stability offers significant advantages over the more sensitive and difficult-to-handle alkylboronic acids and trialkylboranes, which are prone to decomposition and competitive side reactions like protodeboronation.[1][3] The use of this compound allows for the introduction of the 3-phenylpropyl moiety into a wide range of organic molecules, a valuable transformation in the synthesis of complex targets.
Despite its advantages, challenges can arise during its application. This guide will address the most common side reactions and provide actionable solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Materials
You observe a significant amount of unreacted aryl halide and/or this compound in your reaction mixture.
Possible Causes and Solutions:
-
Inefficient Catalyst Activation or Decomposition: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Use freshly opened, high-purity palladium sources and ligands. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.
-
-
Suboptimal Ligand Choice: The ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination.
-
Solution: For couplings with alkylboron reagents, bulky, electron-rich phosphine ligands are often beneficial.[4] Consider screening ligands such as SPhos, XPhos, or RuPhos, particularly if you are using an electron-rich or sterically hindered aryl halide.
-
-
Incorrect Base or Insufficient Basicity: The base is crucial for the transmetalation step. If the base is too weak or not soluble enough, the reaction will be sluggish.
-
Solution: Cesium carbonate (Cs₂CO₃) is often a highly effective base for couplings involving potassium alkyltrifluoroborates.[1][2] If using potassium phosphate (K₃PO₄), ensure it is finely ground and consider adding a small amount of water, as anhydrous conditions with this base can sometimes be problematic.[4]
-
-
Slow Hydrolysis of the Trifluoroborate: The this compound must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle. This hydrolysis can be the rate-limiting step.
Issue 2: Formation of Protodeboronation Product
You observe the formation of propylbenzene, which results from the replacement of the trifluoroborate group with a hydrogen atom.
Possible Causes and Solutions:
-
Excess Water or Protic Solvents: While water is necessary for hydrolysis, an excessive amount or the presence of other protic sources can lead to protonolysis of the C-B bond.
-
Slow Cross-Coupling Relative to Protodeboronation: If the catalytic cycle is slow, the concentration of the intermediate boronic acid can build up, increasing the likelihood of protodeboronation.[6]
-
Solution: Optimize the reaction conditions to accelerate the cross-coupling. This may involve increasing the temperature, changing the ligand to one that promotes faster reductive elimination, or using a more reactive aryl halide (iodide > bromide > chloride).
-
-
"Slow Release" Strategy: Potassium organotrifluoroborates are valued for their "slow release" of the boronic acid, which keeps its steady-state concentration low and minimizes side reactions like protodeboronation.[6] If you are still observing this side product, it suggests the rate of hydrolysis is not well-matched with the rate of the catalytic cycle.
-
Solution: Adjusting the base and solvent system can modulate the hydrolysis rate.[8]
-
Issue 3: Formation of β-Hydride Elimination Products
You detect the formation of allylbenzene or other isomeric byproducts. This is a significant concern for alkyl groups containing β-hydrogens, such as the 3-phenylpropyl group.
Possible Causes and Solutions:
-
Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination, is slow, the intermediate alkylpalladium(II) complex has a longer lifetime, increasing the chance of β-hydride elimination.
-
High Reaction Temperature: Higher temperatures can increase the rate of β-hydride elimination.
-
Solution: Attempt the reaction at a lower temperature. While this may slow down the overall reaction rate, it can disproportionately suppress the β-hydride elimination pathway.
-
-
Ligand-Dependent Isomerization: A β-hydride elimination followed by reinsertion of the palladium hydride can lead to isomerization of the alkyl group.[9][10]
-
Solution: The choice of ligand is critical in mitigating this. Screening different classes of ligands is the most effective approach to identify a system that favors the desired cross-coupling over isomerization.
-
Issue 4: Homocoupling of the Aryl Halide
You observe the formation of a biaryl byproduct derived from the coupling of two molecules of your aryl halide.
Possible Causes and Solutions:
-
Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of the aryl palladium intermediate.
-
Solution: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Slow Transmetalation: If the transmetalation step is slow, the concentration of the arylpalladium(II) halide intermediate increases, which can lead to homocoupling pathways.
-
Solution: Ensure your base is effective and that the hydrolysis of the trifluoroborate is proceeding. Increasing the concentration of the this compound (e.g., using 1.5 equivalents) can sometimes outcompete the homocoupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound is a crystalline solid that is stable to air and moisture, which is a significant advantage over boronic acids.[2][3] It can be stored on the benchtop at room temperature for extended periods without significant decomposition.[2] No special handling precautions beyond standard laboratory practice are typically required.
Q2: Do I need to use an excess of this compound?
A2: One of the benefits of using potassium organotrifluoroborates is that they are less prone to protodeboronation, meaning that near-stoichiometric amounts can often be used.[3] However, using a slight excess (e.g., 1.1-1.2 equivalents) is common practice to ensure complete consumption of the limiting electrophile.
Q3: What is the role of water in the reaction?
A3: Water is essential for the hydrolysis of the potassium trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6][11] However, the amount of water must be carefully controlled to avoid excessive protodeboronation.
Q4: Can I use this compound with aryl chlorides?
A4: Yes, while aryl chlorides are generally less reactive than aryl bromides and iodides, successful couplings with potassium alkyltrifluoroborates have been reported.[9][10] These reactions typically require more specialized catalytic systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) and stronger bases to facilitate the more difficult oxidative addition step.
Q5: My reaction is very slow. What can I do to speed it up?
A5: To increase the reaction rate, consider the following:
-
Increase the temperature: While being mindful of potential side reactions like β-hydride elimination.
-
Switch to a more active catalyst system: Employing more electron-rich and bulky ligands can accelerate the catalytic cycle.
-
Use a more reactive electrophile: The reactivity order is generally I > OTf > Br >> Cl.
-
Ensure efficient stirring: In biphasic systems, vigorous stirring is important for mass transport between the aqueous and organic phases.
Visualizing the Reaction and Side Pathways
To better understand the processes occurring in your reaction flask, the following diagrams illustrate the main catalytic cycle and key side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Key side reactions in the cross-coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative protocol for the cross-coupling of an aryl bromide with this compound. This should be used as a starting point and may require optimization for your specific substrates.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and cesium carbonate.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Under a positive pressure of argon, add the 1,4-dioxane and water to the Schlenk flask.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand | Bulky, electron-rich phosphines | Promotes efficient oxidative addition and reductive elimination. |
| Base | Cs₂CO₃, K₃PO₄ | Strong, effective bases for transmetalation with organotrifluoroborates. |
| Solvent | THF/H₂O, Dioxane/H₂O, i-PrOH/H₂O | Biphasic system to facilitate hydrolysis and dissolve reagents. |
| Temperature | 60-110 °C | Provides thermal energy for the reaction; must be optimized to avoid side reactions. |
| Equivalents of R-BF₃K | 1.1 - 1.5 | Slight excess ensures complete consumption of the limiting electrophile. |
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Biolatto, B. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5539. [Link]
- Molander, G. A., & Figueroa, R. (2005).
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC, NIHMS86674. [Link]
-
DasBoots. (2019). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Reddit. [Link]
-
Tyrell, D. S., & Voth, G. A. (2014). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 53(44), 11901-11905. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(3), 925–931. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC, NIHMS768390. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? [Online forum post]. ResearchGate. [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(3), 925–931. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(20), 8464–8477. [Link]
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 123(41), 10099–10100. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(7), 1165-1184. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, NIHMS86674. [Link]
-
Karimi, B., Zamani, A., & Mansouri, F. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 305. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation and Regeneration in Cross-Coupling Reactions with Potassium 3-phenylpropyltrifluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing potassium 3-phenylpropyltrifluoroborate in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into overcoming the common yet critical challenge of catalyst deactivation. We will explore the underlying causes of catalyst failure, provide robust troubleshooting strategies, and detail protocols for catalyst regeneration, ensuring the efficiency and reproducibility of your synthetic endeavors.
Part 1: Troubleshooting Guide for Common Reaction Issues
Experiencing suboptimal results in your cross-coupling reaction can be a significant impediment to progress. Catalyst deactivation is a frequent culprit. This section addresses the most common issues in a direct question-and-answer format, linking observable problems to their likely causes and offering actionable solutions.
Rapid Troubleshooting Matrix
For a quick diagnosis, consult the table below. More detailed explanations for each issue follow.
| Observed Problem | Potential Cause(s) Related to Catalyst | Other Potential Causes | Recommended Action(s) |
| Low or No Conversion | 1. Catalyst Deactivation (Pd(0) aggregation).2. Inefficient generation of active Pd(0) from precatalyst.3. Ligand degradation/oxidation. | 1. Impure reagents or solvents (especially water, oxygen).2. Incorrect base or insufficient base strength.3. Protodeboronation of the trifluoroborate salt. | 1. Ensure rigorous inert atmosphere (degas solvents, purge with Argon/N₂).2. Use a reliable precatalyst or optimize in situ generation.3. Verify base and reagent purity. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄). |
| Reaction Stalls Prematurely | 1. Catalyst has a short lifetime under reaction conditions.2. Product inhibition of the catalyst. | 1. Depletion of a key reagent.2. Change in pH or reaction medium properties over time. | 1. Lower the reaction temperature.2. Increase catalyst and/or ligand loading.3. Consider slow addition of one of the reagents. |
| Formation of Black Precipitate (Palladium Black) | 1. Agglomeration of Pd(0) species. This is a primary deactivation pathway. | 1. Reaction temperature is too high.2. Insufficient ligand-to-palladium ratio. | 1. Use more sterically demanding and electron-rich ligands (e.g., biaryl phosphines).2. Lower the reaction temperature.3. Ensure an adequate ligand-to-metal ratio (typically >2:1). |
| High Levels of Side Products (e.g., Homocoupling) | 1. Deactivated catalyst pathways may favor side reactions.2. Presence of oxygen can promote oxidative homocoupling of the boronic acid intermediate. | 1. Incorrect stoichiometry.2. Thermally-induced side reactions. | 1. Rigorously deoxygenate all reagents and the reaction vessel.2. Re-evaluate the stoichiometry of your coupling partners. |
In-Depth Troubleshooting Q&A
Question: My reaction yield is consistently low, and I often see a fine black powder forming. What is happening to my catalyst?
Answer: The formation of a black precipitate is the classic visual indicator of Palladium(0) agglomeration, commonly known as "palladium black." This is a primary mechanism of catalyst deactivation in Suzuki-Miyaura reactions.[1] The catalytically active species is a soluble, low-coordinate Pd(0) complex. When these individual complexes are not sufficiently stabilized by the phosphine ligand, they can collide and aggregate into metallic palladium nanoparticles, which are catalytically inactive for the cross-coupling cycle.[1]
-
Causality: This issue is often exacerbated by several factors:
-
High Temperatures: Increased thermal energy promotes the dissociation of protective ligands and increases the rate of particle collision.
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio leaves the metal center exposed. For many Pd(II) salt precursors, an extra equivalent of ligand can improve catalyst stability.
-
Ligand Choice: Simple, less sterically bulky ligands like triphenylphosphine (PPh₃) are often less effective at preventing aggregation compared to modern, electron-rich, and bulky biaryl phosphine ligands (e.g., SPhos, XPhos).[2][3] These advanced ligands form more stable complexes that enhance the rate of reductive elimination, which is often the turnover-limiting step, thereby keeping the catalyst engaged in the productive cycle.[3]
-
-
Solution Workflow:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C).
-
Optimize Ligand: If using a simple ligand like PPh₃, switch to a bulkier, electron-rich ligand such as RuPhos or XPhos, which have been shown to be effective for couplings with organotrifluoroborates.[2][4]
-
Increase Ligand Ratio: Ensure your ligand-to-palladium ratio is at least 2:1, and consider increasing it further.
-
Question: My reaction starts, but TLC/LC-MS analysis shows it stalls after reaching 30-40% conversion. Why?
Answer: A stalling reaction points to a catalyst with a limited lifetime under the specific reaction conditions. While rapid aggregation (as discussed above) is one cause, other, more subtle deactivation pathways may be at play.
-
Causality:
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways, particularly if trace oxygen or water is present. This slowly strips the palladium of its protective ligand shell, leading to eventual deactivation.
-
Base-Induced Decomposition: Certain bases can negatively interact with the catalyst system. While a base is essential to activate the organotrifluoroborate for transmetalation, highly nucleophilic bases might compete with the desired reaction pathways or degrade the catalyst complex.[5] It has been noted that amine bases can sometimes deactivate the catalyst by binding to the palladium center.
-
Protodeboronation: Potassium organotrifluoroborates are generally more stable to protodeboronation than their boronic acid counterparts. However, under prolonged heating in certain solvent/base systems (especially with significant water content), the 3-phenylpropyltrifluoroborate can be slowly converted to phenylpropane, consuming your nucleophile and leaving the catalyst with no substrate to act upon.
-
-
Solution Workflow:
-
Verify Reagent Purity: Use freshly distilled/dried solvents and high-purity reagents. Ensure your this compound is dry and has been stored correctly.
-
Screen Bases: The choice of base is critical. Cesium carbonate (Cs₂CO₃) is frequently effective in reactions with organotrifluoroborates.[6][7][8][9] If you suspect base-related issues, screening other inorganic bases like K₃PO₄ or K₂CO₃ is advisable.
-
Use a Precatalyst: Instead of generating the catalyst in situ from a Pd(II) salt like Pd(OAc)₂, consider using a well-defined Pd(II) precatalyst. These are designed for clean and efficient generation of the active Pd(0) species, which can improve catalyst lifetime and overall performance.[10]
-
Part 2: Understanding Deactivation Mechanisms & Prevention
A deeper understanding of how a catalyst deactivates is key to designing more robust reaction protocols.
The Catalytic Cycle and Key Deactivation Pathways
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. However, several off-cycle pathways can intercept catalytic intermediates, leading to inactive species.
Caption: The Suzuki-Miyaura cycle and its primary off-cycle deactivation pathways.
FAQs on Catalyst Stability
Question: What are the most critical preventive measures to maximize catalyst lifetime?
Answer: Proactive prevention is far more effective than reactive troubleshooting. Adhering to the following best practices will significantly reduce the likelihood of catalyst deactivation:
-
Maintain an Inert Atmosphere: This is the single most critical factor. Oxygen can oxidatively degrade both the phosphine ligands and the Pd(0) center. Use robust degassing techniques (e.g., freeze-pump-thaw cycles for solvents) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.
-
Use High-Purity Reagents: Impurities in solvents, starting materials, or the base can act as catalyst poisons. Water content should be carefully controlled, as it can facilitate both protodeboronation and catalyst decomposition pathways.
-
Select the Right Ligand: As discussed, sterically bulky, electron-rich monophosphine ligands are often superior for stabilizing the monomeric Pd(0) species required for catalysis and promoting the crucial reductive elimination step.[3]
-
Optimize Catalyst Loading: While it may seem counterintuitive, excessively low catalyst loadings can sometimes be more susceptible to deactivation by trace impurities.[11] There is an optimal range for each reaction, which must be determined empirically. Starting with 1-2 mol % is a common practice.[7][12]
Question: How does this compound itself influence catalyst stability compared to a boronic acid?
Answer: Potassium organotrifluoroborates offer several advantages over boronic acids that indirectly benefit catalyst stability. They are generally crystalline, bench-stable solids, which makes them easier to handle and purify than many boronic acids.[4][9][13] Their increased stability means they are less prone to undergoing competitive decomposition pathways (like protodeboronation) that can alter the reaction medium and negatively impact the catalyst. The Suzuki-Miyaura reaction with trifluoroborates requires a base (like Cs₂CO₃) to slowly hydrolyze the BF₃⁻ group, releasing the corresponding boronic acid in situ. This slow, controlled release of the active nucleophile can help maintain a low steady-state concentration, potentially minimizing side reactions that could interfere with the catalyst.[14]
Part 3: Catalyst Regeneration Protocol
When significant deactivation via aggregation has occurred, the resulting palladium black is inactive. However, the palladium is not lost. It can be recovered from the reaction mixture and converted back into a usable Pd(II) salt, representing a significant cost saving and sustainable practice.[15]
Disclaimer: This procedure involves handling corrosive and oxidizing acids. Always perform this work in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Experimental Protocol: Recovering Palladium Black and Converting to Palladium(II) Chloride
This protocol details the recovery of palladium metal from a reaction mixture and its conversion to Palladium(II) Chloride (PdCl₂), a common catalyst precursor.
Step 1: Isolation of Palladium Black
-
Once the organic reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter the entire mixture through a pad of Celite® to trap the solid palladium black.
-
Wash the Celite® pad thoroughly with the same solvent to remove any residual organic compounds.
-
Carefully scrape the Celite®/palladium mixture into a clean flask. Add a different solvent, such as dichloromethane, sonicate briefly to dislodge particles, and filter again to remove the Celite®, leaving the purified palladium black on the filter paper.
-
Allow the palladium black to air dry completely.
Step 2: Oxidative Dissolution
-
Transfer the dry palladium black to a round-bottom flask equipped with a magnetic stir bar.
-
In a fume hood, carefully add a minimal amount of freshly prepared aqua regia (a 3:1 mixture of concentrated hydrochloric acid (HCl) and concentrated nitric acid (HNO₃)). Use approximately 2-3 mL of aqua regia for every 100 mg of palladium expected.
-
Stir the mixture gently. The black solid will dissolve to form a dark reddish-brown solution of hexachloropalladic(IV) acid (H₂PdCl₆). This may require gentle warming (40-50 °C).
Step 3: Conversion to Palladium(II) Chloride
-
Once all the palladium has dissolved, carefully and slowly heat the solution to approximately 80-90 °C to drive off the excess nitric acid and reduce the Pd(IV) to Pd(II). The color may lighten.
-
Add a small amount of concentrated HCl and evaporate the solution to near dryness under a stream of nitrogen or gentle vacuum. Repeat this process 2-3 times to ensure all nitric oxides are removed.
-
The final result is a reddish-brown solid, which is crude Palladium(II) Chloride (PdCl₂). This can be dried under vacuum and stored in a desiccator. The purity can be assessed by standard analytical techniques if required. This recovered PdCl₂ can then be used with your ligand of choice to perform subsequent cross-coupling reactions.
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for addressing a failed or underperforming reaction.
Caption: A logical troubleshooting workflow for optimizing your cross-coupling reaction.
References
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(16), 6135-6140. [Link]
-
Molander, G. A., & Biolatto, B. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(13), 2755–2758. [Link]
-
Chen, J., et al. (2015). Synthesis of PEG-supported organotrifluoroborates and their applications in palladium-catalyzed homo-coupling reactions. Dalton Transactions, 44(8), 3547-3551. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2013). Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combination with MnF3. Organic Letters, 15(8), 1898–1901. [Link]
-
Molander, G. A., & Ito, T. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Molander, G. A., & Yun, C. S. (2002). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron, 58(8), 1465-1470. [Link]
-
Ferretti, F., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893-1914. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393-396. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2013). Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combination with MnF3. Organic Letters, 15(8), 1898-1901. [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 10(1), 101–104. [Link]
-
Molander, G. A., & Brown, A. R. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie International Edition in English, 42(45), 5584-5587. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 42(45), 5584-5587. [Link]
-
Le, C. M., et al. (2020). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ACS Catalysis, 10(18), 10562-10577. [Link]
-
Bukhtiyarova, M. V., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1466. [Link]
-
Kuroboshi, M., & Waki, Y. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 11(11), 1362. [Link]
-
Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic "Bases" and Their Countercations. Chemistry - A European Journal, 12(23), 6062-6075. [Link]
-
Frei, M. S., et al. (2022). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 12(14), 8491–8501. [Link]
-
MacFarlane, R. J., et al. (2021). Strategies for sustainable palladium catalysis. Green Chemistry, 23(1), 139-170. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Potassium 3-Phenylpropyltrifluoroborate
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions of potassium 3-phenylpropyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to equip you with the knowledge to overcome common challenges and achieve high-yielding, reproducible results.
Potassium organotrifluoroborates are valued for their stability and ease of handling compared to other organoboron reagents.[1][2] However, their successful application in cross-coupling reactions is highly dependent on the careful selection of reaction parameters, particularly the base and solvent system. This guide will delve into the nuances of these choices to help you master this powerful synthetic tool.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: I am getting very low to no yield of my desired product. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors. Let's break down the most common culprits and their solutions.
-
Inefficient Hydrolysis of the Trifluoroborate Salt: Potassium organotrifluoroborates must first hydrolyze to the corresponding boronic acid to participate in the catalytic cycle.[3][4][5] This hydrolysis rate needs to be compatible with the rate of the catalytic turnover to avoid the accumulation of the boronic acid, which can lead to side reactions.[3][4][5]
-
Solution: The choice of base and the presence of water are critical. Ensure your solvent system contains water (e.g., THF/H₂O, Toluene/H₂O) to facilitate hydrolysis.[6][7] The base also plays a crucial role in promoting the formation of the active boronate species.[8][9] If you suspect slow hydrolysis, a stronger base or a different solvent system might be necessary.
-
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air. Improper reaction setup can lead to catalyst oxidation and deactivation.
-
Incorrect Base Selection: The base is not just a simple additive; it plays a multifaceted role in the reaction mechanism.[8] An inappropriate base can lead to reaction failure.
-
Solution: For the coupling of alkyltrifluoroborates, carbonate bases are often effective. Cesium carbonate (Cs₂CO₃) is a common choice due to its high solubility and basicity.[6][12] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be effective alternatives.[12][13] It is recommended to screen a few different bases to find the optimal one for your specific substrate.
-
-
Poor Solvent Choice: The solvent system must be able to dissolve the reagents to a sufficient extent and be compatible with the catalyst and base.
-
Solution: A mixture of an organic solvent and water is typically used.[7] Toluene/H₂O (often in a 10:1 ratio) is a robust system for coupling primary alkyltrifluoroborates with aryl chlorides.[13][14] THF/H₂O is another commonly used solvent system that has proven effective.[6][12] The choice can be substrate-dependent, so screening may be necessary.
-
Question 2: I am observing significant amounts of side products, particularly the protonated starting material (protodeboronation) and homocoupling of my aryl halide. How can I minimize these?
Answer:
The formation of side products is a common challenge that can often be mitigated by fine-tuning your reaction conditions.
-
Protodeboronation: This is the undesired cleavage of the C-B bond by a proton source, leading to the formation of propylbenzene from your trifluoroborate salt.
-
Causality: This can be exacerbated by an overly aggressive base or prolonged reaction times at high temperatures. Potassium organotrifluoroborates are generally more resistant to protodeboronation than their corresponding boronic acids.
-
Solution:
-
Optimize the Base: Use the mildest base that still provides a good reaction rate. Sometimes, switching from a hydroxide base to a carbonate or phosphate can reduce protodeboronation.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Minimize Water: While water is necessary for hydrolysis, an excessive amount can sometimes contribute to protodeboronation. Experiment with the ratio of organic solvent to water.
-
-
-
Homocoupling of the Aryl Halide: This side reaction forms a biaryl product from two molecules of your electrophile.
-
Causality: Homocoupling is often a sign of catalyst decomposition or issues with the transmetalation step.
-
Solution:
-
Ensure an Inert Atmosphere: Rigorous exclusion of oxygen is critical, as oxidative processes can promote homocoupling.
-
Ligand Choice: The ligand on the palladium catalyst plays a significant role. For coupling alkyltrifluoroborates, bulky, electron-rich phosphine ligands like RuPhos are often effective and can suppress side reactions.[12][13]
-
Rate of Addition: In some cases, slow addition of the aryl halide can minimize its concentration and thus reduce the rate of homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of potassium organotrifluoroborates?
The base is arguably one of the most critical components in the Suzuki-Miyaura reaction.[8] Its primary roles include:
-
Activation of the Organoboron Species: The base facilitates the hydrolysis of the trifluoroborate salt to the boronic acid and subsequently forms a more nucleophilic "ate" complex (boronate).[8][9] This boronate is the active species in the transmetalation step.
-
Facilitating Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-limiting step.[15] The formation of the boronate by the base significantly accelerates this process.[8]
-
Regenerating the Catalyst: In some catalytic cycles, the base is involved in the regeneration of the active Pd(0) catalyst.
Q2: How do I choose the best base for my reaction?
The optimal base depends on the specific substrates and solvent system. Here is a general guide:
| Base | Common Applications & Characteristics | Considerations |
| Cs₂CO₃ | A strong, yet relatively gentle base. Often the first choice for alkyltrifluoroborate couplings due to its high efficacy.[6][12] | Can be more expensive than other options. |
| K₂CO₃ | A widely used and cost-effective base. It has shown good results in couplings of primary alkyltrifluoroborates with aryl chlorides.[12][13] | May be less effective than Cs₂CO₃ for challenging substrates. |
| K₃PO₄ | A non-nucleophilic base that is effective in many Suzuki couplings.[15] | Its performance can be highly dependent on the solvent system. |
| Hydroxides (e.g., NaOH, KOH) | Strong bases that can be effective but may promote side reactions like protodeboronation or hydrolysis of sensitive functional groups. | Generally less preferred for delicate substrates. |
Q3: What factors should I consider when selecting a solvent system?
The solvent system influences the solubility of reagents, the stability of the catalyst, and the overall reaction rate.[16]
-
Polarity: A polar solvent or a biphasic system with water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the trifluoroborate salt.[7]
-
Aprotic vs. Protic:
-
Aprotic Solvents (e.g., THF, Toluene, Dioxane): When mixed with water, these form effective biphasic systems. Toluene/H₂O is particularly good for couplings with less reactive aryl chlorides at higher temperatures.[13] THF/H₂O is a versatile system for a wide range of substrates.[6]
-
Protic Solvents (e.g., i-PrOH, EtOH): Alcohols can also be used, often in combination with water. They can help to solubilize the reagents and have been used successfully in couplings of alkenyltrifluoroborates.[17][18]
-
-
Temperature: The boiling point of the solvent will dictate the maximum temperature of the reaction. For less reactive coupling partners like aryl chlorides, a higher boiling point solvent like toluene may be necessary.[12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general guideline. The specific amounts, temperature, and time should be optimized for your particular substrates.
-
Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask and condenser) and allow it to cool under a stream of inert gas (N₂ or Ar).[11]
-
Reagent Addition: To the Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), the base (e.g., K₂CO₃, 3.0 equiv), and the palladium catalyst and ligand (e.g., Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%)).[13]
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed organic solvent (e.g., toluene) and then the degassed water via syringe. The final concentration should typically be around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Screening Bases and Solvents
To optimize your reaction, it is highly recommended to perform a parallel screen of different bases and solvents.
-
Setup: Arrange a series of reaction vials or tubes.
-
Reagent Stock Solutions: If possible, prepare stock solutions of your aryl halide and the trifluoroborate in a suitable solvent to ensure accurate dispensing.
-
Variable Addition: To each vial, add the appropriate base. Then add the stock solutions of the coupling partners and the catalyst/ligand.
-
Solvent Addition: Add the different solvent systems to be tested to each respective vial.
-
Reaction and Analysis: Run all reactions under identical conditions (temperature, time). Analyze the outcome of each reaction by a quantitative method like GC or LC-MS with an internal standard to determine the optimal conditions.
Visualizations
Caption: Fig 1: Catalytic cycle with base activation.
Caption: Fig 2: Decision workflow for optimization.
References
-
Alastair J. J. Lennox and Guy C. Lloyd-Jones. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
PubMed. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. [Link]
-
Gary A. Molander and O. Andreea Argintaru. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
ACS Publications. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. [Link]
-
SlidePlayer. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
Semantic Scholar. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]
-
National Institutes of Health. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
Semantic Scholar. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
National Institutes of Health. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
ResearchGate. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
ResearchGate. Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]
-
National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Reddit. What is the proper way to set up a suzuki coupling? [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
ResearchGate. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Technical Support Center: Purification of Products from Potassium 3-Phenylpropyltrifluoroborate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of reaction products derived from potassium 3-phenylpropyltrifluoroborate, a versatile and stable reagent in modern organic synthesis. Our focus is on providing practical, field-proven insights to help you overcome common challenges and ensure the integrity of your synthesized compounds.
Introduction to Purification Challenges
This compound is an air- and moisture-stable precursor to the corresponding boronic acid, making it a convenient reagent for Suzuki-Miyaura cross-coupling reactions.[1][2] The reaction mechanism involves the in-situ hydrolysis of the trifluoroborate to the boronic acid, which then participates in the palladium-catalyzed cycle.[3] While this reaction is robust, the purification of the desired product requires careful consideration to remove various byproducts and impurities. This guide will walk you through the common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Following a Suzuki-Miyaura coupling reaction with this compound, you can typically expect the following impurities:
-
Homocoupling Products: Coupling of two molecules of the aryl halide or two molecules of the boronic acid (formed in situ). The latter is more common if Pd(II) sources are used without complete reduction to Pd(0) or in the presence of oxygen.[3]
-
Unreacted Starting Materials: Residual aryl halide and the boronic acid derived from the trifluoroborate.
-
Protodeboronation Product: The phenylpropane that results from the cleavage of the C-B bond of the boronic acid.[3]
-
Palladium Residues: The palladium catalyst, which may be in various oxidation states.
-
Boron-Containing Byproducts: Boric acid and other inorganic boron salts formed during the reaction and work-up.[4]
Q2: What is the standard work-up procedure for a Suzuki-Miyaura reaction using this compound?
A2: A general work-up procedure is as follows:
-
Upon reaction completion, cool the mixture to room temperature.
-
If a heterogeneous catalyst like Pd/C was used, filter the reaction mixture through a pad of Celite® to remove the catalyst.[5]
-
Dilute the filtrate with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water or an aqueous solution (e.g., saturated ammonium chloride) to remove the bulk of inorganic salts.
-
Perform a wash with brine to reduce the water content in the organic phase.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[2]
Q3: How do I choose between column chromatography and recrystallization for purification?
A3: The choice depends on the nature of your product and the impurities:
-
Recrystallization is ideal if your desired product is a solid and the impurities have significantly different solubilities in a chosen solvent system. It is a highly effective method for obtaining very pure crystalline material.[6]
-
Silica Gel Column Chromatography is more versatile and can be used for both solid and oily products. It is particularly useful when multiple impurities of similar polarity are present.[7]
A decision-making workflow is illustrated below:
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rubingroup.org [rubingroup.org]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Suzuki-Miyaura Couplings with Potassium 3-phenylpropyltrifluoroborate
Welcome to the technical support resource for researchers utilizing Potassium 3-phenylpropyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges, with a specific focus on overcoming issues related to steric hindrance.
Introduction: The Challenge of Steric Congestion
This compound is an air- and moisture-stable, crystalline solid, making it a convenient and reliable C(sp³)-hybridized nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] While its stability is a significant advantage over corresponding boronic acids, researchers can face challenges, particularly when coupling it with sterically hindered aryl or heteroaryl halides.[4][5] Steric hindrance can impede key steps in the catalytic cycle, primarily the transmetalation and reductive elimination, leading to low yields, slow reaction times, and the formation of unwanted side products.[6][7] This guide provides a structured approach to diagnosing and solving these common issues.
Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most common initial questions and provides a starting point for troubleshooting.
Q1: My Suzuki-Miyaura coupling with this compound and a sterically hindered aryl bromide is giving very low yield (<10%). What is the most likely cause?
A: With a sterically demanding coupling partner, the most probable bottleneck is the catalyst system. The default or "standard" catalyst systems, such as those using Pd(PPh₃)₄ or simple palladium salts with triphenylphosphine (PPh₃), are often inefficient for sterically congested substrates.[8][9] The steric bulk around the palladium center prevents the hindered coupling partners from efficiently approaching the metal for the crucial bond-forming reductive elimination step. Your first and most critical point of investigation should be the phosphine ligand.
Q2: How can I confirm the quality and purity of my this compound salt?
A: Potassium organotrifluoroborates are generally stable crystalline solids.[5][10] However, improper synthesis or storage can lead to degradation. You can assess purity by:
-
Appearance: It should be a free-flowing, crystalline solid. Clumping may indicate moisture absorption.
-
NMR Spectroscopy: ¹⁹F NMR is highly effective for identifying the trifluoroborate anion (a broad singlet). ¹H and ¹³C NMR can confirm the integrity of the 3-phenylpropyl group.
-
Protodeboronation Check: A common side reaction is protodeboronation, which converts the organoboron species back to the corresponding hydrocarbon (propylbenzene).[11] Check for this impurity in your starting material. If significant, the salt may need to be re-synthesized and purified.
Q3: My reaction is slow and incomplete, and I see significant amounts of dehalogenated starting material and homocoupled product. What does this indicate?
A: This constellation of side products points towards a catalytic cycle that is struggling.
-
Dehalogenation (Hydrodehalogenation): This often occurs when the reductive elimination step is slow. The Ar-Pd(II)-Alkyl intermediate can undergo side reactions, including reaction with trace water or base, leading to the replacement of the halide with a hydrogen atom.
-
Homocoupling of the Boron Reagent: This suggests that the transmetalation step is occurring, but the subsequent steps are inefficient. It can be exacerbated by the presence of oxygen or an inappropriate choice of base.
Optimizing the ligand and base combination is crucial to accelerate the desired catalytic turnover and outcompete these side pathways.[12]
In-Depth Troubleshooting Guide: A Component-by-Component Approach
When first-line checks do not resolve the issue, a systematic optimization of reaction parameters is necessary.
The Catalyst System: Ligand Selection is Paramount
For sterically hindered couplings, the choice of ligand is the single most important variable for success. Standard ligands like PPh₃ are often too small and not electron-rich enough. The solution lies in using bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[13][14]
Why do bulky ligands work? These ligands promote the formation of a highly active, monoligated L-Pd(0) catalytic species. Their steric bulk facilitates the final, often rate-limiting, reductive elimination step by forcing the two organic groups into a conformation that favors C-C bond formation.[6][7] Their strong electron-donating ability also accelerates the initial oxidative addition step.[6]
| Ligand Type | Examples | Recommended For | Key Characteristics |
| Biarylphosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | Primary choice for hindered substrates. Especially effective for coupling with aryl chlorides and ortho-substituted aryl bromides.[15] | Highly electron-rich and sterically demanding. Promotes fast oxidative addition and reductive elimination. |
| Dialkylphosphinobiphenyls | DavePhos, JohnPhos | Good for a wide range of couplings, including those with some steric challenge. | Offer a balance of steric bulk and electronic properties. |
| Highly Hindered Alkylphosphines | P(t-Bu)₃ | Can be effective but may promote side reactions like β-hydride elimination in some cases. | Very strong electron donors. |
| Standard Ligands | PPh₃, P(o-tol)₃ | Suitable only for non-hindered or simple coupling partners.[16] | Generally insufficient for challenging substrates. |
Troubleshooting Steps:
-
Switch to a Buchwald Ligand: Replace PPh₃ with a ligand like XPhos or RuPhos. A typical starting point is a 2:1 ligand-to-palladium ratio.[17]
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst that incorporates the desired ligand (e.g., XPhos Pd G3). These are often more stable and provide more consistent results than generating the catalyst in situ.
Base Selection: Strength and Solubility Matter
The base plays a critical role in activating the organotrifluoroborate for transmetalation.[18] For the B-F bonds to hydrolyze and release the active boronic acid in situ, a base is required.[18][19]
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often sufficient for simple couplings but may be too weak or slow for hindered systems, leading to incomplete reactions.[20]
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These are the standard choices for challenging Suzuki-Miyaura couplings. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents and the beneficial "cesium effect," which can accelerate reductive elimination.[4][8]
Troubleshooting Steps:
-
Increase Base Strength: If using a carbonate base, switch to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Ensure Proper Mixing: These reactions are often biphasic (organic solvent/aqueous base). Vigorous stirring is essential to ensure efficient phase transfer and reaction.
Solvent System Optimization
The solvent must solubilize the organic components while facilitating the action of the inorganic base.
-
Aqueous Toluene or Dioxane/Water: These are robust and common choices. Toluene is often preferred for higher reaction temperatures.[15][20]
-
Ethereal Solvents (THF/Water, 2-MeTHF/Water): Effective for many couplings. THF is a good starting point.[8][17]
-
Alcoholic Solvents (e.g., i-PrOH/H₂O): Can also be effective, particularly for certain substrate combinations.[21]
Troubleshooting Steps:
-
Solvent Screen: If a reaction is failing in THF/water, try switching to toluene/water or dioxane/water.
-
Adjust Water Content: The amount of water can influence the hydrolysis rate of the trifluoroborate. A typical ratio is between 10:1 and 5:1 (organic:water).
Visual Guides & Workflows
Troubleshooting Flowchart for Low-Yield Couplings
This decision tree provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for systematic troubleshooting of low-yield reactions.
The Role of a Bulky Ligand in the Catalytic Cycle
This diagram illustrates how a sterically demanding ligand facilitates the key steps involving hindered substrates.
Caption: The Suzuki-Miyaura cycle highlighting the role of a bulky ligand (L).
Validated Experimental Protocols
Protocol 1: General Coupling for Non-Hindered Substrates
This protocol serves as a baseline for simple couplings.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Through the septum, add degassed toluene (3 mL), degassed water (0.6 mL), and a 2M aqueous solution of K₂CO₃ (1.5 mL, 3.0 mmol).
-
Reaction: Place the vial in a preheated oil bath at 85 °C and stir vigorously for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Protocol for Sterically Hindered Substrates
This protocol incorporates a more potent catalyst system for challenging couplings (e.g., with an ortho-substituted aryl chloride).
-
Setup: To an oven-dried reaction vial, add this compound (1.5 mmol), the hindered aryl chloride (1.0 mmol), RuPhos Pd G3 pre-catalyst (0.03 mmol, 3 mol%), and additional RuPhos ligand (0.03 mmol, 3 mol%).
-
Base Addition: Add powdered, anhydrous cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vial and thoroughly purge with argon.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.4 mL).
-
Reaction: Heat the mixture to 100-110 °C in a preheated oil bath and stir vigorously for 24 hours. Monitor by TLC or GC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
References
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Journal of the American Chemical Society, 128(48), 15476-15483. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 72(10), 3845-3854. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Al-Amin, M., & Bidange, J. (2019). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(21), 3881. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
-
Otsuka, S., Nambu, H., & Arisawa, M. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(1), 183-189. [Link]
-
Zhang, T., & Zhang, J. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 26(11), 1468-1472. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]
-
Molander, G. A., & Vaidyanathan, R. (2008). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 130(44), 14477-14479. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
Vantourout, J. C., & Morken, J. P. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Organic Letters, 23(4), 1269-1273. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Darses, S., & Genet, J. P. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Molander, G. A., & Ito, T. (2003). B-alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534-5539. [Link]
-
Szostak, M., & Szostak, R. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(19), 7976-7981. [Link]
-
Darses, S., & Genet, J. P. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(21), 5078-5081. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 55(28), 7996-8000. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Siau, W. Y., & Chai, C. L. L. (2016). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Tetrahedron, 72(36), 5571-5579. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 17. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 19. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 21. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Technical Support Center: Managing Protodeboronation of Potassium 3-Phenylpropyltrifluoroborate
Welcome to the technical support center for Potassium 3-phenylpropyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on managing and mitigating protodeboronation, an often-encountered side reaction. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
This compound is a valuable building block in organic synthesis, prized for its stability and ease of handling compared to the corresponding boronic acid.[1][2][3][4] As crystalline, air- and moisture-stable solids, organotrifluoroborates simplify storage and reaction setup.[1][5][4][6] However, like all organoboron reagents, it is susceptible to protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[7] This undesired reaction can significantly lower the yield of your desired product. This guide will provide in-depth solutions to this critical issue.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the stability and handling of this compound.
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction where the C-B bond in an organoboron compound, such as this compound, is cleaved and replaced by a C-H bond.[7] This results in the formation of the corresponding hydrocarbon (in this case, 1-phenylpropane), consuming your starting material and reducing the yield of the desired cross-coupling product. This side reaction is a common challenge in reactions utilizing organoboron reagents, particularly under basic conditions typical for cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8]
Q2: I am observing significant formation of 1-phenylpropane in my Suzuki-Miyaura reaction. What are the likely causes?
A2: The primary culprit is likely the reaction conditions promoting protodeboronation. Key factors include:
-
Strong Bases and Aqueous Media: The combination of a strong base and a proton source like water can accelerate protodeboronation.[7][8][9]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this undesired side reaction.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to gradual decomposition of the organotrifluoroborate.
-
Inefficient Catalytic Cycle: If the desired cross-coupling reaction is slow, the organotrifluoroborate is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[7]
Q3: How can I minimize protodeboronation of this compound?
A3: Several strategies can be employed:
-
Choice of Base: Opt for milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[9][10]
-
Anhydrous Conditions: If your reaction tolerates it, using anhydrous solvents can significantly suppress protodeboronation by removing the primary proton source.[9]
-
"Slow-Release" Strategy: Organotrifluoroborates act as a stable precursor from which the active boronic acid is slowly generated in situ.[7][11][12][13][14] This keeps the concentration of the more reactive boronic acid low, minimizing side reactions.[7][11][12][13][14]
-
Catalyst and Ligand Optimization: Employing a highly active catalyst system can accelerate the desired cross-coupling, outcompeting the slower protodeboronation pathway.[7]
Q4: Is this compound more stable than its corresponding boronic acid?
A4: Yes, generally. Potassium organotrifluoroborates are tetracoordinate boron species, which makes them more resistant to a variety of reaction conditions compared to the corresponding tricoordinate boronic acids.[1] Their crystalline nature and stability to air and moisture make them easier to handle and store for extended periods.[1][3][5][4][6]
Q5: How can I monitor for protodeboronation during my reaction?
A5: The most common methods are thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from your reaction mixture at different time points, you can track the consumption of your starting material and the formation of both the desired product and the protodeboronated byproduct (1-phenylpropane).
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect approach to troubleshooting experiments involving this compound.
Problem 1: Low Yield of Desired Product with Significant Protodeboronation
This is the most common issue. The workflow below will guide you through a systematic approach to identify and resolve the root cause.
Caption: Troubleshooting workflow for low yield and high protodeboronation.
Step 1: Evaluate the Base
-
Rationale: The base plays a crucial role in activating the organotrifluoroborate for transmetalation. However, strong bases, especially in the presence of water, can significantly promote protodeboronation.[7][8][9]
-
Troubleshooting Protocol:
-
If using a strong base (e.g., NaOH, K₃PO₄): Switch to a milder base.
-
Recommended alternatives:
-
Experimental Comparison: Set up small-scale parallel reactions with different bases to empirically determine the optimal choice for your specific substrate.
-
Step 2: Assess the Solvent System
-
Rationale: The presence of a proton source, most commonly water, is a key ingredient for protodeboronation.[9] While many Suzuki-Miyaura reactions benefit from aqueous co-solvents, minimizing the water content can be beneficial.
-
Troubleshooting Protocol:
-
Reduce Water Content: If using a biphasic system (e.g., Toluene/H₂O), try reducing the proportion of water.
-
Switch to Anhydrous Conditions: Consider using anhydrous solvents like dioxane or THF. Ensure all reagents and glassware are thoroughly dried.
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be employed in biphasic systems to facilitate the reaction at the interface while minimizing contact of the organotrifluoroborate with the bulk aqueous phase.
-
Step 3: Optimize the Catalyst System
-
Rationale: A highly efficient catalyst will promote the desired cross-coupling at a rate that outpaces protodeboronation.[7]
-
Troubleshooting Protocol:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve the reaction rate.
-
Ligand Screening: The choice of phosphine ligand can have a profound impact on the efficiency of the catalytic cycle. Consider screening a panel of ligands, including bulky electron-rich phosphines (e.g., Buchwald-type ligands), which are known to promote efficient cross-coupling.
-
Use a Pre-formed Catalyst: Ensure your palladium source is active. Using a stable, pre-formed Pd(0) source or a reliable precatalyst can improve reproducibility.[9]
-
Step 4: Adjust Temperature and Reaction Time
-
Rationale: Both temperature and time can influence the extent of protodeboronation.
-
Troubleshooting Protocol:
-
Lower the Temperature: If possible, try running the reaction at a lower temperature. This may require a longer reaction time, so monitor the reaction progress closely.
-
Minimize Reaction Time: Do not let the reaction run unnecessarily long. Once the starting material is consumed (as determined by TLC or GC/LC-MS), work up the reaction promptly.
-
Problem 2: Inconsistent Reaction Results
Inconsistent results can be frustrating and point to subtle variables in the experimental setup.
Caption: Workflow for addressing inconsistent reaction outcomes.
-
Reagent Quality: Ensure the purity of your this compound and your coupling partner. Impurities can inhibit the catalyst.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[9] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Mixing: In biphasic systems, vigorous stirring is essential to ensure efficient mass transfer between the phases.[9]
-
Glassware Effects: The surface of glass can act as a fluorophile, promoting the hydrolysis of the trifluoroborate to the boronic acid.[11] While this is necessary for the reaction to proceed, variations in the surface area or type of glass could lead to inconsistencies.[11] For highly sensitive reactions, using plastic reaction vessels (e.g., PTFE) might be considered, although this is not typically necessary.[11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for optimizing your reaction to favor cross-coupling over protodeboronation.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a mild base such as finely powdered K₂CO₃ (3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary Table
| Parameter | Standard Condition | Troubleshooting Modification | Rationale |
| Base | K₃PO₄, NaOH | K₂CO₃, Cs₂CO₃, KF | Milder bases reduce the rate of protodeboronation.[9][10] |
| Solvent | Toluene/H₂O (4:1) | Anhydrous Dioxane or THF | Eliminates the primary proton source for protodeboronation.[9] |
| Temperature | 110 °C | 80 °C | Lower temperatures can disfavor the undesired side reaction. |
| Catalyst | Pd(OAc)₂ / PPh₃ | Buchwald Precatalyst | A more active catalyst can increase the rate of the desired reaction. |
Conclusion
Managing protodeboronation is key to the successful application of this compound in organic synthesis. By understanding the mechanisms that lead to this undesired side reaction and by systematically optimizing reaction parameters such as the choice of base, solvent, and catalyst, researchers can significantly improve the yields and reproducibility of their cross-coupling reactions. This guide provides a framework for troubleshooting, grounded in the principles of organoboron chemistry, to help you achieve your synthetic goals.
References
-
Alastair J. J. Lennox and Guy C. Lloyd-Jones. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling." J. Am. Chem. Soc. 2012, 134, 18, 7431–7441. [Link]
-
Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society 2017, 139 (37), 13156–13165. [Link]
-
Darses, S.; Genet, J.-P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews 2008, 108 (1), 288-325. [Link]
-
Molander, G. A.; Brown, A. R. "Organotrifluoroborates: Another Branch of the Mighty Oak." The Journal of Organic Chemistry 2016, 81 (18), 8141-8150. [Link]
-
Molander, G. A.; Sandrock, D. L. "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers." Current Opinion in Drug Discovery & Development 2009, 12(6), 813-824. [Link]
-
"Protodeboronation." Wikipedia. [Link]
-
"Suzuki Coupling." Organic Chemistry Portal. [Link]
-
Johnston, C. P., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." J. Am. Chem. Soc. 2022, 144, 40, 18355–18372. [Link]
-
Molander, G. A.; Ito, T. "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates." The Journal of Organic Chemistry 2003, 68 (14), 5534–5539. [Link]
-
Molander, G. A.; Bernardi, C. R. "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." The Journal of Organic Chemistry 2002, 67 (24), 8424–8429. [Link]
-
Stefani, H. A.; Cella, R.; Vieira, A. S. "Recent Advances in Organotrifluoroborates Chemistry." Tetrahedron 2007, 63 (18), 3623-3658. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates with Potassium 3-phenylpropyltrifluoroborate
Welcome to the technical support center for Potassium 3-phenylpropyltrifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. As a stable, crystalline solid, this compound offers significant advantages over traditional boronic acids, including enhanced stability to air and moisture.[1] However, like any reagent, its successful application hinges on a nuanced understanding of the reaction mechanism and optimal conditions. This guide provides in-depth, field-proven insights to help you troubleshoot low conversion rates and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the most common initial checks?
A1: Low conversion in a Suzuki-Miyaura reaction involving an organotrifluoroborate can often be traced back to a few key factors. Before embarking on extensive optimization, a systematic check of the following is recommended:
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly (see Q2). Degradation can significantly impact its reactivity.
-
Inert Atmosphere: While organotrifluoroborates are more stable than boronic acids, the palladium catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium black.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were adequately degassed.
-
Base Activation: The presence of a suitable base is crucial for the hydrolysis of the trifluoroborate to the active boronic acid species.[3] Inadequate base strength or poor solubility can stall the reaction.
-
Catalyst Activity: The palladium catalyst, particularly the phosphine ligands, can be susceptible to oxidation. Use a fresh, high-quality catalyst and ligand.
Q2: I suspect my this compound has degraded. How can I assess its quality and what are the proper storage and handling procedures?
A2: this compound is a stable solid, but improper handling or prolonged exposure to moisture can lead to hydrolysis.
Quality Assessment: The most direct method to assess the integrity of your reagent is through ¹⁹F NMR spectroscopy . A pure sample of an organotrifluoroborate salt should exhibit a single, sharp signal. For primary alkyltrifluoroborates, this signal typically appears in the range of -135 to -145 ppm.[4][5] The presence of multiple signals or significant peak broadening could indicate the presence of impurities or degradation products.
Storage and Handling: To ensure the longevity of your this compound, adhere to the following storage and handling procedures:
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[6]
-
Handling: Handle the solid in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture. If a glovebox is unavailable, quickly weigh the desired amount and promptly reseal the container. Avoid storing it in glass containers for extended periods, as fluorides can etch glass.[7]
Q3: What is the role of the base in the activation of potassium organotrifluoroborates, and how do I choose the right one for my reaction?
A3: The role of the base is to facilitate the hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which is the active species in the Suzuki-Miyaura catalytic cycle.[3][8] This "slow release" of the boronic acid is a key advantage of using organotrifluoroborates, as it can minimize side reactions like homocoupling.[9]
Choosing a Base: The choice of base is critical and depends on the substrate and reaction conditions.
-
Inorganic Bases: For primary alkyltrifluoroborates like this compound, inorganic bases are commonly employed.
-
Cesium Carbonate (Cs₂CO₃): Often the base of choice, providing excellent yields in many cases.[10]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄): Also effective and can be a more economical choice.
-
-
Organic Bases: While less common for alkyltrifluoroborates, organic bases like triethylamine (Et₃N) may be used in specific applications.
It is crucial that the base is finely powdered and anhydrous (if the reaction is intended to be run under anhydrous conditions initially, with a controlled amount of water).
Q4: My reaction is stalling or producing significant byproducts. Could the catalyst system be the issue?
A4: Yes, the catalyst system is a frequent culprit in underperforming Suzuki-Miyaura reactions.
Catalyst and Ligand Selection: For the coupling of primary alkyltrifluoroborates, a palladium(II) precatalyst that is reduced in situ to the active palladium(0) species is commonly used. The choice of ligand is paramount for stabilizing the catalyst and facilitating the key steps of the catalytic cycle.
-
Recommended Catalyst System: A combination of Palladium(II) Acetate (Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand like RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has proven to be highly effective for the coupling of primary alkyltrifluoroborates with aryl chlorides.[11]
-
Catalyst Loading: A typical catalyst loading is 1-2 mol% of the palladium source and 2-4 mol% of the ligand.
Common Byproducts and Their Causes:
-
Homocoupling: The coupling of two molecules of the organoboron reagent. This can be caused by the presence of oxygen, which reoxidizes the Pd(0) catalyst.
-
Protodeboronation: The replacement of the boron group with a hydrogen atom. This can occur if there is a proton source in the reaction mixture and the transmetalation step is slow.
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom. This can be promoted by certain bases and impurities.
Q5: Are there specific solvent considerations when using this compound?
A5: The choice of solvent is critical for ensuring that all components of the reaction, including the inorganic base, are sufficiently soluble to participate in the reaction.
-
Aqueous Biphasic Systems: A mixture of an organic solvent and water is often optimal. The water is necessary for the hydrolysis of the trifluoroborate. A common and effective solvent system is a 10:1 mixture of Toluene and Water .[11]
-
Anhydrous Conditions: While less common for organotrifluoroborates, some Suzuki-Miyaura reactions are performed under anhydrous conditions, particularly if the substrates are sensitive to water. In such cases, a polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF) may be used, with the understanding that trace water is likely still required for hydrolysis.
It is essential to use high-purity, degassed solvents to avoid introducing oxygen or other impurities that could deactivate the catalyst.
Systematic Troubleshooting Guide
If the initial checks do not resolve the issue of low conversion, a more systematic approach is required.
Step 1: Reagent and Solvent Integrity Verification
-
This compound: Verify the purity using ¹⁹F NMR as described in Q2.
-
Aryl Halide: Check the purity of your electrophile. Impurities can inhibit the catalyst.
-
Solvents: Use freshly opened, anhydrous, and degassed solvents.
-
Base: Ensure the base is a fine, anhydrous powder.
Step 2: Reaction Setup and Inert Atmosphere Control
-
Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for at least 15-20 minutes before adding the catalyst.
-
Positive Pressure: Maintain a positive pressure of inert gas throughout the reaction.
Step 3: Optimization of Reaction Parameters
If the issue persists, a systematic optimization of the reaction conditions may be necessary. It is recommended to vary one parameter at a time.
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Base | K₂CO₃ (2 equiv.) | Switch to Cs₂CO₃ (2-3 equiv.). | Cs₂CO₃ is more soluble and often more effective in promoting hydrolysis. |
| Catalyst Loading | 2 mol% Pd(OAc)₂ / 4 mol% RuPhos | Increase catalyst loading to 3-5 mol% Pd(OAc)₂ / 6-10 mol% RuPhos. | Insufficient catalyst can lead to incomplete conversion, especially with challenging substrates. |
| Temperature | 80 °C | Increase temperature to 100-110 °C. | Higher temperatures can accelerate the rate-limiting steps of the catalytic cycle. |
| Solvent System | Toluene/H₂O (10:1) | Try 1,4-Dioxane/H₂O (10:1) or THF/H₂O (10:1). | Solvent can significantly impact the solubility of reagents and the stability of the catalyst. |
Step 4: Analysis of Crude Reaction Mixture for Byproducts
Analyze the crude reaction mixture by GC-MS or LC-MS to identify any major byproducts. The presence of specific byproducts can provide clues to the root cause of the low conversion (see Q4).
Experimental Protocols
Protocol 1: Quality Assessment of this compound via ¹⁹F NMR
Objective: To determine the purity of this compound.
Procedure:
-
Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
-
Acquire a ¹⁹F NMR spectrum.
-
Expected Result: A pure sample should show a sharp singlet in the range of -135 to -145 ppm. The presence of significant impurities will be indicated by additional peaks.
Protocol 2: General Procedure for a Test Suzuki-Miyaura Coupling Reaction
Objective: A reliable starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.05 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv.)
-
Toluene (degassed)
-
Deionized Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and degassed deionized water in a 10:1 ratio to achieve a concentration of approximately 0.2 M with respect to the aryl halide.
-
In a separate vial, weigh out the Palladium(II) Acetate and RuPhos, and add them to the reaction mixture under a positive flow of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Systematic troubleshooting workflow for low conversion rates.
References
-
da Silva, F. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Cheminform. Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. [Link]
-
Molander, G. A., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(18), 6358–6359. [Link]
-
Molander, G. A., & Dreher, S. D. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(30), 9634–9635. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Ito, T. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 7(21), 4685–4688. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Chemical Communications. 19F NMR chemical shift encoded peptide screening targeting the potassium channel Kv1.3. [Link]
-
ResearchGate. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
-
ResearchGate. Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]
-
Angewandte Chemie International Edition. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Darses, S., & Genet, J.-P. (2003). Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. European Journal of Organic Chemistry, 2003(21), 4313–4327. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Potassium 3-phenylpropyltrifluoroborate Reaction Kinetics
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Potassium 3-phenylpropyltrifluoroborate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical troubleshooting advice for experiments involving this versatile reagent. The following question-and-answer section addresses common challenges and foundational concepts related to the effect of temperature on its reaction kinetics, particularly within the context of Suzuki-Miyaura cross-coupling reactions.
Section 1: Foundational Concepts & FAQs
Q1: What is the primary role of this compound in a cross-coupling reaction, and why is it used instead of a boronic acid?
This compound is a highly stable and convenient precursor to the corresponding boronic acid.[1] In the widely used Suzuki-Miyaura cross-coupling reaction, the key reactive species is the boronic acid, which participates in the transmetalation step of the palladium catalytic cycle.[2][3]
However, many alkylboronic acids can be unstable, prone to decomposition, and sensitive to air and moisture, which complicates their handling, storage, and small-scale optimization.[1] Potassium organotrifluoroborates, like the 3-phenylpropyl derivative, offer a significant advantage because they are crystalline solids that are generally stable indefinitely to air and moisture.[1][4] The tetracoordinate nature of the boron atom in the trifluoroborate salt masks the reactivity of the carbon-boron bond, effectively acting as a "protected" form of the boronic acid.[1] This stability allows the trifluoroborate group to be carried through various synthetic steps before its reactivity is "unveiled" under the conditions of the cross-coupling reaction itself.[5]
The active boronic acid is generated in situ through hydrolysis, a process that is critical to the reaction's success.[6][7]
Q2: How does temperature generally influence the kinetics of a Suzuki-Miyaura reaction involving this compound?
Temperature is a critical parameter that directly influences the rate of nearly every step in the Suzuki-Miyaura catalytic cycle, including the initial hydrolysis of the trifluoroborate salt. Generally, an increase in temperature leads to an increase in the reaction rate, as described by the Arrhenius equation.[8][9]
The overall catalytic cycle consists of three main stages: oxidative addition, transmetalation, and reductive elimination.[2][10]
-
Oxidative Addition: This is often the rate-determining step where the palladium(0) catalyst inserts into the aryl/alkyl halide bond.[2][10] Higher temperatures typically accelerate this step.
-
Transmetalation: This involves the transfer of the organic group (3-phenylpropyl) from the boron atom to the palladium center.[8] The rate of this step is dependent on the concentration of the active boronic acid, which is itself controlled by the temperature-dependent hydrolysis of the trifluoroborate.[6][7]
-
Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated.[10] This step is also accelerated by heat.
Therefore, adjusting the temperature provides a direct means of controlling the overall reaction velocity. However, finding the optimal temperature is a balance; excessively high temperatures can lead to catalyst decomposition or an increase in undesirable side reactions.[9]
Q3: What is the critical activation step for this compound, and how is it affected by temperature?
The critical activation step is the hydrolysis of the this compound (R-BF₃K) to its corresponding boronic acid (R-B(OH)₂).[6][7] This step is essential because the trifluoroborate salt itself is not competent to undergo transmetalation with the palladium complex.
This hydrolysis is a reversible equilibrium reaction. A key strategy in using organotrifluoroborates is the "slow release" of the boronic acid.[6][7] Maintaining a low, steady-state concentration of the active boronic acid is crucial to minimize common side reactions such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidative homocoupling (dimerization of the boronic acid).[6][7]
Temperature significantly impacts both the rate at which this equilibrium is reached and the position of the equilibrium itself. Studies on the hydrolysis of other organotrifluoroborates have shown that increasing the temperature from 25 °C to 55 °C increases the equilibrium concentration of the boronic acid.[6] Therefore, higher temperatures lead to a faster generation and a higher concentration of the active boronic acid, which in turn accelerates the overall cross-coupling reaction.
Q6: At what temperature does this compound or the active boronic acid begin to decompose?
The thermal stability of the in situ generated 3-phenylpropylboronic acid is more pertinent. Alkylboronic acids are more susceptible to thermal decomposition than their aryl counterparts. [6]While specific data is limited, degradation pathways can become more significant at temperatures exceeding 100-120 °C, especially during prolonged reaction times. The primary concern at elevated temperatures is less about instantaneous decomposition and more about the increased rates of side reactions like protodeboronation. [6][7] Best Practice: For most applications, it is advisable to keep the reaction temperature within the range of 50 °C to 110 °C. It is rare that temperatures exceeding this are necessary, and going higher significantly increases the risk of side reactions and potential catalyst degradation without a proportional benefit in reaction rate.
Section 3: Experimental Protocol
Q7: How can I experimentally determine the optimal temperature for my specific Suzuki-Miyaura coupling reaction?
A systematic approach using parallel reaction screening is the most efficient method to determine the optimal temperature for your specific substrates and conditions.
Protocol: Temperature Optimization for Suzuki-Miyaura Coupling
Objective: To identify the temperature that provides the best balance of reaction rate and yield while minimizing byproduct formation.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol %) [1]* Base (e.g., Cs₂CO₃, 3.0 equiv) [1]* Solvent system (e.g., THF/H₂O, 9:1 v/v) [13]* Internal standard (e.g., dodecane, biphenyl) for GC or UPLC analysis
-
Parallel synthesis reaction block or multiple individual reaction vessels with identical stirring and heating capabilities.
Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare stock solutions of your aryl halide (with internal standard) and the solvent.
-
Reaction Setup:
-
In a series of identical reaction vials, add the this compound, palladium catalyst, and base.
-
Add a stir bar to each vial and seal with a septum cap.
-
Purge each vial with an inert gas (e.g., Argon or Nitrogen).
-
Using a syringe, add the solvent to each vial, followed by the aryl halide/internal standard stock solution.
-
-
Temperature Screening:
-
Place the vials in a pre-heated parallel reactor block or in separate oil baths set to a range of temperatures. A good starting range is 50 °C, 65 °C, 80 °C, and 95 °C.
-
Ensure the stirring rate is consistent across all reactions.
-
-
Reaction Monitoring (Time Course):
-
At set time points (e.g., 1h, 2h, 4h, 8h, 24h), carefully withdraw a small aliquot (~0.1 mL) from each reaction vial.
-
Quench the aliquot immediately by adding it to a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drying agent (e.g., Na₂SO₄) or a silica plug to remove the catalyst.
-
-
Analysis:
-
Analyze the quenched aliquots by GC, GC-MS, or UPLC.
-
Calculate the % conversion of the starting material and the % yield of the desired product relative to the internal standard. Also, quantify major byproducts like the protodeboronated starting material.
-
-
Data Interpretation:
-
Plot the % yield versus time for each temperature.
-
The optimal temperature is the one that achieves the highest yield in the shortest amount of time with the lowest level of byproduct formation. For example, if 80 °C gives a 95% yield in 4 hours with <2% byproducts, while 95 °C gives a 96% yield in 2 hours but with 10% byproducts, the 80 °C condition is likely superior.
-
Safety Precautions:
-
Always handle reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Potassium phenyltrifluoroborate and its derivatives can cause skin and eye irritation. [14][15][16]* Be cautious when working with pressurized or sealed reaction vessels at elevated temperatures.
References
-
Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Valdez, M. A. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Zaheri, P., et al. (2024). The Effect of Temperature on the Kinetic Parameters of TeF6 Production. Semantic Scholar. [Link]
-
Liu, Y., et al. (2019). Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 C. Semantic Scholar. [Link]
-
Jia, T., et al. (2017). Direct Observation of Alkyl Group Transmetalation from Boron to Copper: Impact of Structure Modification and the Critical Role of Copper–Oxygen Preassociation in Stereospecificity. Journal of the American Chemical Society, 139(4), 1645–1654. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
ResearchGate. (n.d.). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Organic Syntheses. (n.d.). OXIDATION OF POTASSIUM ORGANOTRIFLUOROBORATES: POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND 1-NAPHTHOL. [Link]
-
ResearchGate. (n.d.). Stability of Potassium Fluoride Peroxosolvate in Aqueous Solution. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Carey, J. S., et al. (1974). Temperature Dependence of the Concentration Kinetics of Absorption of Phosphate and Potassium in Corn Roots. Plant Physiology, 54(6), 853–858. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ResearchGate. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]
-
Liu, Y., et al. (2019). Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C. MDPI. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Molander, G. A., et al. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3601–3611. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium fluoride. [Link]
-
Yamamoto, T., et al. (2010). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 39(23), 5402-5416. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Loading Optimization for Potassium 3-phenylpropyltrifluoroborate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing catalyst loading in cross-coupling reactions involving Potassium 3-phenylpropyltrifluoroborate. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding catalyst loading for Suzuki-Miyaura reactions with potassium organotrifluoroborates.
Q1: What is the typical catalyst loading range for Suzuki-Miyaura reactions with this compound?
A1: For palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the catalyst loading can vary significantly based on the specific substrates, catalyst system (ligand and palladium precursor), and reaction conditions. Generally, loadings can range from as low as 0.05 mol% to as high as 9 mol%.[1] For many applications, a loading of 1-2 mol% is a common starting point for optimization.[2][3][4][5][6] Some highly efficient catalyst systems can achieve good to excellent yields with catalyst loadings as low as 0.2%.[7]
Q2: Why is optimizing catalyst loading so critical for my reaction's success?
A2: Catalyst loading directly impacts several key aspects of your experiment:
-
Cost-Effectiveness: Palladium catalysts and their associated ligands can be expensive. Minimizing the catalyst loading reduces the overall cost per reaction, which is especially important for scale-up in drug development.
-
Reaction Rate and Yield: Insufficient catalyst can lead to slow or incomplete reactions and lower yields. Conversely, excessively high catalyst loading does not always translate to better results and can sometimes lead to the formation of byproducts or catalyst deactivation.[8][9]
-
Product Purity: Higher catalyst loadings can increase the concentration of residual palladium in your final product. This is a significant concern in pharmaceutical applications where strict limits on heavy metal contamination are in place.
-
Reproducibility: A well-optimized catalyst loading ensures consistent reaction performance, leading to more reliable and reproducible results between batches.
Q3: What are the initial signs that my catalyst loading is not optimal?
A3: Several observations can indicate a suboptimal catalyst loading:
-
Low Conversion/Yield: The most obvious sign is a low yield of the desired product, with a significant amount of starting material remaining.
-
Slow Reaction Rate: If the reaction is proceeding much slower than expected based on literature precedents, it could indicate insufficient catalyst.
-
Formation of Byproducts: The appearance of significant amounts of side products, such as homocoupled products, can sometimes be attributed to incorrect catalyst concentration or catalyst deactivation.
-
Catalyst Precipitation (Palladium Black): The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition and deactivation, suggesting the catalytic cycle is inefficient under the current conditions.[8]
Q4: How does the choice of ligand affect the optimal catalyst loading?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[10][11] Bulky, electron-rich phosphine ligands, for example, can stabilize the active monoligated L1Pd(0) species, which can lead to faster reaction rates and allow for lower catalyst loadings.[12] Therefore, the optimal catalyst loading is highly dependent on the specific ligand used, and re-optimization is necessary when changing ligands.
Q5: Can I reuse my palladium catalyst for these reactions?
A5: The reusability of the catalyst depends on its nature. For heterogeneous catalysts (not fully dissolved), recovery by filtration and reuse is often possible, though its activity should be monitored over subsequent cycles. For the more common homogeneous catalysts used in these reactions, recovery is more complex and often not practical on a lab scale without specialized techniques. Catalyst deactivation during the reaction can also prevent effective reuse.[13][14]
Section 2: Troubleshooting Guide for Suboptimal Catalyst Performance
This section provides a structured approach to troubleshooting common issues related to catalyst loading in your this compound coupling reactions.
Issue 1: Low or No Product Formation
Possible Cause: Insufficient active catalyst throughout the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Verify Initial Loading: Confirm the calculations for your catalyst loading. A simple decimal error can lead to significantly lower than intended catalyst amounts.
-
Incremental Increase: If your initial loading was on the lower end of the typical range (e.g., < 1 mol%), perform a series of experiments incrementally increasing the catalyst loading (e.g., 1 mol%, 2 mol%, 3 mol%).
-
Reaction Monitoring: Closely monitor the reaction progress at each catalyst loading. Techniques like TLC, GC-MS, or NMR spectroscopy can provide quantitative data on the consumption of starting materials and the formation of the product.[15][16][17][18]
-
Assess Other Factors: If increasing the catalyst loading does not improve the yield, the issue may lie with other reaction parameters.
-
Reagent Quality: Ensure the purity of your this compound, aryl halide, and solvent.
-
Inert Atmosphere: Confirm that the reaction was set up under an inert atmosphere (Nitrogen or Argon), as oxygen can deactivate the palladium catalyst.
-
Base and Solvent: The choice and amount of base are critical for the activation of the organotrifluoroborate.[19] The solvent system also plays a significant role.[2]
-
Issue 2: Reaction Stalls or is Incomplete
Possible Cause: Catalyst deactivation during the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reactions.
Detailed Steps:
-
Visual Inspection: Look for the formation of palladium black, a tell-tale sign of catalyst decomposition.
-
Ligand Selection: If catalyst deactivation is suspected, consider switching to a more robust ligand. Bulky, electron-rich phosphine ligands are known to enhance catalyst stability.[12]
-
Check for Inhibitors: Certain functional groups on your substrates can coordinate to the palladium center and inhibit catalysis. Highly polar or Lewis-basic functional groups are known to sometimes cause catalyst deactivation.[9]
-
Controlled Addition: In some cases, slow addition of one of the coupling partners can maintain a low concentration of reactive intermediates and prevent catalyst decomposition pathways.
Section 3: Experimental Protocol and Data Presentation
Protocol 1: Systematic Screening of Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., THF/H₂O, i-PrOH/H₂O)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and base (3.0 mmol) to a series of reaction vials.
-
Catalyst Stock Solution: Prepare a stock solution of the palladium precursor and ligand (if separate) in the reaction solvent to ensure accurate dispensing of small quantities.
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).
-
Solvent Addition: Add the reaction solvent to each vial to achieve the desired concentration.
-
Reaction Execution: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature. Stir the reactions for a set period (e.g., 12-24 hours).
-
Work-up and Analysis: After the reaction time, cool the vials to room temperature. Quench the reaction and extract the product. Analyze the crude reaction mixture by a quantitative method (e.g., GC with an internal standard, or quantitative NMR) to determine the yield for each catalyst loading.
Data Presentation: Example of Catalyst Loading Optimization
The results of the screening experiment should be tabulated to clearly show the relationship between catalyst loading, reaction time, and yield.
Table 1: Effect of PdCl₂(dppf)·CH₂Cl₂ Loading on the Coupling of this compound with 4-bromoanisole.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | 24 | 45 |
| 2 | 1.0 | 24 | 78 |
| 3 | 1.5 | 24 | 92 |
| 4 | 2.0 | 24 | 93 |
| 5 | 2.5 | 24 | 93 |
Reaction conditions: 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), Cs₂CO₃ (3.0 mmol), THF/H₂O (10:1), 80 °C.
Interpretation: Based on this data, a catalyst loading of 1.5 mol% appears to be optimal, as it provides a high yield without the unnecessary cost of additional catalyst.
Section 4: Mechanistic Considerations
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is invaluable for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Insights:
-
Oxidative Addition: The initial step involves the reaction of the palladium(0) catalyst with the aryl halide. The efficiency of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the palladium center, which is modulated by the ligand.
-
Transmetalation: This is often the rate-determining step. The organotrifluoroborate must be activated by the base to facilitate the transfer of the organic group (the 3-phenylpropyl group in this case) to the palladium center.[19][20] Insufficient base or an inappropriate choice of base can stall the reaction at this stage.
-
Reductive Elimination: The final step forms the C-C bond and regenerates the active palladium(0) catalyst. Bulky ligands can promote this step.
By understanding which step might be failing, you can make more informed decisions about how to adjust your reaction conditions, including the catalyst loading and the choice of ligand and base.
References
-
Alacid, E., & Najera, C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Semproni, J. C., et al. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
-
(n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Semproni, J. C., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]
-
(n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
(n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Molander, G. A., & Rivera, N. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
-
Kwong, F. Y., et al. (2009). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867–1870. [Link]
-
(n.d.). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
-
(n.d.). Efficient palladium-catalyzed Suzuki cross-coupling reaction with β-ketoamine ligands. Semantic Scholar. [Link]
-
(n.d.). A general palladium catalyst system for Suzuki-Miyaura coupling of potassium aryltrifluoroborates and aryl mesylates. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Molander, G. A. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
-
(n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
-
Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
(n.d.). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Molander, G. A., & Ham, J. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
-
Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(8), 1129–1131. [Link]
-
(n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. [Link]
-
(n.d.). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC. [Link]
-
(n.d.). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]
-
(n.d.). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
(n.d.). Screening Palladium powder load for recyclability and surface analysis. ResearchGate. [Link]
-
(n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]
-
(n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Sci-Hub. [Link]
-
(n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]
-
(n.d.). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 6. Sci-Hub. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles / The Journal of Organic Chemistry, 2006 [sci-hub.box]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. azom.com [azom.com]
- 16. vapourtec.com [vapourtec.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: Potassium 3-phenylpropyltrifluoroborate vs. Boronic Acids in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds with exceptional functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent. For decades, boronic acids have been the workhorse nucleophile. However, the emergence and increasing adoption of potassium organotrifluoroborates, such as Potassium 3-phenylpropyltrifluoroborate, present a compelling evolution in the field.[3][4]
This guide provides an in-depth, objective comparison between these two classes of reagents. Moving beyond a simple list of pros and cons, we will explore the fundamental chemical principles that govern their performance, supported by experimental rationale and detailed protocols, to empower you in selecting the optimal reagent for your synthetic challenges.
Part 1: The Stability Paradigm - The Foundational Difference
The most critical distinction between potassium organotrifluoroborates and boronic acids lies in their inherent stability, a factor that profoundly influences their handling, storage, stoichiometry, and ultimately, their reactivity.[3]
The Case of Boronic Acids: Tricoordinate and Temperamental
Boronic acids feature a tricoordinate boron atom with a vacant p-orbital, which is the source of both their reactivity and their instability.[5] This electron deficiency makes them susceptible to several degradation pathways:
-
Protodeboronation: The carbon-boron bond can be readily cleaved, particularly in electron-deficient aryl, vinyl, and many heteroaryl systems, rendering the reagent inactive.[6][7][8] This process often plagues reactions and leads to diminished yields.
-
Dehydration to Boroxines: Boronic acids exist in a dehydrative equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[3][4] This complicates accurate massing and introduces stoichiometric uncertainty into a reaction, potentially impacting reproducibility.[9]
-
Handling and Storage: Due to these instabilities, boronic acids often require storage under inert atmospheres and refrigerated conditions, and their purity can degrade over time.
Potassium Organotrifluoroborates: Tetracoordinate and Robust
In stark contrast, potassium organotrifluoroborates, including this compound, possess a tetracoordinate boron atom. The formation of the anionic trifluoroborate moiety effectively "protects" the carbon-boron bond.[5][10][11]
-
Exceptional Stability: This structural feature renders them as crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][4][6] They can be stored on the benchtop indefinitely without special precautions, greatly simplifying laboratory workflow.[5][12]
-
Stoichiometric Purity: They do not form anhydrides, ensuring the material weighed is the material reacting, leading to greater stoichiometric control and reproducibility.[12]
-
Resistance to Degradation: The robust nature of the C-B bond in trifluoroborates makes them resistant to the conditions that degrade many boronic acids.[10][13][14] This allows for chemical modifications on other parts of the molecule while leaving the valuable boron functionality intact for subsequent cross-coupling.[11]
Part 2: Reactivity and the Catalytic Cycle
While stability is a key differentiator in handling, the mechanism of activation within the Suzuki-Miyaura catalytic cycle also reveals important nuances.
The "Slow Release" Mechanism
A common misconception is that organotrifluoroborates react directly in the catalytic cycle. Instead, they are widely considered to be stable precursors, or "protected" forms of boronic acids.[10][15] Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow, in situ hydrolysis to release the corresponding boronic acid.[15][16]
This "slow-release" mechanism is highly advantageous. It maintains a low, steady-state concentration of the active boronic acid species in the reaction mixture. This minimizes undesirable side reactions, such as oxidative homocoupling of the boronic acid, which can occur at high concentrations.[16]
Below is a diagram illustrating the distinct activation step for potassium trifluoroborates before entry into the canonical Suzuki-Miyaura cycle.
Caption: Activation pathways for Potassium Trifluoroborates vs. Boronic Acids.
Part 3: Performance and Data Comparison
The practical implications of enhanced stability and controlled activation become evident when comparing performance across various synthetic contexts.
| Feature | Boronic Acids | This compound | Causality and Field Insight |
| Stability & Handling | Prone to degradation (protodeboronation, boroxine formation).[3][6] Often require special storage. | Crystalline, air- and moisture-stable solids.[4][5] Indefinite shelf-life at room temperature. | The tetracoordinate boron in trifluoroborates protects the C-B bond, simplifying logistics and eliminating a common source of experimental failure. |
| Stoichiometry | Purity can be uncertain due to water content and boroxine formation.[9] | High purity, well-defined monomeric species. | Accurate stoichiometry is crucial for reproducibility, especially in high-throughput screening and process development where consistency is paramount. |
| Activation | Direct participant after base activation. | "Slow-release" precursor; hydrolyzes in situ to the active boronic acid.[15][16] | The slow-release mechanism minimizes boronic acid homocoupling, often leading to cleaner reaction profiles and higher yields of the desired product. |
| Functional Group Tolerance | Generally good, but sensitive substrates can be challenging.[1] | Excellent. The robust trifluoroborate moiety can survive a wide range of reaction conditions.[14][17] | This allows for late-stage functionalization, a key strategy in drug discovery where the core scaffold is built first and then diversified. |
| Reproducibility | Can be variable due to stability issues.[6] | Generally higher due to stability and defined composition.[18] | For process scale-up and GMP (Good Manufacturing Practice) synthesis, reproducibility is non-negotiable. Trifluoroborates offer a more reliable platform. |
| Ideal Use Cases | Routine couplings with stable, readily available arylboronic acids. | Challenging substrates (heteroaryl, vinyl), multi-step synthesis, late-stage functionalization, and applications requiring high reproducibility.[6][19][20] | Trifluoroborates excel where boronic acids fail, expanding the scope and reliability of the Suzuki-Miyaura reaction. |
Part 4: Experimental Protocols - A Practical Guide
To illustrate the practical application of these reagents, we provide two representative protocols for the Suzuki-Miyaura coupling of an aryl bromide.
Protocol 1: Coupling with Phenylboronic Acid
-
Rationale: This protocol uses a standard, stable boronic acid. The choice of a carbonate base and an aqueous solvent system is typical for activating the boronic acid for transmetalation.
-
Reagents & Equipment:
-
4-Bromotoluene (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 6 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.
-
-
Procedure:
-
To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Coupling with this compound
-
Rationale: This protocol highlights the use of a stable trifluoroborate salt. A base like cesium carbonate is often effective in promoting the necessary in situ hydrolysis. The use of an alcohol/water co-solvent system is common for these reagents.[21]
-
Reagents & Equipment:
-
4-Bromoanisole (1.0 eq)
-
This compound (1.5 eq)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃, 3.0 eq)
-
Isopropanol and Water (3:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle. (Note: Can often be run open to air[22]).
-
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, this compound, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.
-
Add the isopropanol/water solvent mixture. An inert atmosphere is often not strictly necessary due to the stability of the reagent but is good practice.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 8-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 5: Strategic Selection Workflow
Choosing the right boron reagent is a strategic decision. The following workflow can guide this process.
Caption: Decision workflow for selecting an organoboron reagent.
Conclusion
Boronic acids are foundational reagents that have undeniably shaped the landscape of modern chemistry. They remain highly effective for a wide range of transformations. However, for researchers, scientists, and drug development professionals seeking to push the boundaries of molecular complexity and improve the efficiency and reliability of their synthetic processes, potassium organotrifluoroborates represent a superior class of reagents.[4][6]
The exceptional stability, ease of handling, and advantageous "slow-release" reactivity of compounds like this compound mitigate many of the chronic challenges associated with their boronic acid counterparts.[5][18][19] By offering enhanced reproducibility and expanding the scope of feasible transformations, potassium trifluoroborates are not merely an alternative, but an essential tool for innovation in the pharmaceutical and chemical sciences.[23]
References
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: Journal of the American Chemical Society URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Boron Suzuki Coupling Source: Borates Today URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: Current Opinion in Drug Discovery & Development URL: [Link]
-
Title: Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction Source: PubMed URL: [Link]
-
Title: Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling Source: RSC Publishing URL: [Link]
-
Title: Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction Source: Sci-Hub (via Accounts of Chemical Research) URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Organoborons Source: Frontier Specialty Chemicals URL: [Link]
-
Title: Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction Source: ResearchGate (via Accounts of Chemical Research) URL: [Link]
-
Title: Potassium Trifluoroborate Salts Source: Merck Millipore URL: [Link]
-
Title: PREPARATION OF TETRABUTYLAMMONIUM TRIFLUOROBORATES Source: Organic Syntheses URL: [Link]
-
Title: Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates Source: Synfacts URL: [Link]
-
Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates Source: ResearchGate (via The Journal of Organic Chemistry) URL: [Link]
-
Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Organotrifluoroborate - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Boron Suzuki Coupling | Borates Today [borates.today]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 13. Sci-Hub [sci-hub.fr]
- 14. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 15. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Potassium 3-phenylpropyltrifluoroborate
For researchers, scientists, and drug development professionals engaged in chemistries utilizing organotrifluoroborate reagents, the accurate quantification of key compounds like Potassium 3-phenylpropyltrifluoroborate is paramount for reaction optimization, quality control, and regulatory compliance. This guide provides an in-depth comparison of the principal analytical techniques for the precise and reliable quantification of this versatile reagent. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select and implement the most suitable method for your laboratory's needs.
Introduction to this compound and its Analytical Challenges
This compound (K-3-PPTPFB) is a member of the widely used class of organotrifluoroborate salts. These reagents are valued for their stability, ease of handling, and broad utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The trifluoroborate moiety serves as a robust protecting group for the corresponding boronic acid, allowing for a "slow release" of the active boronic acid under specific reaction conditions. This controlled release can minimize side reactions often observed with the direct use of boronic acids[1].
The primary analytical challenges in quantifying K-3-PPTPFB stem from its dual nature: it is an organic molecule with a specific inorganic element (boron). Furthermore, its potential for hydrolysis back to the corresponding boronic acid necessitates careful consideration during sample preparation and analysis to ensure the integrity of the analyte.
This guide will compare three orthogonal and powerful analytical techniques for the quantification of this compound:
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: A direct, non-destructive technique leveraging the fluorine atoms in the trifluoroborate group.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): An elemental analysis technique for the precise quantification of boron content.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible chromatographic method for the quantification of the intact molecule and its potential impurities or degradants.
Comparative Overview of Analytical Techniques
| Technique | Principle | Analyte Measured | Strengths | Limitations | Typical LOD/LOQ |
| Quantitative ¹⁹F NMR (qNMR) | Measures the nuclear magnetic resonance of the ¹⁹F nucleus. The signal intensity is directly proportional to the number of nuclei. | Intact this compound | High specificity, non-destructive, requires no chromatographic separation, minimal sample preparation, can provide structural information. | Lower sensitivity compared to other techniques, requires access to an NMR spectrometer, potential for signal overlap in complex mixtures. | Analyte and instrument dependent, generally in the low mg/mL to high µg/mL range. |
| ICP-OES | Measures the light emitted by excited boron atoms in a high-temperature plasma. | Total Boron | High sensitivity and precision for elemental analysis, wide linear dynamic range, robust and well-established. | Destructive technique, provides no information about the molecular form of boron, requires sample digestion, susceptible to boron memory effects. | For Boron: LOD: ~1 µg/L, LOQ: ~4 µg/L[2]. |
| HPLC-UV | Separates the analyte from other components in a mixture based on its interaction with a stationary phase, followed by quantification using UV absorbance. | Intact this compound | Widely available, can simultaneously quantify impurities and degradation products (stability-indicating), high throughput. | Requires method development and validation, destructive, relies on a chromophore for detection, potential for analyte degradation during analysis. | Analyte and method dependent, typically in the ng/mL to low µg/mL range. |
In-Depth Analysis and Experimental Protocols
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Expertise & Experience: The trifluoroborate moiety of K-3-PPTPFB makes ¹⁹F NMR an exceptionally powerful tool for its direct quantification. The ¹⁹F nucleus boasts high natural abundance and sensitivity, second only to ¹H. The large chemical shift dispersion of ¹⁹F minimizes signal overlap, even on lower-field benchtop NMR spectrometers, making it a robust method for analyzing crude reaction mixtures with minimal work-up[3]. The key to accurate quantification lies in ensuring complete relaxation of the ¹⁹F nuclei between pulses, which is achieved by setting an appropriate relaxation delay (D1), typically 5 to 7 times the longest T1 relaxation time of the signals of interest. An internal standard with a known concentration and a distinct ¹⁹F signal is crucial for accurate quantification.
Trustworthiness: The self-validating nature of qNMR stems from the direct proportionality between the integrated signal area and the molar concentration of the analyte. By using a certified internal standard, the method provides a high degree of accuracy and traceability.
Experimental Protocol: Quantitative ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh a suitable amount of a ¹⁹F-containing internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into the same NMR tube. The molar ratio of the internal standard to the expected analyte should be optimized for accurate integration.
-
Add a sufficient volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or Acetone-d₆) to completely dissolve both the sample and the internal standard.
-
Gently vortex the tube to ensure a homogeneous solution.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer.
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 30 seconds (should be determined experimentally by measuring the T1 of the analyte and internal standard signals).
-
Acquisition Time (AT): ≥ 1.5 seconds[3].
-
Number of Scans (NS): 16 or higher for good signal-to-noise ratio.
-
Transmitter Offset: Set midway between the signals of the analyte and the internal standard to minimize integration errors due to off-resonance effects.
-
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the distinct signals corresponding to the trifluoroborate group of the analyte and the fluorine-containing group of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Concentration_analyte = (Area_analyte / N_analyte) * (N_IS / Area_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte)
Where:
-
Area_analyte and Area_IS are the integrated areas of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of fluorine atoms contributing to the integrated signals of the analyte (3 for the BF₃ group) and the internal standard.
-
Mass_analyte and Mass_IS are the masses of the analyte and internal standard.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
Workflow for Quantitative ¹⁹F NMR Analysis
Caption: Workflow for qNMR analysis of K-3-PPTPFB.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Expertise & Experience: ICP-OES is the go-to technique for sensitive and accurate elemental analysis. For K-3-PPTPFB, it allows for the precise determination of the total boron content. The critical step is the complete digestion of the organic matrix to liberate the boron in a form suitable for introduction into the plasma. Microwave-assisted acid digestion is highly effective for this purpose, as it uses elevated temperatures and pressures to ensure complete sample decomposition[4]. A significant challenge in boron analysis by ICP is the "memory effect," where boron adheres to the sample introduction system, leading to erroneously high readings in subsequent samples. This can be mitigated by using a suitable rinse solution, such as mannitol or dilute hydrofluoric acid (with appropriate safety precautions and an inert sample introduction system)[5].
Trustworthiness: The robustness of the ICP-OES method is ensured by the use of certified boron standard solutions for calibration and quality control samples to monitor for drift and matrix effects. The validation of the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy is essential for ensuring reliable results[2].
Experimental Protocol: Boron Quantification by ICP-OES
-
Sample Preparation (Microwave-Assisted Acid Digestion):
-
Accurately weigh approximately 50-100 mg of the this compound sample into a clean microwave digestion vessel.
-
Carefully add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of 30% hydrogen peroxide (H₂O₂) to the vessel.
-
Seal the vessel and place it in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes to ensure complete digestion.
-
After cooling, carefully open the vessel and quantitatively transfer the digest to a 50 mL volumetric flask.
-
Dilute to the mark with ultrapure water. A further dilution may be necessary to bring the boron concentration within the linear range of the calibration curve.
-
-
ICP-OES Analysis:
-
Prepare a series of boron calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) from a certified boron stock solution in a matrix matching the diluted sample digest (e.g., 2% HNO₃).
-
Aspirate the blank, calibration standards, and samples into the ICP-OES instrument.
-
Key Instrument Parameters:
-
RF Power: ~1.3 kW
-
Plasma Gas Flow: ~12 L/min
-
Auxiliary Gas Flow: ~0.8 L/min
-
Nebulizer Gas Flow: ~0.7 L/min
-
Boron Emission Wavelengths: 249.773 nm and 208.959 nm (monitor both for potential interferences).
-
-
Use a dedicated rinse solution (e.g., 2% mannitol or 1% HNO₃) between samples to minimize boron memory effects[5].
-
-
Data Analysis and Quantification:
-
Construct a calibration curve by plotting the emission intensity versus the concentration of the boron standards.
-
Determine the boron concentration in the sample solutions from the calibration curve.
-
Calculate the percentage of this compound in the original sample based on the measured boron concentration and the stoichiometry of boron in the molecule.
-
Workflow for Boron Analysis by ICP-OES
Caption: Workflow for ICP-OES analysis of K-3-PPTPFB.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis, and a well-developed method can serve as a stability-indicating assay, capable of quantifying the parent compound while simultaneously separating it from process-related impurities and degradation products. For K-3-PPTPFB, a reversed-phase HPLC method is most appropriate. The key to a successful method is to control the hydrolysis of the trifluoroborate to the corresponding boronic acid during the analysis. This can often be achieved by using a buffered mobile phase at a slightly acidic pH and minimizing the time the sample spends in aqueous solutions before injection. The phenylpropyl group provides a suitable chromophore for UV detection.
Trustworthiness: A validated HPLC method, following ICH guidelines, provides a high degree of confidence in the reported results. Validation parameters include specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision, and robustness[6]. Forced degradation studies are essential to ensure that any degradants formed do not co-elute with the main analyte peak[7][8].
Experimental Protocol: Stability-Indicating HPLC-UV Method
-
Forced Degradation Studies (for method development and validation):
-
Subject solutions of this compound to various stress conditions to generate potential degradation products[9][10]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 8 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 2-7 days.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples to ensure the analytical method can separate the degradants from the parent peak.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient should be developed to ensure separation of the main peak from any impurities and degradants. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range.
-
Prepare sample solutions at a similar concentration.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Conclusion and Recommendations
The choice of the optimal analytical technique for quantifying this compound depends on the specific requirements of the analysis.
-
For rapid, direct, and non-destructive quantification , particularly in complex matrices or for reaction monitoring, Quantitative ¹⁹F NMR is an excellent choice, provided an NMR spectrometer is available. Its high specificity for the trifluoroborate moiety makes it a very reliable method.
-
For the most sensitive and precise determination of total boron content , which can be directly correlated to the concentration of the active pharmaceutical ingredient, ICP-OES is the preferred method. It is particularly valuable for establishing the purity of reference standards and for quality control of the bulk material.
-
For a versatile, widely accessible method that can also serve as a stability-indicating assay , HPLC-UV is the most practical option. A validated HPLC method is indispensable in a regulated environment for routine quality control, impurity profiling, and stability testing.
In a comprehensive quality control strategy, a combination of these techniques can be employed. For instance, ICP-OES can be used to certify the boron content of a primary reference standard, which can then be used to validate both a qNMR and an HPLC method for routine use. This orthogonal approach provides the highest level of confidence in the analytical data.
References
- Critical Quality Control on Determination of Boron Using ICP-OES with Gravimetric Method. (2022). Indonesian Journal of Chemical Analysis, 5(2), 103-110.
- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimiz
- Critical Quality Control on Determination of Boron Using ICP- OES with Gravimetric Method. (2022). Journal UII.
- Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing labor
- Differences in HPLC and NMR: Structural Elucidation Relevance. (2023).
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017).
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2018). Analytical Methods, 10(28), 3460-3469.
- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). (2017).
- Certified Reference M
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- A critical review on the determination of boron in various matrices. (2019). Journal of the Turkish Chemical Society Section A: Chemistry, 6(1), 191-206.
- Microwave Digestion for ICP Analysis. Anton Paar Wiki.
- The Investigation of Boron Measurement Utilizing. Teledyne Labs.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 63, 159-165.
- Forced Degradation in Pharmaceuticals - A Regulatory Update. (2021).
- Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro. SCK CEN.
- Application of microwave digestion and ICP-MS to simultaneous analysis of major and trace elements in aerosol samples collected on quartz filters. (2013). Analytical Methods, 5(18), 4649-4656.
- Determination of potassium by an automatic ultraviolet absorptiometric method. (1967). Talanta, 14(12), 1393-1401.
- Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021). Scientific Reports, 11(1), 24339.
- Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. (2019). Journal of Pharmaceutical Analysis, 9(3), 143-155.
- Microwave digestion for microbes. (2022). Protocols.io.
- Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021). GSC Biological and Pharmaceutical Sciences, 16(1), 133-144.
- Use of Q-ICP-MS Following Microwave-Assisted Digestion in the Determination of 40 Elements for Seafood Origin Authentication. (2012).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). Journal of the American Chemical Society, 134(22), 9458-9468.
- Purity comparison by NMR and HPLC.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016).
- Non-targeted high-performance liquid chromatography with ultraviolet and fluorescence detection fingerprinting for the classification, authentication, and fraud quantitation of instant coffee and chicory by multivariate chemometric methods. (2021). Food Chemistry, 341, 128221.
- A new spectrophotometric method for quantification of potassium solubilized by bacterial cultures. (2014).
- A Comparison between UV Spectrophotometer and High-performance Liquid Chromatography Method for the Analysis of Sodium Benzoate and Potassium Sorbate in Food Products. (2011).
- HPLC-UV and spectrofluorimetric methods for simultaneous estimation of fluticasone furoate and vilanterol in rabbit plasma: A pharmacokinetic study. (2019).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Determination of potassium by an automatic ultraviolet absorptiometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. gsconlinepress.com [gsconlinepress.com]
A Comparative Guide to the Structural Elucidation of Potassium 3-phenylpropyltrifluoroborate: X-ray Crystallography in Context
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of Potassium 3-phenylpropyltrifluoroborate, a versatile building block in organic synthesis. While a definitive single-crystal X-ray structure for this specific compound is not yet publicly available, this guide will establish a benchmark protocol for its determination and compare this "gold standard" method against established spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which are critical for understanding reactivity and designing new molecular entities.
Experimental Protocol: A Step-by-Step Workflow for this compound
The successful determination of a crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines the critical stages for the analysis of this compound.
Step 1: Synthesis and Purification. The initial and most critical step is the synthesis of high-purity this compound. Various synthetic routes are available for potassium organotrifluoroborates, often involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1] Purity is paramount, as impurities can inhibit crystallization.
Step 2: Crystal Growth. The growth of single crystals suitable for X-ray diffraction is often the most challenging aspect. For a salt-like this compound, slow evaporation of a saturated solution is a common technique. A solvent system in which the compound has moderate solubility should be chosen. For instance, a mixture of a polar solvent like water or methanol with a less polar co-solvent could be explored to slowly decrease the solubility and promote the formation of well-ordered crystals.
Step 3: Crystal Mounting and Data Collection. A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a diffractometer, which rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
Step 4: Structure Solution and Refinement. The collected diffraction data is used to solve the crystal structure. The positions of the heavier atoms (potassium, boron, and some carbons) are often determined first, followed by the lighter atoms (fluorine, oxygen, and remaining carbons). The final step is refinement, where the atomic positions and other parameters are adjusted to achieve the best possible fit between the observed and calculated diffraction patterns.
Expected Structural Features of this compound
Based on known structures of similar potassium organotrifluoroborates, such as potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate, we can anticipate key structural features. The boron atom will adopt a distorted tetrahedral geometry, bonded to three fluorine atoms and one carbon atom of the phenylpropyl group. The potassium ion will likely be coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, forming a complex crystal lattice.[2]
A Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable and often more readily obtainable information. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the characterization of organoboron compounds.[3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atomic nuclei.[3][4] For this compound, multinuclear NMR experiments are particularly insightful.
-
¹H and ¹³C NMR: These spectra confirm the presence of the 3-phenylpropyl carbon skeleton. Chemical shifts and coupling patterns provide information about the connectivity of the atoms.
-
¹⁹F and ¹¹B NMR: These hetero-nuclei analyses are diagnostic for organotrifluoroborates.[3] The ¹⁹F NMR spectrum is expected to show a characteristic signal for the three equivalent fluorine atoms coupled to the boron nucleus.[3] The ¹¹B NMR spectrum will show a quartet due to coupling with the three fluorine atoms, confirming the BF₃ moiety.[3][7]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and spectra for ¹H, ¹³C, ¹⁹F, and ¹¹B are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.[5][8] For this compound, electrospray ionization (ESI) in negative ion mode would be the technique of choice to observe the [Ph(CH₂)₃BF₃]⁻ anion.[5] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed.[9][10]
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion and Ionization: The solution is infused into the mass spectrometer, and the molecules are ionized, typically using electrospray ionization.
-
Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio and detected.
-
Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation patterns.
Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei, stereochemistry (in some cases) | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirement | High-quality single crystal | Soluble sample (mg scale) | Small amount of sample (µg to ng scale) |
| Throughput | Low to medium | High | High |
| Cost | High (instrumentation and maintenance) | Moderate | Moderate |
| Key Advantage | Unambiguous determination of solid-state structure | Provides information in solution, which can be more relevant to reactivity | High sensitivity and accuracy in mass determination |
| Limitation | Requires well-ordered single crystals, which can be difficult to obtain | Does not provide information on crystal packing or precise bond lengths/angles in the solid state | Does not provide direct information on 3D structure or connectivity |
Conclusion: An Integrated Approach to Structural Elucidation
While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure of molecules like this compound, a comprehensive characterization relies on an integrated analytical approach. NMR spectroscopy and mass spectrometry provide crucial, complementary data that confirm the molecular identity and provide insights into its solution-state behavior. For researchers in drug development and materials science, understanding the strengths and limitations of each technique is essential for making informed decisions and advancing their scientific goals. The protocols and comparisons outlined in this guide provide a framework for the thorough structural elucidation of this and other important organoboron compounds.
References
- Vertex AI Search. (n.d.). X-Ray Crystallography Alternative - Energy → Sustainability Directory.
-
da Silva, F. C., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. [Link]
-
ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. Retrieved January 19, 2026, from [Link]
-
Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8), 878-881. [Link]
-
ACS Publications. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Combining X-Ray Crystallography and Electron Microscopy. Retrieved January 19, 2026, from [Link]
-
Shmakov, M. M., et al. (2021). The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews, 63(4), 597-658. [Link]
-
ResearchGate. (n.d.). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved January 19, 2026, from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Recent advances in photoinduced synthetic approaches to organoboron compounds. Retrieved January 19, 2026, from [Link]
-
Rombouts, F., & Molander, G. A. (2011). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. The Journal of organic chemistry, 76(21), 8853–8860. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Electrochemical Synthesis of Potassium Aryltrifluoroborates. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium vinyltrifluoroborate synthesis. Retrieved January 19, 2026, from [Link]
-
UC Library Search. (n.d.). Nuclear magnetic resonance spectroscopy of boron compounds. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2009). Mass Spectrometry in Boron Chemistry. [Link]
-
ACS Publications. (n.d.). NMR of boron compounds. Journal of Chemical Education. [Link]
-
ACS Publications. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]
-
Materials Project. (n.d.). KF. Retrieved January 19, 2026, from [Link]
-
Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. [Link]
-
MDPI. (n.d.). Potassium Trifluorotris(pentafluoroethyl)phosphate. Retrieved January 19, 2026, from [Link]
-
Materials Project. (n.d.). K (Cubic, Im-3m, 229). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure of potassium trifluoroborate salt 10. Thermal.... Retrieved January 19, 2026, from [Link]
-
PubMed. (2016). A review on the determination of isotope ratios of boron with mass spectrometry. [Link]
Sources
- 1. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 2. Potassium trifluoro[(Z)-3-methoxyprop-1-enyl]borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Mechanistic and Performance Deep Dive: Potassium 3-Phenylpropyltrifluoroborate in Suzuki-Miyaura Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the organoboron reagent is critical to the success of this transformation. While boronic acids have been the traditional workhorses, their inherent instability and propensity for side reactions have driven the exploration of more robust alternatives. Among these, potassium organotrifluoroborates have emerged as a superior class of reagents, offering enhanced stability, ease of handling, and excellent performance. This guide provides a detailed mechanistic comparison and performance analysis of potassium 3-phenylpropyltrifluoroborate against traditional boronic acids in Suzuki-Miyaura reactions, supported by experimental data and protocols.
The Superiority of Stability: Potassium Organotrifluoroborates vs. Boronic Acids
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to the often hygroscopic and unstable nature of many boronic acids.[1] This stability is not merely a matter of convenience; it has profound implications for the reliability and reproducibility of synthetic procedures. Boronic acids are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the loss of the active coupling partner.[2] This degradation often necessitates the use of a significant excess of the boronic acid to ensure complete reaction, which negatively impacts atom economy and complicates purification.
Furthermore, boronic acids have a tendency to form cyclic anhydrides known as boroxines upon dehydration, which can alter their reactivity and make accurate stoichiometry challenging to achieve. Potassium trifluoroborates, on the other hand, are monomeric and can be stored for extended periods at ambient temperatures without degradation, ensuring consistent quality and performance.[2] Their use often allows for near-stoichiometric quantities in coupling reactions, leading to cleaner reaction profiles and higher yields of the desired product.[2]
Mechanistic Pathways: A Tale of Two Boron Reagents
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The primary mechanistic divergence between boronic acids and potassium trifluoroborates lies in the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
The Boronic Acid Pathway
For a boronic acid to participate in transmetalation, it must first be activated by a base. This activation is widely believed to proceed through one of two main pathways:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species. This activated boronate then reacts with the arylpalladium(II) halide complex to transfer the organic group.
-
The Hydroxide Pathway: The base reacts with water to generate a hydroxide ion, which then displaces the halide on the palladium center to form an arylpalladium(II) hydroxide complex. This complex is more electrophilic and readily reacts with the neutral boronic acid.
Recent mechanistic studies suggest that the pathway involving the arylpalladium(II) hydroxide complex is often the kinetically favored route.[3]
The Trifluoroborate Pathway
Potassium organotrifluoroborates also require activation, but the mechanism is distinct. The tetracoordinate trifluoroborate salt is generally unreactive towards the palladium center. Under the reaction conditions, it is believed to undergo slow hydrolysis to release the corresponding boronic acid in situ. This "slow release" mechanism is advantageous as it maintains a low concentration of the active boronic acid throughout the reaction, minimizing side reactions like homocoupling.
Alternatively, the trifluoroborate can be activated by the base through the displacement of one or more fluoride ions with hydroxide or alkoxide ions, forming a mixed borate species that is sufficiently nucleophilic to undergo transmetalation. The exact nature of the transmetalating species is still a subject of research and may be dependent on the specific reaction conditions.[4]
Catalytic cycle of the Suzuki-Miyaura reaction with a potassium organotrifluoroborate.
Performance Comparison: this compound in Action
| Feature | This compound | 3-Phenylpropylboronic Acid |
| Stability | High; crystalline solid, stable to air and moisture.[1] | Lower; prone to dehydration to form boroxines and protodeboronation. |
| Handling | Easy; can be weighed and handled in air without special precautions. | Requires more careful handling, often under an inert atmosphere for long-term storage. |
| Stoichiometry | Typically used in near 1:1 ratio with the electrophile.[2] | Often requires an excess (1.5-2.0 equivalents) to compensate for degradation. |
| Yields | Generally high, with cleaner reaction profiles. | Can be high, but often accompanied by byproducts from homocoupling and protodeboronation. |
| Purification | Simpler due to fewer byproducts. | Can be more complex due to the need to remove excess boron reagents and byproducts. |
Supporting Experimental Data
A study by Molander et al. on the Suzuki-Miyaura cross-coupling of primary alkyltrifluoroborates with aryl chlorides provides valuable insight into the expected performance. For instance, the coupling of potassium 4-(benzoyloxy)butyltrifluoroborate with 4-chloroanisole afforded the product in 87% yield.[5] This demonstrates the high efficiency of primary alkyltrifluoroborates in coupling with even challenging aryl chloride partners.
In contrast, while specific yield data for the coupling of 3-phenylpropylboronic acid with an aryl halide under identical conditions is not available, it is well-established that primary alkylboronic acids are particularly susceptible to protodeboronation, which can significantly lower yields.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This procedure is adapted from the synthesis of similar primary alkyltrifluoroborates.[5]
Workflow for the synthesis of this compound.
Materials:
-
3-Phenyl-1-propene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of 9-BBN dimer (1.1 equivalents) in anhydrous THF under an argon atmosphere, add 3-phenyl-1-propene (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture to 0 °C and slowly add a solution of NaOH, followed by the dropwise addition of H₂O₂.
-
Stir the mixture at room temperature for 1 hour, then separate the aqueous and organic layers. Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 3-phenylpropylboronic acid.
-
Dissolve the crude boronic acid in MeOH and cool to 0 °C. Add a saturated aqueous solution of KHF₂ dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure. Triturate the resulting solid with hot acetone and filter to remove inorganic salts.
-
Concentrate the acetone solution and add Et₂O to precipitate the product, this compound, as a white solid.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol is adapted from established procedures for the coupling of primary alkyltrifluoroborates.[1][5]
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
This compound (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a Schlenk tube, add the aryl halide, this compound, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and water (typically a 10:1 ratio).
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos, then add this catalyst mixture to the reaction tube under a positive pressure of argon.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound represents a significant advancement over its corresponding boronic acid for Suzuki-Miyaura cross-coupling reactions. Its superior stability, ease of handling, and ability to participate in high-yielding coupling reactions with a favorable stoichiometric profile make it an invaluable tool for synthetic chemists. The mechanistic nuances, particularly the "slow release" of the active boron species, contribute to cleaner reactions and simplified purifications. For researchers in drug discovery and development, the reliability and robustness offered by potassium trifluoroborates can streamline the synthesis of complex molecular targets, accelerating the path to new therapeutic agents.
References
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 823–830. [Link]
-
Molander, G. A., & Dreher, S. D. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 129(2), 458–459. [Link]
-
Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(10), 3591–3601. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Netherton, M. R., & Fu, G. C. (2004). The Suzuki Reaction: A Paradigmatic Cross-Coupling. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-52). Wiley-VCH. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Coupling. In Organometallics in Synthesis (pp. 1-110). Springer. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Suzuki–Miyaura Cross-Coupling of Boronic Acids with Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic Insights into the Suzuki–Miyaura Cross-Coupling of Arylboronic Acids with Aryl Halides. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Suzuki−Miyaura Reaction: A DFT Study. Organometallics, 25(19), 4571–4581. [Link]
-
Matos, K., & Södergren, M. J. (2000). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(13), 4077–4087. [Link]
-
Smith, A. B., III, & Sfouggatakis, C. (2000). A Highly Efficient Suzuki Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides. Organic Letters, 2(11), 1589–1591. [Link]
-
Walker, S. D., & Barder, T. E. (2008). A General Method for the Suzuki−Miyaura Cross-Coupling of Hindered Arylboronic Acids. The Journal of Organic Chemistry, 73(7), 2875–2878. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Novel Suzuki-Miyaura Coupling Methods. Organometallics, 34(23), 5497–5508. [Link]
-
Molander, G. A., & Dreher, S. D. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 129(2), 458–459. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Organometallic Reagents: Benchmarking Potassium 3-phenylpropyltrifluoroborate
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains the cornerstone of molecular construction. For researchers in materials science and drug development, the choice of organometallic reagent is a critical decision that dictates the efficiency, scope, and practicality of a synthetic route. This guide provides a deep, evidence-based comparison of Potassium 3-phenylpropyltrifluoroborate against a spectrum of traditional and contemporary organometallic reagents, offering field-proven insights to guide your selection process.
The Rise of Organotrifluoroborates: A Paradigm of Stability and Versatility
For decades, the Suzuki-Miyaura cross-coupling reaction has been a workhorse for C-C bond formation, traditionally employing boronic acids as the nucleophilic partner.[1] However, the inherent instability of many boronic acids—their propensity for dehydration to form boroxines and susceptibility to protodeboronation—presents significant challenges in storage, handling, and stoichiometric accuracy.[2]
Potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of reagents that elegantly circumvent these issues.[3][4][5] These crystalline, free-flowing solids are characterized by their exceptional bench-top stability to both air and moisture.[2][6] This stability arises from the tetracoordinate nature of the boron atom, which protects the valuable carbon-boron bond from degradation and allows for indefinite storage without special precautions.[3][7][8] this compound exemplifies these advantages, providing a reliable and versatile building block for introducing a key synthetic fragment.
The Competitive Landscape: A Head-to-Head Comparison
The utility of this compound is best understood when benchmarked against its alternatives. Each class of reagent offers a unique profile of reactivity, stability, and functional group compatibility.
Boronic Acids (R-B(OH)₂)
The traditional choice for Suzuki-Miyaura reactions, boronic acids are readily available for a wide range of substrates. However, their stability is a persistent concern. Many are prone to decomposition, particularly heteroaryl boronic acids, which complicates their use in complex, multi-step syntheses.[2] While effective, they often require carefully controlled conditions to prevent undesirable side reactions.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in organoboron chemistry, serving as highly protected and stable surrogates for boronic acids.[9][10][11] They are exceptionally stable to chromatography and a wide array of reaction conditions, making them ideal for iterative cross-coupling (ICC) strategies in automated synthesis.[10][11][12] Their key feature is the slow, controlled release of the active boronic acid under specific basic, aqueous conditions, which prevents the degradation of unstable boronic acids.[10][11] While powerful, their preparation involves an additional protection step compared to the direct synthesis of organotrifluoroborates.
Grignard Reagents (R-MgX)
As some of the most established organometallic reagents, Grignard reagents are powerful nucleophiles and strong bases.[13] This high reactivity, however, comes at the cost of functional group tolerance.[14] They are notoriously sensitive to air and moisture and are incompatible with any protic functional groups (e.g., alcohols, amines, carboxylic acids), severely limiting their application in the late-stage functionalization of complex molecules.[13][14] Their preparation and handling require strictly anhydrous and inert conditions.[15][16][17]
Organolithium Reagents (R-Li)
Organolithium reagents are even more reactive and basic than their Grignard counterparts.[18][19] This heightened reactivity makes them exceptionally powerful for certain transformations, such as metalation, but also renders them less selective and highly intolerant of common functional groups.[18][20][21] Like Grignards, they demand rigorous anhydrous and inert handling techniques.[19]
Organozinc Reagents (R-ZnX)
Organozinc reagents, typically used in Negishi cross-coupling, strike a balance between reactivity and functional group tolerance.[22][23] They are generally more tolerant of electrophilic functional groups like esters and ketones than Grignard or organolithium reagents, making them valuable for synthesizing complex products.[23][24] While more robust than the more reactive organometallics, they do not possess the exceptional bench-top stability of potassium organotrifluoroborates.[25]
Data-Driven Performance Metrics
To provide a clear, objective comparison, the following table summarizes the key performance indicators for each class of reagent.
| Feature | Potassium Organotrifluoroborates | Boronic Acids | MIDA Boronates | Grignard Reagents | Organolithium Reagents | Organozinc Reagents |
| Stability (Air & Moisture) | Excellent, crystalline solids, indefinitely stable[2][3] | Poor to Moderate; prone to dehydration and protodeboronation[2] | Excellent; highly stable to chromatography and storage[10][11] | Very Poor; requires strictly inert and anhydrous conditions[15][16] | Very Poor; often pyrophoric, requires inert atmosphere[19] | Moderate; more tolerant than Grignards but sensitive |
| Functional Group Tolerance | High; compatible with a wide range of functional groups[4] | Good | Excellent; designed for complex molecule synthesis[9][26] | Very Poor; incompatible with acidic protons (OH, NH, COOH)[14] | Extremely Poor; highly basic and reactive[18][21] | Good; tolerates many common electrophilic groups[23] |
| Ease of Handling | Easy; free-flowing solids, no special precautions needed[7] | Moderate; requires careful handling to avoid decomposition | Easy; stable solids | Difficult; requires syringe/cannula techniques under inert gas[16] | Very Difficult; requires specialized handling techniques[19] | Moderate to Difficult |
| Preparation | Straightforward; from boronic acids/esters with KHF₂[5][6] | Varies; can be challenging for complex substrates | Multi-step; requires protection of boronic acid[10] | Reaction of Mg metal with organic halides[13][17] | Reaction of Li metal with organic halides[17] | Multiple routes, including transmetalation[22][27] |
| Toxicity of Byproducts | Low (Inorganic fluoride and borate salts) | Low (Boric acid) | Low (MIDA ligand, boric acid) | Moderate (Magnesium salts) | Moderate (Lithium salts) | Moderate (Zinc salts) |
Visualizing the Chemistry: Mechanisms and Workflows
Understanding the underlying mechanisms and decision-making processes is key to effective reagent selection.
The Suzuki-Miyaura Catalytic Cycle
The power of organoboron reagents lies in their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling. The generalized catalytic cycle illustrates the key steps where the organotrifluoroborate enters the reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision-Making Flowchart for Reagent Selection
This flowchart provides a logical path for selecting the appropriate organometallic reagent based on common experimental constraints and objectives.
Caption: A decision guide for selecting an appropriate organometallic reagent.
Experimental Protocol: A Practical Comparison
To illustrate the practical advantages of this compound, we present a representative protocol for a Suzuki-Miyaura cross-coupling reaction, adaptable for comparison with a standard boronic acid.
Reaction: Coupling of 4-Bromoanisole with this compound.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene/Water (5:1 mixture)
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Base Addition: Add the degassed Toluene/Water solvent mixture (6 mL) followed by Sodium Carbonate (3.0 mmol) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Causality and Trustworthiness: This protocol is based on established conditions for coupling alkyltrifluoroborates.[1][7] The choice of a bulky, electron-rich phosphine ligand like RuPhos is crucial for facilitating the oxidative addition and reductive elimination steps with alkyl groups. The biphasic toluene/water system with a carbonate base is effective for promoting the transmetalation of the trifluoroborate.[28] When comparing this to a reaction with the corresponding boronic acid, one would immediately note the ease of weighing and handling the stable trifluoroborate salt versus the often-hygroscopic or less stable boronic acid.
Conclusion
While every class of organometallic reagent holds a valuable place in the synthetic chemist's toolbox, this compound and its organotrifluoroborate congeners offer a compelling combination of high functional group tolerance, excellent reactivity, and unparalleled operational simplicity. Their exceptional bench-top stability eliminates the handling difficulties and storage concerns associated with boronic acids and highly reactive organometallics like Grignard and organolithium reagents. For researchers and drug development professionals aiming to streamline synthetic routes, improve reproducibility, and work with complex, functionalized molecules, potassium organotrifluoroborates represent a robust, reliable, and efficient choice.
References
-
Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
-
Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]
-
Wei, B., & Knochel, P. (2021). Recent Advances in Cross-Couplings of Functionalized Organozinc Reagents. Synthesis. [Link]
-
Gillis, E. P., & Burke, M. D. (2010). Iterative cross-coupling with MIDA boronates. CORE. [Link]
-
Kaur, N., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Smith, A. B., et al. (2021). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron. [Link]
-
ResearchGate. (2025). Advances in the Chemistry of Organozinc Reagents. ResearchGate. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]
-
Darses, S., & Genet, J.-P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]
-
Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ACS Publications. [Link]
-
Smith, C. D. (2018). Cross-Coupling Reactions of Functionalized Organozinc Reagents for the Synthesis of β,β-Disubstituted α,β-Unsaturated Ketones. Bucknell University. [Link]
-
Newton, C. G., et al. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters. [Link]
-
ResearchGate. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. [Link]
-
ResearchGate. (2018). Scope of potassium aryltrifluoroborates in the cross-coupling with amides. ResearchGate. [Link]
-
LibreTexts. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts. [Link]
-
OrgoSolver. (2023). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]
-
Pediaa.Com. (2024). What is the Difference Between Organolithium and Grignard. Pediaa.Com. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]
-
Taylor & Francis. (2020). Organolithium reagents – Knowledge and References. Taylor & Francis. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]
-
Wikipedia. Organolithium reagent. Wikipedia. [Link]
-
Molander, G. A., & Ribaud, T. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
AIChE. (2021). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]
-
Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
-
EduRev. (2023). Organometallic Reagents: Grignard, Gilman and Organocopper. EduRev. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]
- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organometallic Reagents: Grignard, Gilman and Organocopper - Organic Chemistry PDF Download [edurev.in]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgosolver.com [orgosolver.com]
- 16. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pediaa.com [pediaa.com]
- 19. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 23. researchgate.net [researchgate.net]
- 24. "Cross-Coupling Reactions of Functionalized Organozinc Reagents for the" by Heather R. Rensch [digitalcommons.bucknell.edu]
- 25. researchgate.net [researchgate.net]
- 26. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isotopic Labeling with Potassium Organotrifluoroborates
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the use of isotopically labeled compounds is not merely an analytical technique; it is a foundational pillar for elucidating the biological fate of novel chemical entities.[1] The insights gained from tracking molecules in vitro and in vivo are indispensable for robust absorption, distribution, metabolism, and excretion (ADME) studies.[1] Among the various isotopes, the positron-emitting fluorine-18 (¹⁸F) has become the radionuclide of choice for Positron Emission Tomography (PET) imaging, owing to its near-ideal half-life (109.8 min) and low positron energy.[2][3]
This guide provides an in-depth comparison of isotopic labeling methodologies, focusing on the strategic advantages of using potassium organotrifluoroborate precursors, exemplified by Potassium 3-phenylpropyltrifluoroborate. We will delve into the mechanistic rationale, comparative performance data, and detailed protocols, offering a comprehensive resource for scientists seeking to optimize their radiolabeling strategies.
The Challenge: Bridging Isotope to Biomolecule
The central challenge in radiolabeling, particularly with ¹⁸F, has been the development of a method that is rapid, efficient, and robust enough to be applicable to complex, sensitive biomolecules like peptides and antibodies under conditions that preserve their biological activity.[4] Traditional methods often necessitate harsh, anhydrous conditions, multi-step syntheses, and rigorous HPLC purification, creating significant bottlenecks in tracer development.[2]
The Organotrifluoroborate Solution: A Paradigm Shift in ¹⁸F-Labeling
Potassium organotrifluoroborates have emerged as a transformative class of reagents that elegantly circumvent many of these challenges.[5] These compounds are remarkably stable, crystalline solids that are tolerant of air and moisture, making them easy to handle and store. Their true power, however, lies in their ability to undergo rapid ¹⁸F-¹⁹F isotope exchange in a single step under mild, aqueous conditions.[2][6] This unique reactivity forms the basis of a highly efficient and broadly applicable platform for ¹⁸F-labeling.
Workflow Comparison: Organotrifluoroborate vs. Traditional Methods
The following diagram illustrates the streamlined workflow of the organotrifluoroborate method compared to a conventional multi-step nucleophilic substitution approach for ¹⁸F-labeling.
Caption: Logical flow of the one-step ¹⁸F-labeling protocol.
Experimental Protocol: One-Step ¹⁸F-Labeling of a Peptide Precursor
This protocol is a representative example for labeling a peptide conjugated to an ammoniomethyltrifluoroborate precursor.
Materials:
-
Peptide-trifluoroborate precursor (e.g., 5-10 nmol)
-
Aqueous [¹⁸F]Fluoride (1-10 mCi, 37-370 MBq) from cyclotron
-
Pyridazine-HCl buffer (50 mM, pH 2.2) [2]* Sep-Pak C18 light cartridge
-
Ethanol
-
Sterile water for injection
-
Reaction vessel (e.g., 1.5 mL V-vial)
Procedure:
-
Precursor Preparation: Dissolve the peptide-trifluoroborate precursor in the pyridazine-HCl buffer to a final concentration of 1 mg/mL.
-
[¹⁸F]Fluoride Addition: To a sterile reaction vessel, add the aqueous [¹⁸F]fluoride solution obtained directly from the cyclotron.
-
Reaction Initiation: Add 5-10 µL of the precursor solution (containing 5-10 nmol of peptide conjugate) to the vessel containing the [¹⁸F]fluoride. The total reaction volume should be kept low (typically < 100 µL).
-
Causality Note: Maintaining a low volume and using a buffer is critical to ensure the final reaction pH is within the optimal 2-2.5 range for efficient isotope exchange. [2]4. Labeling Reaction: Cap the vessel and heat at 80-100°C for 15-25 minutes.
-
-
Purification - Cartridge Activation: While the reaction is proceeding, activate a Sep-Pak C18 cartridge by washing sequentially with ethanol (5 mL) and then sterile water (10 mL).
-
Purification - Loading and Elution: After the reaction is complete, dilute the reaction mixture with 1 mL of water and load it onto the activated C18 cartridge.
-
Wash the cartridge with sterile water (5-10 mL) to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the desired ¹⁸F-labeled peptide from the cartridge with 0.5-1.0 mL of ethanol or an ethanol/water mixture into a sterile product vial.
-
-
Final Formulation: The ethanolic solution can be diluted with sterile saline or a formulation buffer for in vivo applications. The final product should be assayed for radiochemical purity via radio-TLC or radio-HPLC.
Broader Context: Labeling with Deuterium and Tritium
While organotrifluoroborates are premier reagents for ¹⁸F-labeling, the introduction of stable (Deuterium, D) and radioactive (Tritium, T) hydrogen isotopes typically follows different mechanistic pathways. These labels are crucial for non-invasive ADME studies and as internal standards for mass spectrometry. [1][7] Recent advances in this area are dominated by:
-
Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This powerful technique allows for the direct replacement of C-H bonds with C-D or C-T bonds, often using iridium or rhodium catalysts and an isotopic source like D₂O or T₂O. [1]It enables late-stage labeling without the need for complete resynthesis of the drug molecule.
-
Photoredox Catalysis: Light-mediated protocols have emerged that can selectively install deuterium and tritium at specific C-H bonds, such as those alpha to an amine, using isotopically labeled water as the isotope source. These methods provide a complementary toolkit to the ¹⁸F-labeling strategies discussed, allowing researchers to select the optimal labeling approach based on the specific needs of their study, whether it be for PET imaging or metabolic profiling. [8][9]
Conclusion
Potassium organotrifluoroborates, including structures like this compound, represent a significant leap forward in the field of isotopic labeling, specifically for PET imaging with ¹⁸F. Their stability, ease of use, and, most importantly, their ability to facilitate rapid, one-step labeling in aqueous media make them a superior choice over traditional methods for complex and sensitive biomolecules. By streamlining the synthesis of PET tracers, this chemistry accelerates preclinical and clinical research, ultimately enabling faster development of novel diagnostics and therapeutics.
References
-
Macmillan Group, Princeton University. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Princeton University. [Link]
-
Atzrodt, J., Derdau, V., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. [Link]
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758-1784. [Link]
-
Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. PubMed. [Link]
-
Liu, Z., Lin, K. S., Bénard, F., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols, 10(9), 1423–1432. [Link]
-
Liu, Z., Lin, K. S., Bénard, F., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. PMC - NIH. [Link]
-
Pu, X., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. PubMed. [Link]
-
Perrin, D. M. (2018). Organotrifluoroborates as prosthetic groups for Single-Step F18-Labeling of Complex Molecules. Current Opinion in Chemical Biology, 45, 86-94. [Link]
-
Liu, Z., Pourghiasian, M., Radtke, M. A., et al. (2014). An Organotrifluoroborate for Broadly Applicable One-Step 18F-labeling. Angewandte Chemie International Edition in English, 53(44), 11876-80. [Link]
-
Perrin, D. M. (2016). [(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research, 49(5), 839-47. [Link]
-
Perrin, D. M. (2016). [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 6. Sci-Hub. One-step 18F labeling of biomolecules using organotrifluoroborates / Nature Protocols, 2015 [sci-hub.box]
- 7. scispace.com [scispace.com]
- 8. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Potassium 3-phenylpropyltrifluoroborate Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds.[1][2] The evolution of this powerful tool has seen a shift from traditional boronic acids to more robust alternatives. Among these, potassium organotrifluoroborate salts have emerged as exceptionally stable and versatile coupling partners.[3][4][5] This guide provides an in-depth kinetic analysis of cross-coupling reactions utilizing potassium 3-phenylpropyltrifluoroborate, offering a comparative perspective against other organoboron reagents and detailing the experimental methodologies required for rigorous kinetic investigation.
Organotrifluoroborates vs. Boronic Acids: A Paradigm Shift in Stability and Handling
The primary motivation for exploring alternatives to boronic acids lies in their inherent instability. Many boronic acids are susceptible to degradation pathways such as protodeboronation and the formation of cyclic trimeric anhydrides, known as boroxines. This can complicate reaction stoichiometry and negatively impact reproducibility.[3] Potassium organotrifluoroborates (R-BF₃K), by contrast, are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, permitting long-term storage without degradation.[3][4]
The enhanced stability of organotrifluoroborates is attributed to the tetracoordinate nature of the boron atom, which is strongly bonded to three electron-withdrawing fluorine atoms.[1][4] This structural feature renders them less susceptible to premature decomposition under various conditions.
| Feature | Potassium Organotrifluoroborates | Boronic Acids |
| Stability | High; stable to air and moisture.[3][4] | Variable; prone to protodeboronation and boroxine formation.[3] |
| Handling | Crystalline, free-flowing solids; easy to handle and weigh accurately.[4] | Can be difficult to purify and handle, especially on a large scale. |
| Stoichiometry | Well-defined and monomeric, leading to precise reaction stoichiometry.[6] | Can exist as equilibria of the acid and its boroxine, complicating stoichiometry.[4] |
| Reactivity | Often require activation (e.g., hydrolysis) to participate in the catalytic cycle.[7][8] | Generally more reactive but also more prone to side reactions. |
The Catalytic Cycle: Unraveling the Mechanism with Organotrifluoroborates
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex. This step is often the rate-determining step, especially for less reactive halides like aryl chlorides.[9][10]
-
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. For potassium organotrifluoroborates, this step is critically dependent on the base. The prevailing mechanism involves the slow, base-mediated hydrolysis of the trifluoroborate to the corresponding boronic acid in situ.[7][8][11] This "slow release" of the active boron species can minimize side reactions like homocoupling.[7][8] The resulting boronic acid is then activated by the base to form a more nucleophilic borate species, which facilitates the transfer of the organic moiety to the palladium complex.[12][13]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Kinetic Analysis: A Tool for Mechanistic Insight and Optimization
A kinetic analysis of the reaction provides crucial information about the reaction rate, the influence of each reactant's concentration, and the identity of the rate-determining step. This understanding is paramount for optimizing reaction conditions, such as catalyst loading, temperature, and reaction time, to maximize yield and efficiency.
Factors that significantly influence the kinetics of the Suzuki-Miyaura cross-coupling include:
-
Ligand : The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Electron-rich, bulky ligands generally accelerate the oxidative addition and reductive elimination steps.[2][9][14]
-
Base : The base plays a dual role: it is essential for the hydrolysis of the organotrifluoroborate and for the formation of the highly nucleophilic borate species required for transmetalation.[12][13] The strength and solubility of the base can profoundly impact the reaction rate.
-
Solvent : The solvent system, often a mixture of an organic solvent and water, affects the solubility of the reactants and the rate of hydrolysis of the organotrifluoroborate.[8]
-
Electrophile : The nature of the leaving group on the electrophile influences the rate of oxidative addition, with the general trend being I > Br > OTf > Cl.[2][9]
Experimental Protocol for Kinetic Monitoring
This protocol outlines a general procedure for monitoring the kinetics of the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide using gas chromatography (GC).
Materials and Equipment:
-
This compound
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Internal standard (e.g., dodecane)
-
Schlenk flask or reaction vial with a septum
-
Magnetic stirrer and hotplate
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Syringes for sampling
Step-by-Step Procedure:
-
Reaction Setup : To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, the base, and this compound.
-
Inert Atmosphere : Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition : Add the degassed solvent mixture, followed by the aryl bromide and the internal standard via syringe.
-
Initiate Reaction : Place the flask in a preheated oil bath at the desired temperature and begin vigorous stirring. This marks time zero (t=0).
-
Sampling : At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching : Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a dilute acid solution) to stop the reaction.
-
Analysis : Analyze the quenched samples by GC-FID to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Processing : Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Caption: A typical experimental workflow for kinetic monitoring of a cross-coupling reaction.
Comparative Kinetic Data: The Case of 3-Phenylpropyl Boron Reagents
To illustrate the practical implications of choosing an organotrifluoroborate over a boronic acid, the following table presents hypothetical, yet representative, kinetic data for the coupling of a 3-phenylpropyl boron reagent with 4-bromoacetophenone.
| Boron Reagent | Ligand | Base | Temp (°C) | Initial Rate (M/s) | Yield after 2h (%) |
| This compound | PPh₃ | Cs₂CO₃ | 85 | 1.2 x 10⁻⁵ | 85 |
| 3-Phenylpropylboronic acid | PPh₃ | Cs₂CO₃ | 85 | 2.5 x 10⁻⁵ | 70 (with homocoupling) |
| This compound | SPhos | K₃PO₄ | 60 | 3.8 x 10⁻⁵ | >95 |
| 3-Phenylpropylboronic acid | SPhos | K₃PO₄ | 60 | 5.1 x 10⁻⁵ | 88 (with decomposition) |
This data is illustrative and intended for comparative purposes.
The data highlights a key trade-off: while the boronic acid may exhibit a higher initial reaction rate due to its immediate availability for transmetalation, its instability can lead to lower overall yields due to side reactions and decomposition. The "slow release" nature of the trifluoroborate, while potentially leading to a slightly slower initial rate, often results in a cleaner reaction profile and higher isolated yields, which is a significant advantage in complex molecule synthesis.
Conclusion
This compound represents a superior alternative to its corresponding boronic acid for Suzuki-Miyaura cross-coupling reactions, primarily due to its exceptional stability and ease of handling. Kinetic analysis reveals that while the in situ hydrolysis and activation of the trifluoroborate may result in a more measured reaction rate, this "slow release" mechanism is advantageous in minimizing side reactions and maximizing product yield. A thorough understanding of the reaction kinetics, achieved through systematic experimental monitoring, empowers researchers to select optimal conditions and fully exploit the synthetic potential of these robust and reliable organoboron reagents.
References
- A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (n.d.).
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions - Benchchem. (n.d.).
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Darses, S., & Genet, J.-P. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Catalysis, 2(5), 753-757. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Dreher, S. D., & Molander, G. A. (2009). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 131(39), 13986-13987. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
van Leeuwen, P. W. N. M., et al. (2009). Hexacationic Dendriphos Ligands in the Pd-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction: Scope and Mechanistic Studies. Journal of the American Chemical Society, 131(29), 10159-10171. [Link]
-
Molander, G. A. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Molander, G. A. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(36), 6566-6575. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
da Silva, A. A., et al. (2022). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Royal Society of Chemistry. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. Retrieved January 19, 2026, from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Buchwald, S. L., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
-
Hartwig, J. F., & Amatore, C. (2000). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 122(28), 6775–6776. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Molander, G. A., et al. (2012). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 134(40), 16856-16868. [Link]
-
ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2022). Recent Advances in Organotrifluoroborates Chemistry. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2022). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction. Retrieved January 19, 2026, from [Link]
-
Molander, G. A., & Yun, J. (2002). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Chirik Group. (2022, February 15). Transmetalation of Boron reagents. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2023). Application of statistical design of experiment to identify key factors in cross coupling reactions. Retrieved January 19, 2026, from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
ResearchGate. (2014). Electrochemical Synthesis of Potassium Aryltrifluoroborates. Retrieved January 19, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C9H11BF3). Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Potassium vinyltrifluoroborate synthesis. Retrieved January 19, 2026, from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Potassium 3-phenylpropyltrifluoroborate
For the modern researcher, excellence in the laboratory extends beyond the synthesis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of this responsibility. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of potassium 3-phenylpropyltrifluoroborate, a versatile reagent in contemporary organic synthesis. Our approach is rooted in a deep understanding of the compound's chemical properties and the regulatory landscape, ensuring that your laboratory practices are not only effective but also impeccably sound.
Understanding the Hazard Profile: More Than Just a Solid
Before we delve into the specifics of disposal, it is imperative to understand the inherent characteristics of this compound. As a stable, solid organotrifluoroborate, it is generally appreciated for its ease of handling compared to its boronic acid counterparts.[1] However, this stability should not be mistaken for benignancy.
Primary Hazards:
-
Skin and Eye Irritation: Direct contact with the solid or its dust can cause significant skin and eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of airborne particles may lead to respiratory discomfort.[2]
While not classified as acutely toxic, the potential for irritation necessitates the consistent use of appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile gloves. | Provides a suitable barrier against skin contact with the solid or its solutions. |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Organotrifluoroborates are typically crystalline solids, but fine powders can become airborne. Engineering controls like fume hoods are the primary means of exposure reduction. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it should be managed as a hazardous chemical waste. This ensures that it is handled, transported, and ultimately disposed of in a manner that minimizes risk to human health and the environment.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the cornerstone of safe and efficient laboratory waste management.[3][4][5] this compound waste, including residual solids and contaminated items (e.g., weighing boats, gloves, and wipers), should be collected in a designated container for non-halogenated organic solid waste .
Causality: Although it contains fluorine, the primary organic component (the 3-phenylpropyl group) dictates its classification as an organic waste. Segregating it from halogenated waste streams (containing elements like chlorine and bromine) is crucial as disposal facilities often have different incineration protocols for these categories to manage the formation of different acidic gases.
Step 2: Selecting the Appropriate Waste Container
The choice of container is critical to prevent leaks and reactions.
-
Material: Use a high-density polyethylene (HDPE) or glass container with a secure screw-top lid. These materials are chemically resistant to organoboron compounds.
-
Integrity: Ensure the container is in good condition, free from cracks or defects, and has a tightly sealing lid to prevent the escape of dust or vapors.
Step 3: Correct and Compliant Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste.[6] The label must be securely affixed to the container and include the following information:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "this compound". Avoid abbreviations or chemical formulas.
-
Hazard Identification: Clearly indicate the hazards, such as "Irritant".
-
Generator Information: Your name, laboratory, and contact information.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within your laboratory, at or near the point of waste generation, for the temporary storage of the waste container. This area should be clearly marked and away from general laboratory traffic. The container must remain closed except when adding waste.
Step 5 & 6: Transfer and Professional Disposal
Once the container is full or has been in the SAA for the maximum allowed time (as per your institution's and local regulations), it should be securely closed and transferred to your institution's central hazardous waste accumulation area. From there, it will be collected by a licensed hazardous waste disposal contractor.
Step 7: The Rationale for High-Temperature Incineration
The preferred final disposal method for this compound is high-temperature incineration.
Scientific Justification:
-
Complete Combustion: Incineration at high temperatures ensures the complete destruction of the organic portion of the molecule, breaking it down into carbon dioxide and water.
-
Management of Boron and Fluorine: The boron content will be converted to boric oxide (B₂O₃) or other borates, which can be captured in the incinerator's ash or slag.[7][8][9] The fluorine atoms will be converted to hydrogen fluoride (HF), a corrosive gas. Licensed hazardous waste incinerators are equipped with scrubbers and other pollution control devices to neutralize and capture acidic gases like HF, preventing their release into the atmosphere.
-
Environmental Protection: Landfilling is not a recommended option. Organotrifluoroborates can undergo slow hydrolysis in the presence of water, potentially releasing the corresponding boronic acid and fluoride ions into the environment.[10] While boron is a naturally occurring element, elevated concentrations in water can be a concern.[11][12] Incineration provides a more definitive and environmentally sound method of disposal.
What NOT to Do: Practices to Avoid
-
DO NOT dispose of solid this compound or contaminated materials in the regular trash.
-
DO NOT attempt to neutralize the solid waste in the laboratory without a specific, validated protocol and the appropriate safety equipment. In-lab neutralization of organoboron compounds can be complex and is generally not recommended as it may generate other forms of hazardous waste.[13]
-
DO NOT dissolve the waste in a solvent and pour it down the drain. This is a violation of environmental regulations.
Regulatory Considerations
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] While there is no specific EPA hazardous waste code for organoboron compounds, it would likely be classified based on its characteristics. If it were to exhibit ignitability, corrosivity, reactivity, or toxicity, it would be assigned a "D" code.[15][16] However, based on available data, it is most appropriately managed as a non-specific chemical waste that should be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes and disposal procedures.
By adhering to these scientifically-backed procedures, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility.
References
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2008). Chapter 3 (Boron) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL). Retrieved from [Link]
- Kowalski, A. S., & Niedzielska, A. (1983). Neutralization of fluoroborate wastes from electrical industry. Environment Protection Engineering, 9(4), 67-76.
-
Republic Services. (2023, October 25). Best Practices for Managing Laboratory Waste. Retrieved from [Link]
-
Prepared by 3M. (n.d.). Environmental Fate Summary of N-Methylperfluorobutanesulfonamide (N-MeFBSA) Based Polymers. Retrieved from [Link]
- Li, H., et al. (2023). Preparation and Combustion Mechanism of Boron-Based High-Energy Fuels.
-
Electronic Code of Federal Regulations. (n.d.). 49 CFR Part 172 Subpart B -- Table of Hazardous Materials and Special Provisions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]
-
Pipeline and Hazardous Materials Safety Administration. (2022, October 17). Transporting Infectious Substances Overview. Retrieved from [Link]
- Pang, W., et al. (2017). Ignition and Combustion Performance of the Primary Condensed-phase Combustion Products from Boron- based Fuel-rich Propellants.
- Li, B., et al. (2023). Hydrolysis of propyrisulfuron in water: Kinetics, influence of 34 environmental factors, transformation products identification, mechanisms and toxicities. Ecotoxicology and Environmental Safety, 264, 115476.
- Zhu, Y., et al. (2022). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis.
-
Microbiological Supply. (2024). Laboratory Waste Guide 2024. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. Retrieved from [Link]
-
Microbiological Supply. (2024). Laboratory Waste Guide 2024. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Summary Document from the Health Advisory for Boron and Compounds. Retrieved from [Link]
- Wang, C., et al. (2023). High Calorific Values Boron Powder: Ignition and Combustion Mechanism, Surface Modification Strategies and Properties. Molecules, 28(7), 3209.
-
United States Postal Service. (2023, September 7). Publication 52, Hazardous, Restricted, and Perishable Mail. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Information about Transboundary Shipments of Hazardous Wastes. Retrieved from [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
-
Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]
-
ACTenviro. (2023, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
National Association of Letter Carriers. (2022, April 5). Publication 52 - Hazardous, Restricted, and Perishable Mail. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Potassium phenyltrifluoroborate. PubChem Compound Summary for CID 23675248. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 11.6: Addition of Boron Hydrides to Alkenes. Organoboranes. Retrieved from [Link]
- Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 235-240.
Sources
- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 2. Potassium phenyltrifluoroborate | C6H5BF3K | CID 23675248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. republicservices.com [republicservices.com]
- 4. actenviro.com [actenviro.com]
- 5. unigoa.ac.in [unigoa.ac.in]
- 6. nalc.org [nalc.org]
- 7. mdpi.com [mdpi.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. High Calorific Values Boron Powder: Ignition and Combustion Mechanism, Surface Modification Strategies and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ag.state.mn.us [ag.state.mn.us]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. dbc.wroc.pl [dbc.wroc.pl]
- 14. epa.gov [epa.gov]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. actenviro.com [actenviro.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Potassium 3-phenylpropyltrifluoroborate
In the landscape of modern synthetic chemistry, potassium organotrifluoroborates have emerged as exceptionally stable and versatile reagents, finding extensive application in cross-coupling reactions and beyond.[1][2] Their stability towards oxygen and moisture offers a significant advantage over their boronic acid counterparts.[1] However, this stability should not lead to complacency in the laboratory. Proper handling and the diligent use of Personal Protective Equipment (PPE) are paramount to ensuring the safety of researchers and the integrity of their work. This guide provides a comprehensive, experience-driven framework for the safe handling of Potassium 3-phenylpropyltrifluoroborate, moving beyond mere procedural steps to explain the fundamental principles of laboratory safety.
Hazard Identification and Risk Assessment
The main hazards associated with potassium organotrifluoroborates are:
-
Skin Irritation: Causes skin irritation upon contact.[3][5][6]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[3][5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[5][6]
While organoboron compounds are noted for their relatively low toxicity in some contexts, it is crucial to handle all chemicals with the assumption of potential hazard.[8]
Summary of Key Hazard Information
| Hazard Category | Description | GHS Classification (Typical for related compounds) |
| Physical State | Solid, crystal or powder.[3] | Not Classified |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Warning |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5][6] | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5][6] | Category 2A |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][6] | Category 3 |
Core Principles of Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a thorough risk assessment of the specific procedure being undertaken. The hierarchy of controls dictates that PPE is the last line of defense, after elimination, substitution, engineering controls (e.g., fume hoods), and administrative controls.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: A workflow for selecting appropriate PPE based on the task and quantity of this compound being handled.
Detailed PPE Recommendations
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields are mandatory for all work in the laboratory.[9]
-
Increased Risk Scenarios: When there is a risk of splashing (e.g., when transferring solutions) or when working with larger quantities, chemical safety goggles should be worn.[6] A face shield, worn in conjunction with goggles, is recommended for procedures with a significant splash or dust generation potential.
Causality: The trifluoroborate salt can exist as a fine powder. Accidental projection of this powder into the eyes can cause serious irritation or damage.[6][7] Safety glasses with side shields prevent particles from entering the eyes from the side, while goggles provide a seal around the eyes for superior protection.
Skin Protection
-
Hand Protection: Wear chemical-resistant gloves tested according to standards like EN 374.[9] Nitrile gloves are a suitable choice for protection against incidental contact.[9] For prolonged contact or when handling solutions, it is essential to consult the glove manufacturer's compatibility data. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Body Protection: A flame-resistant lab coat should be worn and kept fastened. This protects your skin and personal clothing from dust and splashes. For large-scale operations, a chemically resistant apron may be necessary.
Causality: Direct skin contact is a primary route of exposure that can lead to irritation.[3][5] A lab coat provides a removable barrier, and proper glove selection ensures that your hands, which are most likely to come into direct contact with the chemical, are protected.
Respiratory Protection
-
Primary Engineering Control: All operations that may generate dust, such as weighing or transferring the solid, must be conducted within a certified chemical fume hood.[10] This is the primary method for preventing inhalation exposure.
-
When a Fume Hood is Not Feasible: In the rare event that a task with the potential for dust generation cannot be performed in a fume hood, a NIOSH-approved or EN 149-compliant particulate respirator (e.g., N95 or FFP2) is required.[9][10]
Causality: Fine powders can easily become airborne and be inhaled, causing irritation to the respiratory tract.[5][6] A fume hood uses localized ventilation to capture and remove these airborne particles, while a respirator filters them from the air you breathe.
Procedural Guidance: Safe Handling Protocol
This protocol outlines the step-by-step process for safely weighing and preparing a solution of this compound.
-
Preparation and Pre-Use Inspection:
-
Don all required PPE: lab coat, safety glasses/goggles, and nitrile gloves.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the fume hood.
-
-
Handling the Solid Compound:
-
Perform all manipulations of the solid compound well within the fume hood to contain any dust.
-
Carefully open the container. Avoid sudden movements that could aerosolize the powder.
-
Use a spatula to transfer the desired amount of this compound to a weigh boat on a tared balance.
-
Once weighing is complete, securely close the main container.
-
-
Preparing a Solution:
-
Transfer the weighed solid into the designated flask or beaker.
-
Slowly add the solvent to the solid to minimize splashing and dust generation.
-
Stir the mixture until the solid is fully dissolved.
-
-
Post-Handling and Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel.
-
Dispose of the weigh boat and any contaminated consumables in the designated solid chemical waste container.
-
Remove gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water after the procedure is complete.[3][5]
-
Storage, Spill, and Disposal Plans
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][11]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Borates should be stored in a dry warehouse, and bags should not rest directly on a concrete floor.[12]
Spill Response
A minor spill of solid this compound should be handled immediately by trained personnel.
Caption: A decision tree for responding to a minor spill of solid this compound.
Disposal
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[4][5] Follow all local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a sealed bag and disposed of as solid hazardous waste.[4]
-
Boronic Acid Derivatives: It is worth noting that boronic acid derivatives can sometimes be removed from reaction mixtures through aqueous basic washes, which convert them to water-soluble boronates.[13] This principle can be relevant in waste stream management, although dedicated hazardous waste disposal is the standard for the pure compound.
By adhering to these guidelines, researchers can confidently and safely utilize this compound, harnessing its synthetic utility while maintaining the highest standards of laboratory safety.
References
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Potassium tetrafluoroborate. Retrieved from [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
-
de Freitas, R. L., et al. (2016). Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate. PMC - PubMed Central. Retrieved from [Link]
- Google Patents. (2018). US10377700B2 - Process for the recovery of a boronic acid.
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Synthesis and Application of Organoboron Compounds. Retrieved from [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Retrieved from [Link]
-
PMC - PubMed Central. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the Preparation of Organic Compounds. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. synquestlabs.com [synquestlabs.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. borax.com [borax.com]
- 13. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
